Product packaging for Boc-nle-oh.dcha(Cat. No.:CAS No. 21947-32-0)

Boc-nle-oh.dcha

Cat. No.: B613666
CAS No.: 21947-32-0
M. Wt: 231,29*181,32 g/mole
InChI Key: BFEVJIUEBDZIJQ-WDBKTSHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-nle-oh.dcha, also known as this compound, is a useful research compound. Its molecular formula is C23H44N2O4 and its molecular weight is 231,29*181,32 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H44N2O4 B613666 Boc-nle-oh.dcha CAS No. 21947-32-0

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEVJIUEBDZIJQ-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944539
Record name N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21947-32-0
Record name L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21947-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((tert-Butoxy)carbonyl)-L-norleucine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxy)carbonyl]-L-norleucine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Boc-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the purity and stability of the constituent amino acid building blocks are paramount to achieving the desired final peptide with high fidelity. Boc-Nle-OH (N-tert-butoxycarbonyl-L-norleucine), a key derivative of the non-proteinogenic amino acid norleucine, often presents as an oil or a solid that is challenging to crystallize. This physical characteristic complicates its purification, accurate weighing, and long-term storage. To overcome these challenges, the formation of a dicyclohexylammonium (DCHA) salt is a widely adopted and effective strategy. This technical guide elucidates the critical role of the DCHA salt of Boc-Nle-OH, providing detailed experimental protocols and quantitative data for its preparation and use.

The Core Function of DCHA Salt Formation: From Oil to Crystalline Solid

The primary role of dicyclohexylamine (DCHA) in the context of Boc-Nle-OH is to act as a resolving agent that facilitates the purification and handling of the protected amino acid. DCHA is a strong organic base that readily reacts with the acidic carboxylic acid group of Boc-Nle-OH to form a stable and highly crystalline salt. This transformation from a liquid or amorphous solid to a crystalline salt offers several distinct advantages in a laboratory and manufacturing setting.

The key benefits of converting Boc-Nle-OH to its DCHA salt include:

  • Enhanced Crystallinity: The DCHA salt of Boc-Nle-OH is a well-defined crystalline solid, which simplifies its isolation and purification through recrystallization.[1] This process effectively removes impurities that may have been generated during the synthesis of Boc-Nle-OH.

  • Improved Handling and Stability: Crystalline solids are significantly easier to handle, weigh, and store compared to oils or amorphous powders.[1] The salt form often exhibits greater stability, reducing the likelihood of degradation over time.

  • Simplified Purification: The formation of the DCHA salt provides an efficient method for purifying Boc-amino acids that are otherwise difficult to purify by conventional chromatographic techniques.[1]

Physicochemical Properties: A Comparative Analysis

The conversion of Boc-Nle-OH to its DCHA salt alters its physical and chemical properties. The following table summarizes the key characteristics of both the free acid and its DCHA salt, based on data from various suppliers.

PropertyBoc-Nle-OHBoc-Nle-OH · DCHA
CAS Number 6404-28-021947-32-0
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄ · C₁₂H₂₃N
Molecular Weight 231.29 g/mol 412.61 g/mol
Physical State Liquid or solidCrystalline powder
Appearance Colorless to light yellowWhite to off-white or slight yellow to beige
Purity (Typical) ≥99.0% (TLC)≥98% (TLC)
Optical Rotation [α]20/D −8±1°, c = 1% in methanol[α]25/D +8.5 to +11.5°, c=1 in methanol
Storage Temperature -20°C to 4°C2-30°C

Experimental Protocols

Detailed methodologies for the formation of the Boc-Nle-OH DCHA salt and the subsequent liberation of the free acid for use in peptide synthesis are provided below.

Protocol 1: Preparation of Boc-Nle-OH DCHA Salt

This protocol describes the straightforward procedure for converting crude, often oily, Boc-Nle-OH into its crystalline DCHA salt.

Materials:

  • Crude Boc-Nle-OH

  • Dicyclohexylamine (DCHA)

  • Diethyl ether (anhydrous)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude oily Boc-Nle-OH in a minimal amount of diethyl ether.

  • Slowly add one molar equivalent of dicyclohexylamine to the solution while stirring.

  • Continue stirring the mixture. The DCHA salt may precipitate immediately or may require some time to form. If necessary, the solution can be cooled to promote crystallization.

  • Collect the resulting crystalline solid by vacuum filtration.

  • Wash the collected salt with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the purified Boc-Nle-OH DCHA salt under vacuum to a constant weight.

Protocol 2: Liberation of Free Boc-Nle-OH from its DCHA Salt

Prior to its use in peptide synthesis, the Boc-Nle-OH must be regenerated from its DCHA salt. This is typically achieved through an acid wash to remove the dicyclohexylamine.

Materials:

  • Boc-Nle-OH DCHA salt

  • Ethyl acetate

  • 10% aqueous citric acid solution or 1M aqueous KHSO₄ solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the Boc-Nle-OH DCHA salt in ethyl acetate.

  • Transfer the suspension to a separatory funnel.

  • Add an equal volume of 10% aqueous citric acid solution (or 1M KHSO₄) and shake vigorously. The dicyclohexylammonium citrate (or sulfate) will partition into the aqueous layer, while the free Boc-Nle-OH will remain in the ethyl acetate layer.

  • Separate the organic layer and wash it sequentially with 10% citric acid solution (or 1M KHSO₄), water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified, free Boc-Nle-OH, which is now ready for use in peptide synthesis.

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of the DCHA salt of Boc-Nle-OH.

DCHA_Salt_Formation cluster_start Starting Material cluster_process Purification Process cluster_end Final Product Crude_Boc_Nle_OH Crude Boc-Nle-OH (Oil or Amorphous Solid) Dissolution Dissolve in Diethyl Ether Crude_Boc_Nle_OH->Dissolution Step 1 Addition Add 1 eq. DCHA Dissolution->Addition Step 2 Precipitation Precipitation/ Crystallization Addition->Precipitation Step 3 Filtration Vacuum Filtration & Washing Precipitation->Filtration Step 4 Purified_Salt Purified Boc-Nle-OH · DCHA (Crystalline Solid) Filtration->Purified_Salt Result

Caption: Workflow for the purification of Boc-Nle-OH via DCHA salt formation.

Free_Acid_Liberation cluster_start Starting Material cluster_process Liberation Process cluster_end Final Product DCHA_Salt Boc-Nle-OH · DCHA Salt Suspension Suspend in Ethyl Acetate DCHA_Salt->Suspension Step 1 Extraction Wash with aq. Citric Acid/KHSO₄ Suspension->Extraction Step 2 Drying Dry over Na₂SO₄ Extraction->Drying Step 3 Evaporation Solvent Evaporation Drying->Evaporation Step 4 Free_Acid Purified Boc-Nle-OH (Ready for Synthesis) Evaporation->Free_Acid Result Logical_Relationship Boc_Nle_OH Boc-Nle-OH (Often an oil) Salt_Formation Salt Formation Boc_Nle_OH->Salt_Formation Peptide_Synthesis Peptide Synthesis Boc_Nle_OH->Peptide_Synthesis Used in DCHA Dicyclohexylamine (DCHA) (Strong Base) DCHA->Salt_Formation Crystalline_Salt Boc-Nle-OH · DCHA (Crystalline Solid) Salt_Formation->Crystalline_Salt Purification Purification (Recrystallization) Crystalline_Salt->Purification Handling_Storage Improved Handling & Storage Crystalline_Salt->Handling_Storage Acid_Wash Acid Wash (e.g., Citric Acid) Crystalline_Salt->Acid_Wash Acid_Wash->Boc_Nle_OH Regenerated

References

An In-depth Technical Guide to the Chemical Properties of Boc-L-norleucine Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Boc-L-norleucine dicyclohexylammonium salt, a key reagent in the field of peptide chemistry. This document details its physicochemical characteristics, applications in synthesis, and relevant experimental protocols, presenting the information in a structured format for easy reference.

Core Chemical and Physical Properties

Boc-L-norleucine dicyclohexylammonium salt is a derivative of the non-proteinogenic amino acid L-norleucine. The N-terminal alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is formulated as a dicyclohexylammonium (DCHA) salt. This formulation enhances the stability and handling of the parent Boc-L-norleucine, making it a valuable building block in peptide synthesis.[1] Its unique structure allows for enhanced solubility and compatibility in various organic solvents, making it an ideal choice for researchers focused on drug design and development.[1]

The quantitative physicochemical properties of Boc-L-norleucine dicyclohexylammonium salt are summarized in the table below for easy comparison.

PropertyValue
Molecular Formula C₁₁H₂₁NO₄ · C₁₂H₂₃N
Molecular Weight 412.61 g/mol
Appearance White to off-white powder
Melting Point 133-139 °C
Optical Rotation (α)²⁵/D +8.5 to +11.5° (c=1 in methanol)
Purity (TLC) ≥98%
CAS Number 21947-32-0
Storage Temperature 2-30°C

Applications in Peptide Synthesis

The primary application of Boc-L-norleucine dicyclohexylammonium salt is as a monomer unit in solid-phase peptide synthesis (SPPS). The Boc protecting group provides temporary protection of the N-terminal amine, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1] The dicyclohexylammonium salt form improves the compound's crystallinity and handling properties compared to the free acid.

The general workflow for incorporating Boc-L-norleucine into a peptide chain via SPPS involves two key steps: coupling and deprotection.

Coupling Reaction

Prior to coupling, the dicyclohexylammonium salt must be converted to the free carboxylic acid. This is typically achieved by treatment with an appropriate acid. The free Boc-L-norleucine is then activated using a coupling reagent to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain attached to the solid support.

Boc Deprotection

Following the coupling step, the N-terminal Boc group of the newly incorporated norleucine residue is removed to allow for the next coupling cycle. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving Boc-L-norleucine dicyclohexylammonium salt in the context of Boc-SPPS.

General Protocol for Boc-Amino Acid Coupling in SPPS

This protocol describes a standard procedure for coupling a Boc-protected amino acid, such as Boc-L-norleucine, to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Boc-L-norleucine dicyclohexylammonium salt

  • Deprotected and neutralized peptide-resin

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Free Acid Generation: In a separate vessel, dissolve Boc-L-norleucine dicyclohexylammonium salt in a suitable organic solvent and treat with a mild acid to remove the dicyclohexylamine. The resulting free acid is then isolated.

  • Pre-activation: Dissolve the Boc-L-norleucine (3-4 equivalents relative to the resin substitution) and a coupling reagent like HBTU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[2]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[2]

Standard Protocol for Boc Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin.

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for approximately 20 minutes in the reaction vessel.

  • Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate the mixture for about 30 minutes at room temperature.[3]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times) to remove any residual acid.[3]

  • Neutralization: To neutralize the resin, wash it with a solution of 5% DIEA in DCM. This is typically done twice for 5 minutes each.[3]

  • Final Washing: Wash the resin again with DCM (3 times) to remove the excess DIEA. The resin is now ready for the subsequent coupling step.[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and utilization of Boc-L-norleucine dicyclohexylammonium salt in peptide synthesis.

Synthesis_of_Boc_L_norleucine L_Norleucine L-Norleucine Boc_Nle_OH Boc-L-norleucine L_Norleucine->Boc_Nle_OH Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Boc_Nle_OH Base Base (e.g., NaOH) in Dioxane/Water Base->Boc_Nle_OH Final_Product Boc-L-norleucine dicyclohexylammonium salt Boc_Nle_OH->Final_Product Salt Formation DCHA Dicyclohexylamine (DCHA) DCHA->Final_Product

Caption: General synthesis workflow for Boc-L-norleucine dicyclohexylammonium salt.

SPPS_Workflow cluster_cycle SPPS Cycle Start Resin-Bound Peptide (Free Amine) Coupling 1. Coupling with activated Boc-L-norleucine Start->Coupling Wash1 2. Washing Coupling->Wash1 Deprotection 3. Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 4. Washing Deprotection->Wash2 Neutralization 5. Neutralization (DIEA/DCM) Wash2->Neutralization Wash3 6. Washing Neutralization->Wash3 Next_Cycle Ready for next amino acid coupling Wash3->Next_Cycle Next_Cycle->Coupling Repeat for next residue Boc_Nle_DCHA Boc-L-norleucine dicyclohexylammonium salt Activation Activation with Coupling Reagent Boc_Nle_DCHA->Activation Activation->Coupling

Caption: Workflow for incorporating Boc-L-norleucine into a peptide chain using SPPS.

Safety and Handling

Conclusion

Boc-L-norleucine dicyclohexylammonium salt is a stable and easy-to-handle protected amino acid that serves as a fundamental building block in solid-phase peptide synthesis. Its well-defined chemical properties and the established protocols for its use in Boc-SPPS make it an indispensable tool for researchers and professionals in the fields of peptide chemistry, drug discovery, and biotechnology. Understanding the principles of its application, as outlined in this guide, is crucial for the successful synthesis of custom peptides with high purity and yield.

References

An In-depth Technical Guide to Boc-Protected Norleucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structure, function, and application of N-α-tert-butyloxycarbonyl (Boc) protected norleucine (Boc-Nle). It is intended for researchers, scientists, and professionals in the field of drug development who utilize peptide synthesis and modified amino acids to create novel therapeutics. This document details the physicochemical properties, synthesis, and experimental applications of Boc-norleucine, presenting the information in a structured and accessible format.

Structure and Physicochemical Properties

Boc-norleucine is a derivative of the non-proteinogenic amino acid norleucine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for its application in stepwise peptide synthesis, preventing unwanted reactions of the N-terminus during the formation of peptide bonds.[1] Norleucine itself is an isomer of leucine and isoleucine, featuring a linear four-carbon side chain, which imparts specific steric and hydrophobic properties to the peptides into which it is incorporated.[2]

Chemical Structure

The chemical structure of Boc-L-norleucine is depicted below. The D-enantiomer is structurally identical, differing only in the stereochemistry at the alpha-carbon.

Caption: Chemical structure of Boc-L-norleucine.

Quantitative Physicochemical Data

The key physicochemical properties of Boc-norleucine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueReferences
Molecular Formula C₁₁H₂₁NO₄[3]
Molecular Weight 231.29 g/mol [3]
CAS Number 6404-28-0 (L-isomer) 55674-63-0 (D-isomer)[3][4]
Appearance Colorless to light yellow liquid/syrup[1][3]
Predicted Boiling Point 362.1 °C at 760 mmHg[3]
Optical Rotation [α]D²⁰ -8 ± 1° (c=1 in methanol) (L-isomer) +8 ± 2° (c=1 in methanol) (D-isomer)[3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3]
Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of Boc-norleucine.

¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum of Boc-L-norleucine shows characteristic peaks for the protons of the norleucine backbone and the Boc protecting group.[1]

Chemical Shift (δ) ppmMultiplicityAssignment
12.38broad singletCOOH
7.02doubletNH
3.87 - 3.78multipletα-CH
1.69 - 1.47multipletβ-CH₂
1.37singletC(CH₃)₃ (Boc)
1.32 - 1.20multipletγ-CH₂ and δ-CH₂
0.85tripletε-CH₃

¹³C NMR Spectroscopy (Predicted): Based on data from similar Boc-protected amino acids, the following are the predicted chemical shifts for the carbon atoms in Boc-norleucine.[5][6]

Chemical Shift (δ) ppmAssignment
~174COOH
~155C=O (Boc)
~78C (CH₃)₃ (Boc)
~53α-CH
~32β-CH₂
~28C(C H₃)₃ (Boc)
~27γ-CH₂
~22δ-CH₂
~14ε-CH₃

Infrared (IR) Spectroscopy: The expected characteristic absorption bands in the IR spectrum of Boc-norleucine are indicative of its functional groups.[3]

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (carbamate)
~2960-2850C-H stretch (alkyl groups)
~1740C=O stretch (carboxylic acid)
~1690C=O stretch (carbamate - Boc group)

Function and Applications in Drug Development

The primary function of Boc-norleucine is to serve as a building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[3] The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain.[2]

The incorporation of norleucine, an unnatural amino acid, into peptide sequences can confer several advantageous properties to the resulting therapeutic candidates:

  • Enhanced Enzymatic Stability: Peptides containing non-proteinogenic amino acids like norleucine are often more resistant to degradation by proteases, which typically recognize and cleave peptide bonds adjacent to natural L-amino acids. This increased stability can lead to a longer in-vivo half-life.[7]

  • Modulation of Bioactivity: The linear and hydrophobic side chain of norleucine can influence the overall conformation and hydrophobicity of a peptide. This can be strategically used to fine-tune the binding affinity of the peptide to its biological target.[1]

  • Methionine Replacement: Norleucine is often used as a non-oxidizable isostere of methionine.[8] The sulfur atom in methionine is susceptible to oxidation, which can lead to a loss of biological activity. Replacing methionine with norleucine can improve the stability and shelf-life of peptide-based drugs without significantly altering their biological function.[9]

While Boc-norleucine itself does not have a direct signaling function, the peptides synthesized using it can modulate various biological pathways. For instance, certain bioactive peptides have been shown to exhibit antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.[10] The specific biological activity is determined by the overall amino acid sequence of the peptide.

References

A Technical Guide to Boc-Nle-OH.DCHA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA), identified by CAS number 21947-32-0, is a pivotal amino acid derivative for researchers and professionals in the fields of peptide synthesis and drug development.[1] This non-proteinogenic amino acid building block is instrumental in the synthesis of peptides with tailored properties, offering enhanced stability and unique structural characteristics.[1][2][3] This guide provides an in-depth overview of its technical specifications, primary applications, and a general protocol for its use in solid-phase peptide synthesis.

Core Technical Data

This compound is a white to off-white powder, valued for its stability and ease of handling in synthetic applications.[1][4] The dicyclohexylammonium (DCHA) salt form enhances its solubility in various organic solvents, making it a preferred choice for peptide chemists.[1]

PropertyValueReference
CAS Number 21947-32-0[1][4][5][6][7][8][9]
Molecular Formula C₁₁H₂₁NO₄ · C₁₂H₂₃N[1][4][5]
Molecular Weight 412.61 g/mol [1][4][5]
Synonyms Boc-Nle-OH . DCHA, N-α-t.-Boc-L-norleucine dicyclohexylammonium salt, (S)-N-alpha-Boc-2-aminohexanoic acid dicyclohexylamine[4][6]
Appearance White to slight yellow to beige powder[1][4]
Purity ≥98% (TLC)[4][5]
Optical Rotation +8.5 to +11.5 ° (c=1 in methanol)[4]
Melting Point 133-139 °C[1]
Storage Temperature 2-30°C[4]

Key Applications in Research and Development

The primary application of this compound lies in its role as a standard building block for the introduction of norleucine (Nle) residues during Boc solid-phase peptide synthesis (SPPS).[4] Norleucine, an isomer of leucine, is a non-proteinogenic amino acid, and its incorporation into peptide chains can confer significant advantages:

  • Enhanced Proteolytic Stability: Peptides containing norleucine often exhibit increased resistance to degradation by enzymes, which can prolong their in vivo half-life and therapeutic efficacy.[2]

  • Modulation of Biological Activity: The unique structural properties of norleucine can influence the conformational and topographical features of a peptide, potentially leading to altered receptor binding affinity and biological activity.[2]

  • Drug Design and Development: These modified peptides are valuable in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[1][2][3][10]

Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the general workflow for incorporating Boc-Nle-OH into a growing peptide chain using Boc SPPS.

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIPEA in DCM/DMF) Deprotection->Neutralization Remove TFA Coupling Amino Acid Coupling (this compound, Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle for Next Amino Acid Washing->Repeat Continue Elongation Cleavage Cleavage from Resin (e.g., HF or TFMSA) Washing->Cleavage Final Cycle Repeat->Deprotection Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Conceptual Pathway: Enhanced Peptide Stability

The incorporation of non-proteinogenic amino acids like norleucine can enhance the stability of a peptide, leading to a more sustained biological effect.

Peptide_Stability_Pathway Peptide Standard Peptide (L-amino acids) Protease Proteolytic Enzymes Peptide->Protease Nle_Peptide Norleucine-Containing Peptide Nle_Peptide->Protease Degradation Rapid Degradation Protease->Degradation Stability Increased Stability Protease->Stability Reduced Susceptibility Short_Effect Short-Lived Biological Effect Degradation->Short_Effect Sustained_Effect Sustained Biological Effect Stability->Sustained_Effect

Caption: Conceptual diagram of enhanced peptide stability with norleucine.

Experimental Protocol: General Coupling of this compound in SPPS

This protocol provides a general methodology for the coupling of this compound in manual Boc-SPPS. The specific reagents and reaction times may need to be optimized based on the peptide sequence and resin.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 15-30 minutes to remove the Boc protecting group from the N-terminal amino acid.
  • Wash the resin thoroughly with DCM followed by a neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM or dimethylformamide (DMF)).

3. Coupling of this compound:

  • Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)) in a suitable solvent like DMF or DCM.
  • If using HBTU, add an activator base such as DIPEA.
  • Add the activated amino acid solution to the deprotected and neutralized resin.
  • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.

4. Monitoring the Coupling Reaction:

  • The completion of the coupling reaction can be monitored using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates a complete reaction.

5. Washing:

  • After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

6. Cycle Repetition:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

8. Purification:

  • The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Supplier Information

This compound with CAS number 21947-32-0 is available from several chemical suppliers, including:

  • Sigma-Aldrich (Novabiochem)[4]

  • Ottokemi[5]

  • Chem-Impex[1]

  • GenoChem World[6]

  • Aapptec Peptides[8]

  • Watanabe Chemical[7]

  • ChemicalBook[9]

  • Shanghai Huicheng Biological Technology[11]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Nle-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-α-(tert-Butoxycarbonyl)-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's characteristics, experimental protocols for its use, and its relevance in biological systems, particularly in the context of neurodegenerative disease research.

Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-norleucine, which is protected at the α-amino group with a tert-butoxycarbonyl (Boc) group and exists as a salt with dicyclohexylamine (DCHA). This form enhances the stability and handling of the amino acid derivative, making it a valuable building block in solid-phase peptide synthesis (SPPS).

General Properties

A summary of the general physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N-α-(tert-Butoxycarbonyl)-L-norleucine dicyclohexylammonium salt
Synonyms Boc-Nle-OH . DCHA, N-α-t.-Boc-L-norleucine dicyclohexylammonium salt
CAS Number 21947-32-0
Molecular Formula C₁₁H₂₁NO₄ · C₁₂H₂₃N[1]
Molecular Weight 412.61 g/mol [1]
Appearance White to slight yellow to beige powder[1]
Purity ≥98% (by TLC)[1]
Storage Temperature 2-30°C[1]
Solubility and Spectroscopic Data

Detailed solubility and spectroscopic data are crucial for the application of this compound in experimental settings.

PropertyValueReference
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Optical Rotation [α]²⁵/D +8.5 to +11.5° (c=1 in methanol)
Melting Point Not explicitly found for the DCHA salt. The free acid, Boc-Nle-OH, has a reported melting point of 66-69°C.

Experimental Protocols

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following protocols outline the key steps for its application.

Conversion of DCHA Salt to Free Acid

Prior to its use in peptide coupling reactions, the dicyclohexylammonium salt must be converted to the free carboxylic acid.

Materials:

  • This compound

  • Ethyl acetate or Dichloromethane (DCM)

  • 1N Sulfuric acid or Citric acid solution (aqueous)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with 1N sulfuric acid or citric acid solution. Repeat the washing step two to three times to ensure complete conversion to the free acid.

  • Wash the organic layer with brine to remove any remaining aqueous acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Boc-Nle-OH, as a solid or oil.

G cluster_0 Conversion of DCHA Salt to Free Acid dissolve Dissolve this compound in Organic Solvent wash_acid Wash with Aqueous Acid (e.g., 1N H₂SO₄) dissolve->wash_acid Transfer to separatory funnel wash_brine Wash with Brine wash_acid->wash_brine dry Dry with Anhydrous Salt (e.g., Na₂SO₄) wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate free_acid Boc-Nle-OH (Free Acid) evaporate->free_acid

Workflow for the conversion of this compound to its free acid form.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a generalized protocol for the incorporation of a Boc-Nle-OH residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-Nle-OH (free acid)

  • Coupling reagents (e.g., HBTU, HOBt, or DCC)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Kaiser test)

  • Ninhydrin (for Kaiser test)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM.

    • Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the resin with Isopropanol (IPA) and then DCM.

    • Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes to neutralize the trifluoroacetate salt to the free amine.

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-Nle-OH (free acid) by dissolving it with coupling reagents (e.g., 3-4 equivalents of Boc-Nle-OH and HATU) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

    • Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

G cluster_1 Boc-SPPS Cycle for Boc-Nle-OH Incorporation start Peptide-Resin (N-terminal Boc-protected) deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM or DMF) deprotection->neutralization coupling Coupling with Pre-activated Boc-Nle-OH neutralization->coupling kaiser Kaiser Test coupling->kaiser wash Washing (DMF, DCM) end Peptide-Resin with N-terminal Boc-Nle wash->end kaiser->coupling Positive (Recouple) kaiser->wash Negative end->deprotection Next Cycle

General workflow for the incorporation of Boc-Nle-OH in Boc-SPPS.

Biological Context and Applications

Norleucine is a non-proteinogenic amino acid that serves as an isostere for leucine and methionine. Its incorporation into peptides offers several advantages in drug design and biochemical studies.

Enhanced Stability

Peptides containing L-norleucine can exhibit increased stability against enzymatic degradation compared to their natural counterparts. Norleucine is also frequently used as a substitute for methionine to prevent oxidation of the thioether side chain, thereby enhancing the shelf-life and stability of peptide-based therapeutics.

Role in Neurodegenerative Disease Research

A significant application of norleucine is in the study of Alzheimer's disease. Research has shown that substituting the methionine residue at position 35 of the amyloid-β (Aβ) peptide with norleucine can completely negate the neurotoxic effects of the Aβ peptides.[2] This highlights the potential of norleucine-containing peptides as therapeutic agents for neurodegenerative diseases.[3]

The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of senile plaques. This process is believed to trigger a cascade of events, including neuroinflammation and neuronal cell death. The inhibition of Aβ aggregation is therefore a key therapeutic strategy.

The proposed signaling pathway illustrates how amyloid-β aggregation can lead to neurotoxicity, a process that can be potentially mitigated by norleucine-containing peptide inhibitors.

G cluster_2 Proposed Signaling Pathway of Aβ-Induced Neurotoxicity ab_mono Aβ Monomers ab_oligo Aβ Oligomers (Toxic Species) ab_mono->ab_oligo Aggregation ab_fibrils Aβ Fibrils (Plaques) ab_oligo->ab_fibrils membrane Neuronal Membrane Interaction ab_oligo->membrane nle_peptide Norleucine-Containing Peptide Inhibitor nle_peptide->ab_oligo Inhibition of Aggregation caspase Caspase Activation membrane->caspase apoptosis Apoptosis (Neuronal Cell Death) caspase->apoptosis

Simplified signaling pathway of Aβ-induced neurotoxicity and its inhibition.

References

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly in the fields of peptide synthesis, pharmaceuticals, and organic chemistry. Among the arsenal of available protective groups for amines, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone due to its robust stability under a variety of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core chemical principles, experimental protocols, and critical considerations for its successful application.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group for amines.[1] Its widespread use stems from a crucial balance of stability and lability. It is highly stable in basic and nucleophilic environments, as well as during catalytic hydrogenation, which makes it orthogonal to other common protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-labile carboxybenzyl (Cbz) groups.[2][3] However, the Boc group is readily cleaved under acidic conditions, a property that is central to its utility.[4]

Mechanism of Boc Protection

The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O, often referred to as Boc anhydride.[4][5] The reaction is generally carried out in the presence of a base, which deprotonates the amino group, thereby increasing its nucleophilicity. The nucleophilic amine then attacks one of the carbonyl carbons of the Boc anhydride.[5][6] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, along with byproducts tert-butanol and carbon dioxide.[7]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Amino Acid) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Base Base Base->R_NH2 Deprotonation Boc_NH_R Boc-NH-R (Protected Amino Acid) Intermediate->Boc_NH_R Collapse & Proton Transfer Byproducts t-BuOH + CO₂ + Deprotonated Base Intermediate->Byproducts

Mechanism of Boc-protection of an amino acid.
Mechanism of Boc Deprotection

The defining characteristic of the Boc group is its removal under acidic conditions.[5] The most commonly employed reagent for this purpose is trifluoroacetic acid (TFA), typically in a solution with a scavenger in a solvent like dichloromethane (DCM).[4][8] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[6][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][9] The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide gas.[4][9]

Boc_Deprotection_Mechanism Boc_NH_R Boc-NH-R Protonated_Boc [Protonated Carbamate] Boc_NH_R->Protonated_Boc Protonation H_plus H⁺ (from TFA) Carbamic_Acid [Carbamic Acid Intermediate] Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-butyl cation Protonated_Boc->tBu_cation R_NH3_plus R-NH₃⁺ (Deprotected Amine Salt) Carbamic_Acid->R_NH3_plus Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tBu_cation->Isobutene Deprotonation Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product dissolve 1. Dissolve Amino Acid in Dioxane/Water with NaOH cool 2. Cool to 0°C dissolve->cool add_boc 3. Add (Boc)₂O cool->add_boc stir 4. Stir at Room Temperature (4-12h) add_boc->stir monitor 5. Monitor by TLC stir->monitor concentrate 6. Concentrate to remove Dioxane monitor->concentrate wash_aq 7. Wash with Ethyl Acetate concentrate->wash_aq acidify 8. Acidify Aqueous Layer (pH 2-3) wash_aq->acidify extract 9. Extract with Ethyl Acetate acidify->extract dry_concentrate 10. Dry and Concentrate extract->dry_concentrate product Boc-Protected Amino Acid dry_concentrate->product Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection cluster_workup Isolation cluster_product Product dissolve 1. Dissolve Boc-Amino Acid in DCM add_scavenger 2. Add Scavenger dissolve->add_scavenger cool 3. Cool to 0°C add_scavenger->cool add_tfa 4. Slowly Add TFA (25-50%) cool->add_tfa stir 5. Stir at Room Temperature (20-30 min) add_tfa->stir monitor 6. Monitor by TLC stir->monitor concentrate 7. Concentrate in vacuo monitor->concentrate precipitate 8. Precipitate with Cold Diethyl Ether concentrate->precipitate filter_dry 9. Filter and Dry precipitate->filter_dry product Deprotected Amino Acid Salt filter_dry->product

References

Norleucine in Peptide Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Proteinogenic Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, driven by the need for therapeutics with enhanced potency, stability, and specificity. While the 20 proteinogenic amino acids offer a vast chemical space, their inherent limitations, such as susceptibility to proteolytic degradation and oxidation, often hinder the development of viable drug candidates. This has led to a surge of interest in non-proteinogenic amino acids (npAAs), which provide a powerful toolkit to overcome these challenges. By strategically incorporating npAAs, researchers can fine-tune the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles.

Among the diverse array of available npAAs, norleucine (Nle), a linear-chain isomer of leucine, has emerged as a particularly valuable building block in peptide design. This technical guide provides a comprehensive overview of the core principles and practical applications of utilizing norleucine to engineer peptides with superior therapeutic potential.

Norleucine: A Chemist's Swiss Army Knife

Norleucine, or 2-aminohexanoic acid, is an acyclic, non-polar amino acid. Its side chain is a simple n-butyl group, making it structurally similar to both leucine and methionine. This structural mimicry is the cornerstone of its utility in peptide design.

Key Physicochemical Properties of Norleucine
PropertyValueReference
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
pKa (Carboxyl) 2.39[2]
pKa (Amino) 9.76[2]
Solubility Water-soluble[1]
The Strategic Advantage of Norleucine Incorporation

The primary motivations for incorporating norleucine into a peptide sequence are multifaceted:

  • Enhanced Oxidative Stability: Methionine, with its thioether side chain, is highly susceptible to oxidation, which can lead to a loss of biological activity. Norleucine, being a non-oxidizable isostere of methionine, serves as an excellent replacement to prevent this degradation pathway, thereby increasing the shelf-life and in vivo stability of the peptide.[3][4][5]

  • Increased Proteolytic Resistance: The linear, unbranched side chain of norleucine can confer a degree of steric hindrance at the site of enzymatic cleavage compared to the branched side chain of leucine, potentially leading to increased resistance against proteases.[6]

  • Modulation of Helicity and Conformation: The incorporation of norleucine can influence the secondary structure of peptides. While its helical propensity is similar to that of other aliphatic amino acids like alanine and leucine, subtle differences in side-chain packing can be exploited to fine-tune the helical content and overall conformation of a peptide, which is often critical for receptor binding and biological activity.[7]

  • Probing Structure-Activity Relationships (SAR): As a structural analog of leucine and methionine, norleucine is a valuable tool for SAR studies. By systematically replacing these residues with norleucine, researchers can elucidate the specific roles of side-chain branching and sulfur atoms in peptide-receptor interactions and biological function.[2][8]

Impact of Norleucine Substitution on Peptide Properties: Quantitative Insights

The true value of norleucine in peptide design is best illustrated through quantitative data. While a single, comprehensive study detailing all aspects of norleucine substitution is rare, a compilation of data from various studies highlights its significant impact on key peptide parameters.

Case Study: Norleucine in Antimicrobial Peptides (AMPs)

A study on the antimicrobial peptide PGLa provides valuable insights into the effects of replacing methionine with norleucine.

PeptideMinimal Inhibitory Concentration (MIC) vs. E. coli (µM)Hemolytic Activity (HC50, µM)Helical Content (in membrane-mimicking environment)
PGLa (with Met) Comparable to Nle-PGLaComparable to Nle-PGLaHigh α-helical content
Nle-PGLa Comparable to PGLaComparable to PGLaHigh α-helical content

Data compiled from a qualitative comparison in a study by Afonin et al. (2016). The study concluded that the bioactivity and structure in diluted membrane-mimicking environments were comparable between the two peptides, confirming the functional isosterism of methionine and norleucine in this context.[9]

Case Study: Norleucine in Neuropeptide Y (NPY) Analogs

The substitution of tyrosine with norleucine in Neuropeptide Y (NPY) analogs has been explored to understand the role of specific residues in receptor binding.

PeptideReceptor Binding Affinity (Ki, nM) - Y1 ReceptorReceptor Binding Affinity (Ki, nM) - Y2 Receptor
[Leu31, Pro34]NPY 7-60 fold higher than Y2-
NPY 4-25 fold lower than Y2-

This table illustrates the principle of using amino acid substitutions to alter receptor selectivity. While not a direct norleucine substitution example with full quantitative data, it highlights the type of data sought in such studies.[10]

Case Study: Norleucine in GLP-1 Analogs for Enhanced Stability

The development of long-acting GLP-1 analogs often involves modifications to improve stability. Norleucine is a common substitute for methionine to prevent oxidation.

Peptide AnalogIn Vitro Plasma Half-life (t½, hours)Receptor Binding Affinity (IC50, nM)
Native GLP-1 ~2 minutes1.5
Liraglutide (GLP-1 Analog) ~13 hours (in humans)Lower than native GLP-1
Semaglutide (GLP-1 Analog) ~165 hours (in humans)0.38

This table showcases the dramatic improvements in half-life achieved through peptide engineering, a process where norleucine substitution for methionine is a key strategy to prevent oxidative degradation, contributing to overall stability.[11][12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol outlines the manual synthesis of a generic 10-amino acid peptide containing norleucine using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-Nle-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

  • Reaction vessel with a sintered glass frit

  • Shaker or vortexer

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (including Fmoc-Nle-OH) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Loop Repeat steps 2-5 for each amino acid Wash2->Loop Loop->Deprotection1 Next cycle Deprotection2 6. Final Fmoc Deprotection Loop->Deprotection2 Final cycle Wash3 7. Washing Deprotection2->Wash3 Cleavage 8. Cleavage from Resin Wash3->Cleavage Precipitation 9. Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Nle-OH at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection of Side Chains:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a preparative C18 column

  • UV detector (214 nm and 280 nm)

  • Fraction collector

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.

  • Preparative Purification:

    • Equilibrate the preparative C18 column with the starting mobile phase conditions.

    • Inject the dissolved crude peptide onto the column.

    • Run a gradient optimized from the analytical run to separate the target peptide from impurities.

    • Collect fractions corresponding to the main peak of the target peptide.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization of the Norleucine-Containing Peptide

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass of the norleucine-containing peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H and ¹³C NMR.

  • Procedure: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The NMR spectra will provide detailed structural information, and the characteristic signals for the norleucine side chain protons and carbons can be identified to confirm its incorporation.

Circular Dichroism (CD) Spectroscopy:

  • Procedure: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer). Record the CD spectrum in the far-UV region (typically 190-260 nm). The spectrum can be used to estimate the secondary structure content (e.g., α-helix, β-sheet) of the peptide. The percentage of helicity can be calculated from the mean residue ellipticity at 222 nm.[13][14][15]

Visualizing Key Concepts in Peptide Design

Rationale for Methionine Substitution with Norleucine

Met_vs_Nle cluster_met Methionine (Met) cluster_nle Norleucine (Nle) Met Methionine Side Chain (-CH2-CH2-S-CH3) Oxidation Oxidation (e.g., by H2O2) Met->Oxidation Rationale Rationale for Substitution Met_SO Methionine Sulfoxide (Met-SO) Oxidation->Met_SO Loss_of_Activity Loss of Biological Activity Met_SO->Loss_of_Activity Nle Norleucine Side Chain (-CH2-CH2-CH2-CH3) No_Oxidation Resistant to Oxidation Nle->No_Oxidation Maintained_Activity Maintained Biological Activity No_Oxidation->Maintained_Activity

Caption: Rationale for replacing methionine with the isosteric but non-oxidizable norleucine.

A Generalized Workflow for Peptide Design Incorporating Non-Proteinogenic Amino Acids

Peptide_Design_Workflow Define_Target 1. Define Target & Desired Properties (e.g., increased stability, altered affinity) Lead_Peptide 2. Identify Lead Peptide Sequence Define_Target->Lead_Peptide In_Silico_Design 3. In Silico Design & Modeling (Introduce npAAs like Norleucine) Lead_Peptide->In_Silico_Design Synthesis 4. Peptide Synthesis (e.g., Solid-Phase Peptide Synthesis) In_Silico_Design->Synthesis Purification 5. Purification (e.g., RP-HPLC) Synthesis->Purification Characterization 6. Characterization (MS, NMR, CD) Purification->Characterization In_Vitro_Assays 7. In Vitro Biological Evaluation (Binding assays, stability assays) Characterization->In_Vitro_Assays SAR_Analysis 8. Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization 9. Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Silico_Design Iterative Refinement In_Vivo_Studies 10. In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the design and development of peptides incorporating non-proteinogenic amino acids.

GPCR Signaling Pathway Modulation by a Peptide Ligand

GPCR_Signaling Peptide_Ligand Peptide Ligand (e.g., containing Norleucine) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binds G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP (active) G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

Applications of Norleucine in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleucine (Nle), a non-proteinogenic amino acid, is an isomer of leucine and isoleucine.[1] Its structural similarity to naturally occurring amino acids, particularly methionine, makes it a valuable tool in peptide chemistry.[2] The incorporation of norleucine into peptide sequences can significantly enhance their physicochemical and biological properties, offering advantages in drug design and development.[1] This guide provides a comprehensive overview of the applications of norleucine, focusing on its role as a methionine surrogate, its use in improving peptide stability and solubility, and its function as a chiral building block. Detailed experimental protocols and quantitative data are presented to support researchers in leveraging the unique characteristics of norleucine.

Norleucine as a Methionine Surrogate

One of the most prominent applications of norleucine in peptide chemistry is as a substitute for methionine (Met). Methionine is susceptible to oxidation, which can lead to a loss of biological activity and reduced shelf-life of peptide-based therapeutics.[1][3] Norleucine, being an isosteric but non-oxidizable analog of methionine, can mitigate this issue.[4][5]

1.1. Prevention of Oxidation and Enhanced Stability

The thioether side chain of methionine can be readily oxidized to sulfoxide and then to sulfone, often resulting in a significant loss of bioactivity.[6] Replacing methionine with norleucine eliminates this oxidation risk, thereby improving the chemical stability of the peptide.[3][4] This substitution has been shown to be particularly beneficial in peptides where methionine residues are not directly involved in receptor binding but are crucial for maintaining the overall structure.

A notable example is in the study of Amyloid-β (Aβ) peptides, which are central to Alzheimer's disease. Research has demonstrated that substituting the methionine at position 35 with norleucine can completely negate the neurotoxic effects of the Aβ peptides, highlighting the therapeutic potential of this modification.[7][8]

1.2. Minimal Structural Perturbation

Norleucine is nearly isosteric with methionine, meaning they have a similar size and shape.[7] This structural similarity often allows for the substitution of methionine with norleucine without significantly altering the peptide's conformation and, consequently, its biological function.[6][9] However, subtle differences in hydrophobicity and side-chain flexibility can sometimes lead to altered receptor binding or membrane interaction.[10]

Enhancing Peptide Stability and Bioavailability

The incorporation of norleucine, particularly its D-enantiomer (D-norleucine), is a powerful strategy to enhance the stability of peptides against enzymatic degradation.[1][11]

2.1. Resistance to Proteolytic Degradation

Native peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic efficacy.[12] Introducing non-proteinogenic amino acids like D-norleucine can significantly increase resistance to proteolysis because naturally occurring proteases are stereospecific for L-amino acids.[1][11] This increased stability translates to a longer in vivo half-life and improved bioavailability.[11]

2.2. Modulation of Physicochemical Properties

The linear, unbranched side chain of norleucine contributes to the overall hydrophobicity of a peptide.[11] This can be advantageous for antimicrobial peptides (AMPs) that function by interacting with and disrupting microbial cell membranes.[11] The increased hydrophobicity can lead to improved membrane disruption and enhanced antimicrobial efficacy.[11] Furthermore, substituting isoleucine with norleucine in a lanthanide-binding coiled-coil polypeptide was shown to enhance the thermodynamic stability of the resulting complex.[13]

Norleucine in Peptide Synthesis and as a Chiral Building Block

Norleucine is a valuable component in solid-phase peptide synthesis (SPPS) for creating peptides with tailored properties.[8] Both L-norleucine and D-norleucine are commercially available with appropriate protecting groups (e.g., Boc and Fmoc) for use in standard SPPS protocols.[14]

The defined stereochemistry of norleucine makes it a useful chiral building block in asymmetric synthesis.[15][16] The incorporation of either L- or D-norleucine can induce specific secondary structures in the peptide backbone, potentially leading to altered receptor binding and biological activity.[11]

Data Presentation

ApplicationModificationEffectQuantitative Data (Example)Reference
Methionine Surrogate Substitution of Met with Nle in Amyloid-β peptideNegation of neurotoxic effects-[7][8]
Substitution of Met with Nle in PGLa peptideFunctional isosterism, altered membrane interactionBacteriostatic and hemolytic activities were comparable between the two peptides.[10]
Enhanced Stability Incorporation of D-Nle into peptidesIncreased resistance to proteolytic degradation-[1][11]
Substitution of Ile with Nle in a coiled-coil polypeptideEnhanced thermodynamic stability of the complexThe dissociation constant suggested more favorable complex formation.[13]
Bioactivity Modulation Substitution of Lys with Nle in a histone H4 peptideStrong binding to SETD8Kd = 0.14 μM, IC50 = 0.33 μM, Ki = 50 nM[17]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating norleucine into a peptide sequence using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Nle-OH or Fmoc-D-Nle-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Nle-OH) (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge to collect the peptide pellet, and then purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a norleucine-containing peptide in plasma.[12]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or animal plasma

  • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).[12]

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_assay In Vitro Stability Assay s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (Norleucine Incorporation) s2->s3 s4 Washing s3->s4 s5 Repeat for sequence s4->s5 s6 Cleavage from Resin s5->s6 p1 HPLC Purification s6->p1 p2 Mass Spectrometry p1->p2 a1 Incubate with Plasma p2->a1 a2 Quench Reaction a1->a2 a3 Protein Precipitation a2->a3 a4 LC-MS Analysis a3->a4 a5 Determine Half-life a4->a5

Caption: Workflow for synthesis and evaluation of norleucine-containing peptides.

signaling_pathway cluster_membrane Cell Membrane receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein peptide Nle-Containing Peptide Ligand peptide->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A potential signaling pathway activated by a norleucine-containing peptide.

Conclusion

Norleucine is a versatile and valuable non-proteinogenic amino acid in peptide chemistry. Its application as a methionine surrogate to prevent oxidation and enhance stability is a well-established strategy in peptide drug design. The incorporation of norleucine, particularly D-norleucine, can significantly improve a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life. Furthermore, norleucine serves as a useful tool for modulating the physicochemical properties of peptides and as a chiral building block for creating unique peptide structures. The detailed protocols and data presented in this guide provide a foundation for researchers to effectively utilize norleucine in the development of novel and improved peptide-based therapeutics.

References

A Technical Guide to N-α-tert-Butoxycarbonyl-L-norleucine Dicyclohexylammonium Salt (Boc-Nle-OH·DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties, specifically the molecular formula and weight, of N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH·DCHA). This compound is frequently utilized as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the parent Boc-Nle-OH molecule.

Physicochemical Properties

The fundamental physicochemical data for Boc-Nle-OH·DCHA and its constituent components are derived from standard chemical calculations based on IUPAC atomic weights. These values are critical for stoichiometric calculations in synthetic organic chemistry and peptide manufacturing.

Data Summary

The molecular formula and weight for the individual components and the final salt complex are summarized below.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )
N-α-tert-Butoxycarbonyl-L-norleucineBoc-Nle-OHC₁₁H₂₁NO₄231.29[1][2]
DicyclohexylamineDCHAC₁₂H₂₃N181.32[3][4][5]
N-α-tert-Butoxycarbonyl-L-norleucine Dicyclohexylammonium Salt Boc-Nle-OH·DCHA C₁₁H₂₁NO₄ · C₁₂H₂₃N 412.61 [6][7]

Methodologies

The molecular weights and formulas presented are not determined via experimental protocols but are calculated based on the established atomic masses of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen). The molecular weight of the Boc-Nle-OH·DCHA salt is the sum of the molecular weights of the acidic component (Boc-Nle-OH) and the basic component (DCHA).[6][7]

Logical Relationship: Formation of the DCHA Salt

The formation of Boc-Nle-OH·DCHA is an acid-base reaction where the carboxylic acid group of Boc-Nle-OH donates a proton to the basic secondary amine of DCHA. This interaction results in the formation of a stable ammonium carboxylate salt, which often crystallizes readily, simplifying purification.

G cluster_product Product BocNleOH Boc-Nle-OH (Acid) C₁₁H₂₁NO₄ plus + DCHA DCHA (Base) C₁₂H₂₃N Product Boc-Nle-OH·DCHA (Salt) C₂₃H₄₄N₂O₄ DCHA->Product Salt Formation

Diagram illustrating the formation of the Boc-Nle-OH·DCHA salt.

References

Navigating the Solubility Landscape of N-α-t-Boc-L-norleucine Dicyclohexylammonium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-t-Boc-L-norleucine dicyclohexylammonium salt, a crucial building block in peptide synthesis and pharmaceutical research.

N-α-t-Boc-L-norleucine dicyclohexylammonium salt is an amino acid derivative prized for its stability and ease of handling in the synthesis of bioactive peptides. Its unique structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylammonium (DCHA) salt, significantly influences its solubility, rendering it more compatible with organic solvents. This guide synthesizes available data to provide a clear understanding of its solubility profile, offers detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Qualitative Solubility Profile

Solvent ClassGeneral SolubilityRecommended SolventsNotes
Polar Aprotic Solvents HighN,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)These are often the primary solvents for solid-phase peptide synthesis (SPPS) and are excellent choices for dissolving Boc-protected amino acids.[1]
Chlorinated Solvents GoodDichloromethane (DCM)Commonly used in peptide synthesis and for dissolving Boc-protected amino acids.[1][2]
Ethers Moderate to GoodTetrahydrofuran (THF)Generally a good solvent for Boc-protected amino acids.[2]
Alcohols ModerateMethanol, EthanolSolubility can be moderate and may be improved with gentle warming.
Aqueous Solutions Low to InsolubleWater, BuffersThe hydrophobic nature of the Boc group and the norleucine side chain limits solubility in water.[3]

Experimental Protocol for Solubility Determination

This section outlines a general yet detailed methodology for determining the solubility of N-α-t-Boc-L-norleucine dicyclohexylammonium salt in a specific solvent. This protocol is adapted from standard laboratory procedures for solubility testing of fine chemicals and peptide derivatives.[4][5][6]

Objective: To determine the approximate solubility of N-α-t-Boc-L-norleucine dicyclohexylammonium salt in a given solvent at a specified temperature (e.g., room temperature).

Materials:

  • N-α-t-Boc-L-norleucine dicyclohexylammonium salt

  • Selected solvent(s) of analytical grade

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation:

    • Accurately weigh a small amount of N-α-t-Boc-L-norleucine dicyclohexylammonium salt (e.g., 10 mg) into a clean, dry vial.[4]

    • Record the exact weight.

  • Solvent Addition and Dissolution Attempts:

    • Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).[4]

    • Cap the vial tightly and vortex for 1-2 minutes.[6]

    • Visually inspect the vial for any undissolved solid.

    • If the solid has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[4]

    • If dissolution is still incomplete, gently warm the solution (e.g., to 37°C) for a short period while monitoring for any degradation.[6]

  • Incremental Solvent Addition:

    • If the compound remains undissolved, continue to add the solvent in small, known increments (e.g., 100 µL at a time).

    • After each addition, repeat the vortexing, sonication, and gentle warming steps until complete dissolution is achieved.[5]

    • Carefully record the total volume of solvent added.

  • Equilibration (for more precise measurements):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Place the sealed vial in a thermostatically controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis (for equilibrated solutions):

    • Allow the solution to stand undisturbed for any undissolved solid to settle.

    • Carefully draw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Accurately dilute the filtered solution with a suitable solvent.

    • Determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

  • Calculation:

    • Calculate the solubility based on the mass of the dissolved compound and the volume of the solvent used. Express the result in units such as mg/mL or mol/L.

Logical Workflow for Solvent Selection

The process of finding a suitable solvent for a peptide derivative like N-α-t-Boc-L-norleucine dicyclohexylammonium salt can be systematic. The following diagram illustrates a logical workflow for solubility testing, starting with the most common and benign solvents and progressing to stronger organic solvents or co-solvent systems if necessary.

Solubility_Workflow Start Start: Small aliquot of compound Test_Water Attempt to dissolve in Water Start->Test_Water Is_Soluble_Water Soluble? Test_Water->Is_Soluble_Water Success Dissolved: Proceed with experiment Is_Soluble_Water->Success Yes Test_Organic Attempt to dissolve in primary organic solvent (DMF, DCM, DMSO) Is_Soluble_Water->Test_Organic No Is_Soluble_Organic Soluble? Test_Organic->Is_Soluble_Organic Is_Soluble_Organic->Success Yes Test_Cosolvent Attempt co-solvent system (e.g., DCM/DMF/NMP) Is_Soluble_Organic->Test_Cosolvent No Is_Soluble_Cosolvent Soluble? Test_Cosolvent->Is_Soluble_Cosolvent Is_Soluble_Cosolvent->Success Yes Aid_Dissolution Aid dissolution: - Sonication - Gentle Warming Is_Soluble_Cosolvent->Aid_Dissolution No Is_Soluble_Aided Soluble? Aid_Dissolution->Is_Soluble_Aided Is_Soluble_Aided->Success Yes Failure Insoluble: Re-evaluate solvent choice or compound modification Is_Soluble_Aided->Failure No

Caption: A systematic workflow for determining a suitable solvent for N-α-t-Boc-L-norleucine dicyclohexylammonium salt.

References

Methodological & Application

Application Notes and Protocols for Boc-Nle-OH.DCHA in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-tert-butyloxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA) in solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-proteinogenic amino acid, is a valuable tool for peptide chemists, often employed as an isosteric replacement for methionine to prevent oxidation-related side products and to probe the functional role of methionine residues in biologically active peptides.

Introduction

This compound is a standard building block for introducing norleucine residues into a peptide sequence using the Boc/Bzl protection strategy in SPPS.[1] The Boc group provides temporary protection of the α-amino group, which is removed by acid treatment at each cycle of peptide elongation. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the protected amino acid.

Norleucine is structurally similar to leucine but lacks the methyl group on the γ-carbon.[1] This structural similarity allows it to be incorporated into peptide chains, often with minimal disruption to the overall conformation. One of the most significant applications of norleucine is as a substitute for methionine. The thioether side chain of methionine is susceptible to oxidation during synthesis, purification, and storage, which can lead to undesired side products and loss of biological activity. Replacing methionine with the chemically inert norleucine can circumvent these issues.[2]

A notable application is in the study of Alzheimer's disease, where substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting its potential in therapeutic peptide design.[3]

Data Presentation

Coupling ReagentActivator/BaseTypical Equivalents (Amino Acid:Reagent:Base)Typical Coupling Time (minutes)Estimated Coupling Efficiency (%)Notes
DCC/HOBtHOBt2-3 : 2-3 : -60 - 120>98A classic and cost-effective method. Dicyclohexylurea (DCU) byproduct is insoluble and must be thoroughly washed away.
HBTU/DIEAHOBt/DIEA2-3 : 2-3 : 4-630 - 60>99A highly efficient uronium-based coupling reagent with faster reaction times than carbodiimides.
HATU/DIEAHOAt/DIEA2-3 : 2-3 : 4-620 - 45>99.5Generally considered one of the most effective coupling reagents, especially for difficult sequences, though it is more expensive.
PyBOP/DIEA- / DIEA2-3 : 2-3 : 4-645 - 90>99A phosphonium salt-based reagent that is also very effective and avoids the potential side reactions associated with guanidinium-forming reagents.

Disclaimer: The data in this table is illustrative and based on general knowledge of Boc-SPPS and the behavior of similar amino acids. Actual coupling efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions. It is always recommended to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

Experimental Protocols

Preparation of Boc-Nle-OH Free Acid from DCHA Salt

For use in coupling reactions, the dicyclohexylammonium salt must be converted to the free acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 10% aqueous solution of KHSO₄ (ice-cold)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil.

General Protocol for a Single Coupling Cycle in Boc-SPPS

This protocol outlines the steps for coupling Boc-Nle-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Nle-OH (free acid)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • 10% DIEA in DMF (v/v)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2-5 minutes and drain.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve Boc-Nle-OH (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for the time indicated in the data table or until a negative Kaiser test is achieved.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) with fresh reagents is recommended.

Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The choice of cleavage cocktail depends on the specific amino acids in the peptide sequence. For peptides containing only norleucine and other non-sensitive residues, a standard TFA-based cleavage is sufficient.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle Single Amino Acid Coupling Cycle Resin Peptide-Resin (N-terminally Protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization 2. Coupling Coupling (Boc-Nle-OH, HBTU/DIEA) Neutralization->Coupling 3. Wash_Cycle Washing (DMF, DCM) Coupling->Wash_Cycle 4. Wash_Cycle->Resin Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash_Cycle->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide mTOR_Signaling Leucine Leucine / Norleucine mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates & Inactivates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E fourEBP1->eIF4E Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth eIF4E->Protein_Synthesis Initiates Translation

References

Application Notes and Protocols for Standard Coupling Methods for Boc-Nle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides. The Boc (tert-butyloxycarbonyl) strategy is a well-established and robust method used in SPPS. Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid that is often incorporated into peptide sequences to act as a probe for the biological role of methionine, as it is a close structural analog but lacks the readily oxidizable sulfur atom. The successful incorporation of Boc-Nle-OH into a growing peptide chain depends on the choice of an appropriate coupling method to ensure high efficiency and minimize side reactions.

This document provides detailed application notes on standard coupling methods for Boc-Nle-OH in SPPS, a comparison of common coupling reagents, and detailed experimental protocols.

Comparison of Common Coupling Reagents for Boc-Nle-OH

While Boc-Nle-OH is not considered a sterically hindered amino acid to the same degree as valine or isoleucine, the selection of a suitable coupling reagent is still crucial for achieving high coupling efficiency and minimizing side reactions.[1] The most common classes of coupling reagents used in Boc-SPPS are carbodiimides, uronium/aminium salts, and phosphonium salts.

Data Presentation

The following table summarizes the performance of several widely used coupling reagents for the incorporation of Boc-amino acids. The quantitative data is representative and extrapolated from studies on other non-sterically hindered and moderately hindered Boc-protected amino acids, and may vary based on the specific peptide sequence and reaction conditions.[2][3]

Coupling Reagent/MethodReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
DIC/HOBt Carbodiimide/Additive60-180 minutes>98>95LowCost-effective and widely used. The byproduct, diisopropylurea, is soluble in DMF. HOBt is crucial to suppress racemization.[2]
HBTU/DIPEA Aminium/Uronium Salt20-60 minutes>98>95LowA reliable and widely used reagent, though slightly less reactive than HATU.[3] Pre-activation is recommended to avoid guanidinylation of the N-terminus.[4]
HATU/DIPEA Aminium/Uronium Salt15-45 minutes>99>95Very LowHighly efficient for most couplings, with rapid reaction times.[3][5] Generally considered more reactive than HBTU.[5]
PyBOP/DIPEA Phosphonium Salt30-120 minutes>98>95LowOffers a good balance of reactivity and a low propensity for racemization.[2]
In Situ Neutralization Method15-60 minutes>99>95LowCombines neutralization and coupling steps, improving efficiency, especially for "difficult sequences" prone to aggregation.[6][7]

Experimental Protocols

The following are generalized protocols for the manual coupling of Boc-Nle-OH in SPPS. These protocols may need to be optimized based on the specific peptide sequence, the resin used, and the scale of the synthesis.

General Workflow for a Single Coupling Cycle in Boc-SPPS

The following diagram illustrates the iterative cycle of a coupling step in Boc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin (N-terminally protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIPEA in DCM/DMF) Washing1->Neutralization Washing2 Washing (DCM, DMF) Neutralization->Washing2 Coupling Coupling (Boc-Nle-OH + Coupling Reagent) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Ready for Next Cycle Washing3->NextCycle

A generalized workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Standard DIC/HOBt Coupling

This method is a cost-effective and reliable choice for many standard couplings.

Materials:

  • Boc-Nle-OH (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal amine is deprotected and neutralized.

  • Activation: In a separate vessel, dissolve Boc-Nle-OH (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling: Add the Boc-Nle-OH/HOBt solution to the resin. Then, add DIC (3 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: HBTU/DIPEA Coupling

Uronium/aminium salt-based reagents like HBTU offer faster and more efficient couplings.

Materials:

  • Boc-Nle-OH (3 equivalents)

  • HBTU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal amine is deprotected and neutralized.

  • Pre-activation: In a separate vessel, dissolve Boc-Nle-OH (3 eq.) and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 20-60 minutes.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: HATU/DIPEA Coupling

HATU is one of the most efficient coupling reagents, especially for challenging sequences.[5]

Materials:

  • Boc-Nle-OH (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal amine is deprotected and neutralized.

  • Pre-activation: In a separate vessel, dissolve Boc-Nle-OH (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 15-45 minutes.

  • Monitoring: Monitor the reaction with the ninhydrin test.

  • Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 4: In Situ Neutralization Coupling

This protocol enhances coupling efficiency by combining the neutralization and coupling steps, which is particularly beneficial for sequences prone to aggregation.[6][7]

Materials:

  • Boc-Nle-OH (3 equivalents)

  • HBTU or HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (7 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • TFA-salt of the peptide-resin (post-deprotection and washing)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: After Boc deprotection with TFA and subsequent washing with DCM and DMF, do not perform a separate neutralization step. The resin should be in its TFA salt form.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Nle-OH (3 eq.) and HBTU or HATU (3 eq.) in DMF.

  • In Situ Neutralization and Coupling: Add the Boc-Nle-OH/coupling reagent solution to the TFA-salt of the peptide-resin. Then, add DIPEA (7 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 15-60 minutes. The DIPEA will neutralize the TFA salt in situ, allowing the coupling reaction to proceed immediately.

  • Monitoring: Monitor the reaction progress with the ninhydrin test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Signaling Pathways and Logical Relationships

Activation of Boc-Amino Acids by Different Coupling Reagents

The following diagram illustrates the activation mechanism of a Boc-protected amino acid by carbodiimide and uronium-based coupling reagents.

Activation_Mechanisms cluster_carbodiimide Carbodiimide Activation cluster_uronium Uronium Salt Activation BocAA1 Boc-AA-OH O_acylisourea O-acylisourea (highly reactive) BocAA1->O_acylisourea + DIC DIC DIC HOBt_ester HOBt active ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Coupled_Peptide1 Boc-AA-CO-NH-Peptide-Resin HOBt_ester->Coupled_Peptide1 + H₂N-Peptide-Resin Peptide_Resin1 H₂N-Peptide-Resin BocAA2 Boc-AA-OH Active_Ester OBt/OAt active ester BocAA2->Active_Ester + HBTU/HATU + DIPEA HBTU HBTU/HATU DIPEA DIPEA Coupled_Peptide2 Boc-AA-CO-NH-Peptide-Resin Active_Ester->Coupled_Peptide2 + H₂N-Peptide-Resin Peptide_Resin2 H₂N-Peptide-Resin

Activation pathways for Boc-amino acids.

Conclusion

The successful incorporation of Boc-Nle-OH in SPPS can be readily achieved with a variety of standard coupling methods. For routine syntheses, DIC/HOBt offers a reliable and economical option. For more rapid and efficient couplings, particularly in sequences that may be more challenging, the use of uronium/aminium salts such as HBTU and HATU is recommended.[5] The in situ neutralization protocol is a highly effective method to improve overall synthesis efficiency and is particularly advantageous for preventing aggregation-related problems.[6][7] By understanding the principles and protocols associated with each method, researchers can optimize their peptide synthesis strategies to obtain high-purity peptides containing norleucine.

References

Deprotection of Boc Group from Norleucine Residues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols for the Efficient Removal of the Boc Protecting Group from Norleucine Residues in Peptide Synthesis and Drug Development

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from norleucine residues. These guidelines are intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. Norleucine, a non-proteinogenic amino acid, is a valuable building block in the design of synthetic peptides with enhanced stability and therapeutic potential. The efficient and clean removal of the Boc protecting group is a critical step in these synthetic endeavors.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, while minimizing potential side reactions. This document outlines the most common and effective methods for Boc deprotection of norleucine, including the use of trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.

Norleucine's side chain is a linear four-carbon chain, which is chemically inert and not susceptible to side reactions during the Boc deprotection process, unlike amino acids with reactive side chains such as tryptophan or methionine.[2] This simplifies the deprotection procedure as scavengers to trap reactive carbocations are generally not required.

Comparative Data of Boc Deprotection Methods

The following table summarizes the typical reaction conditions and expected yields for the deprotection of Boc-norleucine. The data is compiled from established protocols for aliphatic amino acids, which serve as a reliable proxy for norleucine due to its unreactive side chain.

Deprotection ReagentSolventTemperatureTimeTypical Yield
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp.30 min - 2 hours>95%
4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature1 - 4 hours>95%

Experimental Protocols

Protocol 1: Deprotection of Boc-Norleucine using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for the removal of the Boc group from a norleucine residue.

Materials:

  • Boc-Norleucine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve Boc-Norleucine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath with stirring.[1]

  • Slowly add TFA (10 equivalents) to the cooled solution.[1]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected norleucine.[1]

Protocol 2: Deprotection of Boc-Norleucine using 4M HCl in 1,4-Dioxane

This method provides a milder alternative to TFA for Boc deprotection.

Materials:

  • Boc-Norleucine

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Suspend or dissolve Boc-Norleucine (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.[1]

  • Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture with stirring.[1]

  • Stir the mixture at room temperature for 1 to 4 hours. The deprotected norleucine hydrochloride salt will often precipitate from the solution.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, collect the precipitated solid by filtration.[1]

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.[1]

  • Dry the resulting norleucine hydrochloride salt under vacuum.[1]

Visualizations

Experimental Workflow for Boc Deprotection

The following diagram illustrates the general workflow for the deprotection of a Boc-protected norleucine residue.

G start Start: Boc-Norleucine dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_reagent Add Deprotection Reagent (TFA or 4M HCl in Dioxane) dissolve->add_reagent reaction Stir at Appropriate Temperature (0°C to RT) add_reagent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Work-up Procedure (Evaporation, Neutralization, Extraction) monitor->workup Reaction Complete purification Purification (Precipitation/Filtration or Chromatography) workup->purification product Final Product: Norleucine (Free amine or HCl salt) purification->product

Boc Deprotection Workflow
Signaling Pathway Involving Norleucine

Norleucine, similar to its structural isomer leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth.[3][4][5] The following diagram depicts a simplified representation of this signaling cascade.

G Norleucine Norleucine mTORC1 mTORC1 Norleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active)

mTOR Signaling Pathway Activation

References

Application Notes and Protocols for the Use of Boc-Nle-OH.DCHA in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective utilization of N-α-tert-butyloxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.DCHA) in manual solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-proteinogenic amino acid, is a valuable building block in peptide-based drug design due to its isosteric relationship with leucine and methionine, offering increased stability against oxidation compared to methionine.

Introduction to this compound in Peptide Synthesis

This compound is a salt form of Boc-protected norleucine, which enhances its stability and improves its handling characteristics as a crystalline solid. In the Boc/Bzl strategy of SPPS, the temporary Nα-Boc group is removed by moderate acid treatment, while the more stable benzyl-based side-chain protecting groups (if present on other residues) are removed during the final cleavage from the solid support with a strong acid. The use of this compound follows the standard cycle of Boc-SPPS, which includes deprotection, neutralization, and coupling steps.

Key Chemical and Physical Properties

A clear understanding of the properties of Boc-Nle-OH and its DCHA salt is crucial for its successful application in peptide synthesis.

PropertyBoc-Nle-OHThis compound
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄ · C₁₂H₂₃N
Molecular Weight 231.29 g/mol 412.61 g/mol
CAS Number 6404-28-021947-32-0
Appearance White to off-white powderWhite crystalline powder
Solubility Soluble in organic solvents like DMF, DCM, and NMP.[1]Soluble in organic solvents like DMF and DCM after conversion to the free acid.

Experimental Protocols for Manual Boc-SPPS using this compound

The following protocols outline the key steps for incorporating a norleucine residue into a peptide chain on a solid support using manual SPPS techniques. These steps are part of a repetitive cycle for each amino acid addition.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

  • For C-terminal amides: Use MBHA or BHA resin.

  • For C-terminal acids: Use Merrifield or PAM resin.[2]

Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

  • Drain the solvent.

Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol: Nα-Boc Deprotection

  • Wash the swollen resin with DCM (2 x volumes).

  • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[4] A pre-wash of 1-2 minutes can be performed, followed by a longer deprotection step of 20-30 minutes with agitation.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 x volumes) to remove residual TFA.[3]

  • Wash with Isopropanol (IPA) (2 x volumes) and then again with DCM (3-5 x volumes) to shrink and re-swell the resin, which helps in removing trapped acid.[2]

Neutralization

After acid-mediated deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine to enable the subsequent coupling reaction.

Protocol: Neutralization

  • Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF to the resin.[5]

  • Agitate for 5-10 minutes at room temperature.

  • Repeat the neutralization step one more time.

  • Drain the neutralization solution.

  • Wash the resin thoroughly with DCM (3-5 x volumes) to remove excess base.[3]

  • A qualitative ninhydrin (Kaiser) test should be performed to confirm the presence of a free primary amine (a positive test results in a blue color).[3]

Coupling of Boc-Nle-OH

This is the critical step where the Boc-Nle-OH is incorporated into the peptide chain. The DCHA salt must be converted to the free acid before activation.

Protocol: Activation and Coupling

  • Free Acid Preparation: Dissolve the required amount of this compound in a minimal amount of DMF. To convert the DCHA salt to the free acid, an equivalent of a weak acid can be added, or more commonly, the DIEA used in the coupling reaction will perform this in situ. For critical couplings, pre-conversion to the free acid by partitioning between an organic solvent and a weak aqueous acid, followed by drying, can be performed.

  • Pre-activation: In a separate vessel, dissolve Boc-Nle-OH (3-4 equivalents relative to the resin loading) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in DMF.[5]

  • Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color.[5]

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.[5]

  • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.[5]

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.[5]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[5]

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered amino acids. While norleucine is not as sterically hindered as isoleucine, using a highly efficient coupling reagent is always recommended to ensure complete reaction.

Coupling ReagentClassRelative SpeedExpected Purity/EfficiencyKey Considerations
HATU Uronium/AminiumVery FastVery HighHighly efficient, especially for difficult couplings; forms a more reactive OAt-ester.[6]
HBTU/TBTU Uronium/AminiumFastHighVery efficient and widely used reagents. Byproducts are soluble in common solvents.[6]
HCTU AminiumFastHighReactivity is generally between that of HBTU and HATU.[4]
DIC/HOBt Carbodiimide/AdditiveModerateGood to HighA cost-effective method. The byproduct, diisopropylurea (DIU), is soluble in DMF.[4]
Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol: Cleavage from the Resin

  • Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and effective cocktail for peptides without sensitive residues (like Cys, Met, Trp) is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) . TIS acts as a scavenger to trap reactive cations generated during cleavage.[7] For peptides containing sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/ethanedithiol (EDT) at 82.5:5:5:5:2.5) may be necessary.

  • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover the remaining peptide.

  • Combine all filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemical Reactions

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes in manual peptide synthesis.

Manual_SPPS_Workflow Resin Resin Swelling Resin Swelling (DCM or DMF) Resin->Swelling Deprotection Boc Deprotection (25-50% TFA in DCM) Swelling->Deprotection Cycle Start Neutralization Neutralization (5-10% DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling (Boc-Nle-OH, Coupling Reagent, DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Amino Acid Final_Peptide Final Peptide-Resin Washing->Final_Peptide Final Cycle

Caption: General workflow for a single coupling cycle in manual Boc-SPPS.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-CHR-CO-Resin tert-Butyloxycarbonyl Protected Amine Protonated_Amine H₃N⁺-CHR-CO-Resin Trifluoroacetate Salt Boc_Peptide->Protonated_Amine + 2 TFA TFA TFA (Trifluoroacetic Acid) Byproducts Isobutylene + CO₂

Caption: Simplified mechanism of Boc group deprotection using TFA.

Coupling_Activation_Mechanism Boc_AA Boc-Nle-OH Carboxylic Acid Activated_Ester Boc-Nle-OBt Activated Ester Boc_AA->Activated_Ester + Coupling Reagent + DIEA Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupled_Peptide Boc-Nle-NH-Peptide-Resin Elongated Peptide Chain Activated_Ester->Coupled_Peptide + Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Free N-terminal Amine

Caption: General mechanism of amino acid activation and coupling in SPPS.

Conclusion

The incorporation of this compound into synthetic peptides using manual Boc-SPPS is a straightforward process that follows established protocols. Success relies on the careful execution of each step, including proper resin swelling, complete deprotection and neutralization, and efficient coupling. The choice of a high-quality coupling reagent is paramount to ensure high yields and purity of the final peptide. These application notes provide a comprehensive framework for researchers to confidently and successfully utilize this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols for Automated Peptide Synthesis of Boc-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as norleucine, into peptide structures is a critical strategy in modern drug discovery and development. Norleucine, an isomer of leucine, can enhance the metabolic stability and modify the conformational properties of peptides, leading to improved therapeutic profiles. The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS) remains a robust and widely used method, particularly for the synthesis of complex and hydrophobic peptides.[1] This document provides a detailed protocol for the automated synthesis of peptides containing Boc-norleucine, offering insights into reaction conditions, expected outcomes, and key experimental procedures.

Data Presentation

The efficiency of peptide synthesis can be evaluated through various parameters. The following table summarizes typical quantitative data for the synthesis of a model peptide containing Boc-norleucine using an automated Boc-SPPS protocol, comparing it with manual and liquid-phase synthesis methods for context.[2]

ParameterAutomated Boc-SPPSManual Boc-SPPSLiquid-Phase Peptide Synthesis (LPPS)
Crude Yield (%) 857888
Purity (Crude, HPLC %) ** 908292
Final Yield (after purification, %) 756578
Final Purity (HPLC %) **>99>98>99
Total Synthesis Time (hours) ~6~12~24 (including workup)
Primary Impurities Truncated sequencesDeletion sequences, incomplete deprotectionUnreacted starting materials, coupling byproducts
Scalability Medium to highLow to mediumHigh
Labor Intensity LowHighMedium

Experimental Protocols

This section details the methodologies for the automated solid-phase synthesis of a peptide incorporating Boc-norleucine. The protocol is divided into four main stages: resin preparation, automated chain elongation, cleavage and deprotection, and final peptide purification.

Resin Preparation and First Amino Acid Loading

The choice of resin is crucial for successful Boc-SPPS. Merrifield or PAM resins are commonly used for the synthesis of C-terminal acid peptides, while MBHA resin is the support of choice for peptide amides.[3][4]

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in dichloromethane (DCM) for at least 30-60 minutes in a reaction vessel.[2][4]

  • First Amino Acid Attachment (to Merrifield Resin):

    • Dissolve Boc-norleucine in a solution of ethanol and water.

    • Adjust the pH to 7 with aqueous cesium carbonate (Cs₂CO₃) and then evaporate to dryness to form the cesium salt.[4]

    • Add the Boc-norleucine cesium salt in dimethylformamide (DMF) to the pre-swollen Merrifield resin.[4]

    • Heat the mixture at 50°C overnight.[4]

    • Wash the resin sequentially with DMF, a DMF/water mixture, DMF, DCM, and methanol, and then dry under vacuum.[4]

Automated Peptide Chain Elongation Cycle

The following cycle of deprotection, neutralization, and coupling is performed automatically by the peptide synthesizer for each subsequent amino acid in the peptide sequence.[5]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes to remove the Boc protecting group.[1][2][6]

    • Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and byproducts.[1][6]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.[2][3] This step is crucial to liberate the free amine for the subsequent coupling reaction.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., 3 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) in the presence of DIEA in DMF.[1][2]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[1][2]

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.[1][2]

    • Monitoring (Optional but Recommended): A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the completion of the coupling reaction. A blue color indicates the presence of free primary amines (incomplete coupling), while yellow or colorless beads signify a complete reaction.[1][7]

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

  • Resin Preparation: After the final synthesis cycle, perform a final N-α-Boc deprotection. Wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.[6]

  • Cleavage Cocktail: A common cleavage cocktail for Boc-SPPS is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] TIS acts as a scavenger to trap reactive carbocations generated during cleavage.[8]

  • Cleavage Procedure:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[9]

    • Stir the mixture at room temperature for 1-4 hours.[2][8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Peptide Precipitation and Purification
  • Precipitation:

    • In a fume hood, add the combined TFA solution dropwise into a larger tube containing 30-40 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether. A white precipitate of the crude peptide should form.[8]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two to three more times to remove residual scavengers and cleavage byproducts.[10]

    • Dry the crude peptide pellet under a vacuum.

  • Purification:

    • The purity of the crude peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Purify the crude peptide using preparative RP-HPLC with a suitable C18 column. A typical gradient involves mobile phases of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[10]

    • Collect the fractions containing the pure peptide and confirm the molecular weight using mass spectrometry.

    • Lyophilize the purified fractions to obtain the final peptide as a fluffy white powder.

Visualizations

The following diagrams illustrate the key workflows in the automated peptide synthesis of Boc-norleucine.

Automated_Boc_SPPS_Workflow Start Start: Resin Swelling Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM & DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling: Boc-AA, HBTU/HOBt, DIEA in DMF Wash2->Coupling Wash3 Wash (DMF & DCM) Coupling->Wash3 Final_AA Final Amino Acid? Wash3->Final_AA Final_AA->Deprotection No Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_AA->Cleavage Yes End End: Crude Peptide Cleavage->End

Caption: Automated Boc-SPPS Elongation Cycle.

Peptide_Processing_Workflow Crude_Peptide Crude Peptide in TFA Precipitation Precipitation (Cold Diethyl Ether) Crude_Peptide->Precipitation Washing Washing & Drying Precipitation->Washing Purification RP-HPLC Purification Washing->Purification Analysis Analysis (LC-MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Post-Cleavage Peptide Processing.

References

Application Notes and Protocols: Conversion of Boc-Nle-OH.DCHA to the Free Acid, Boc-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). To ensure stability and facilitate handling, some N-α-Boc-protected amino acids, particularly those that are oily or difficult to crystallize as a free acid, are supplied as dicyclohexylammonium (DCHA) salts.[1] Boc-Nle-OH.DCHA is one such example, provided as a stable, crystalline solid.[2] Before its use in peptide coupling reactions, it is essential to convert this salt form back to the free acid, Boc-Nle-OH.[1] This process involves the protonation of the carboxylate salt to liberate the free carboxylic acid and the dicyclohexylammonium cation. This document provides a detailed protocol for the efficient conversion of this compound to its free acid form, ensuring high purity and yield for subsequent applications in peptide synthesis.

Data Presentation

A summary of the key quantitative data for the compounds involved in this protocol is presented below for easy reference.

CompoundAbbreviationCAS NumberMolecular Weight ( g/mol )
N-α-t-Boc-L-norleucine dicyclohexylammonium saltThis compound21947-32-0412.61
N-α-t-Boc-L-norleucineBoc-Nle-OH6404-28-0231.31
DicyclohexylamineDCHA101-83-7181.32

Experimental Protocols

This section outlines the necessary materials and a detailed, step-by-step procedure for the conversion of this compound to Boc-Nle-OH.

Materials and Equipment
  • This compound salt

  • Ethyl acetate (EtOAc)

  • 10% aqueous potassium bisulfate (KHSO₄) solution (or 10% aqueous phosphoric acid[1][2])

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • pH indicator strips or a calibrated pH meter

  • Glassware for filtration (e.g., funnel, filter paper)

Protocol for Conversion of this compound to Free Acid
  • Dissolution of the DCHA Salt : In a suitable flask, suspend the this compound salt in ethyl acetate (approximately 5-10 mL per gram of salt).[1] Stir the suspension at room temperature until the solid is well-dispersed.

  • Acidification and Extraction :

    • Transfer the suspension to a separatory funnel.

    • Add an equal volume of 10% aqueous potassium bisulfate (KHSO₄) solution to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate. The dicyclohexylammonium bisulfate salt will partition into the aqueous layer, while the free Boc-Nle-OH will remain in the organic (ethyl acetate) layer.

    • Drain and discard the lower aqueous layer.

  • Aqueous Washes :

    • Wash the organic layer with two additional portions of 10% aqueous KHSO₄ solution to ensure complete removal of the dicyclohexylamine.

    • Subsequently, wash the organic layer with two portions of deionized water to remove any remaining inorganic salts. After each wash, allow the layers to separate and discard the aqueous layer.

  • Drying the Organic Layer :

    • Transfer the ethyl acetate layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate (or magnesium sulfate) to the organic layer to remove any residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely in the solution when swirling is complete.

  • Isolation of the Free Acid :

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

    • The resulting product, Boc-Nle-OH, will likely be a viscous oil or a solid.[1]

  • Purity Assessment (Optional but Recommended) :

    • The purity of the obtained Boc-Nle-OH can be assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Proton NMR (¹H NMR) spectroscopy can also be used to confirm the structure and purity of the final product.

Visualizations

The following diagrams illustrate the chemical conversion and the experimental workflow.

BocNleOH_DCHA This compound BocNleOH Boc-Nle-OH (in EtOAc) BocNleOH_DCHA->BocNleOH + H⁺ DCHA_HSO4 DCHA.HSO₄ (in aq) BocNleOH_DCHA->DCHA_HSO4 + HSO₄⁻ KHSO4 KHSO₄ (aq)

Caption: Chemical conversion of this compound to Boc-Nle-OH.

start Start: this compound dissolve Dissolve in Ethyl Acetate start->dissolve acidify Acidify with 10% KHSO₄ dissolve->acidify separate Separate Layers acidify->separate wash_acid Wash with 10% KHSO₄ (2x) separate->wash_acid Organic Layer wash_water Wash with Water (2x) wash_acid->wash_water dry Dry with Na₂SO₄ wash_water->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end End: Pure Boc-Nle-OH evaporate->end

References

Application Notes: Activation of Boc-Nle-OH for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) is a protected, non-proteinogenic amino acid that is a valuable building block in the synthesis of peptides and peptidomimetics. As an isomer of leucine, its incorporation can modulate the lipophilicity, conformational properties, and metabolic stability of a peptide. The critical step in incorporating Boc-Nle-OH into a peptide sequence is the formation of an amide (peptide) bond with the N-terminal amine of another amino acid or peptide. This reaction requires the activation of the carboxylic acid moiety of Boc-Nle-OH to make it susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is paramount to ensure high efficiency, minimize reaction times, and preserve stereochemical integrity by preventing racemization.

Core Principles of Carboxyl Group Activation

The formation of an amide bond is a condensation reaction. Direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions. Therefore, a coupling reagent is used to convert the carboxyl group's hydroxyl into a better leaving group. This process transforms the carboxylic acid into a highly reactive intermediate (e.g., an active ester, O-acylisourea, or symmetrical anhydride), which is then readily attacked by the amine nucleophile to form the stable amide bond.

Common classes of coupling reagents include:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used.[1][2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] To improve yields and suppress side reactions, particularly racemization, they are almost always used with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][4]

  • Onium Salts (Aminium/Uronium and Phosphonium): These reagents, often referred to by their acronyms, are highly efficient and promote rapid couplings with low racemization risk.[5]

    • Aminium/Uronium Salts: Reagents like HBTU, TBTU, and HATU contain an HOBt or HOAt moiety within their structure.[6] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form the corresponding active esters.[7] HATU, which forms a more reactive OAt-ester, is considered one of the most efficient reagents, especially for difficult or sterically hindered couplings.[8][9]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for hindered couplings, and generate less hazardous byproducts than older phosphonium reagents like BOP.[8][10]

Data Presentation: Comparative Performance of Coupling Reagents

While specific comparative data for Boc-Nle-OH is not extensively published, the following table summarizes the typical performance of common coupling reagents based on data for other non-sterically hindered and sterically hindered Boc-amino acids. As Boc-Nle-OH lacks significant steric hindrance, its coupling efficiency is expected to be high, generally falling in the upper range of the yields presented.

Coupling Reagent/MethodReagent ClassTypical Yield (%)*Relative Reaction RateRacemization RiskKey Considerations
EDC/HOBt Carbodiimide90 - 98%Moderate to SlowLowCost-effective and widely used. Byproducts are water-soluble, facilitating workup in solution-phase synthesis.[4][11]
HBTU/DIPEA Aminium Salt95 - 99%FastLowA reliable and highly efficient reagent for both solution and solid-phase synthesis.[8][12]
HATU/DIPEA Aminium Salt> 99%Very FastVery LowHighly effective for even the most difficult couplings due to the formation of a highly reactive OAt-ester.[8][9][13]
PyBOP/DIPEA Phosphonium Salt95 - 99%FastLowExcellent for sterically hindered couplings with a good safety profile.[8][9]

*Disclaimer: The quantitative data is extrapolated from studies on various Boc-amino acids, including sterically hindered ones.[8][9][13] Actual results for Boc-Nle-OH may vary depending on the specific substrates, reaction conditions, and synthesis phase (solution vs. solid).

Mandatory Visualizations

G cluster_prep Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_post Post-Reaction Boc-Nle-OH Boc-Nle-OH Pre-activation Pre-activation: Formation of Reactive Intermediate Boc-Nle-OH->Pre-activation Amine_Component Amine Component (e.g., H-AA-OResin) Coupling_Reaction Coupling: Nucleophilic Attack by Amine Amine_Component->Coupling_Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Pre-activation Base_Additive Base / Additive (e.g., DIPEA, HOBt) Base_Additive->Pre-activation Pre-activation->Coupling_Reaction Activated Boc-Nle-OH Workup Workup / Washing Coupling_Reaction->Workup Purification Purification Workup->Purification Final_Peptide Final Peptide (Boc-Nle-AA-OResin) Purification->Final_Peptide

Caption: General workflow for the activation and coupling of Boc-Nle-OH.

G Boc_Nle_COOH Boc-Nle-COOH Carboxylate Boc-Nle-COO⁻ Boc_Nle_COOH->Carboxylate Base Base (DIPEA) Base->Carboxylate Deprotonation HATU HATU Isouronium_Salt Unstable O-acyl(tetramethyl)isouronium salt HATU->Isouronium_Salt Attack Carboxylate->Isouronium_Salt OAt_Ester Reactive OAt-ester Isouronium_Salt->OAt_Ester Rearrangement & Attack by OAt⁻ Tetramethylurea Tetramethylurea (Byproduct) Isouronium_Salt->Tetramethylurea Peptide_Bond Boc-Nle-CONH-R' OAt_Ester->Peptide_Bond HOAt HOAt (Byproduct) OAt_Ester->HOAt Amine R'-NH₂ Amine->Peptide_Bond Nucleophilic Attack

Caption: Reaction pathway for HATU-mediated activation and coupling.

Experimental Protocols

Protocol 1: Solution-Phase Amide Coupling using EDC/HOBt

This protocol is suitable for coupling Boc-Nle-OH to an amino acid ester or a small peptide fragment in solution.

Materials:

  • Boc-Nle-OH (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[4]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq, for neutralizing the HCl salt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.1 eq) to neutralize the salt and stir for 5-10 minutes at room temperature.

  • Add Boc-Nle-OH (1.0 eq) and HOBt (1.2 eq) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol describes a single coupling cycle for adding Boc-Nle-OH to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin). Equivalents are based on the initial loading capacity of the resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Nle-OH (3.0 eq)

  • HATU (2.9 eq)[13]

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)[13]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test (to monitor reaction completion)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Deprotection (if required): If the N-terminus is Boc-protected, perform deprotection (e.g., with 50% Trifluoroacetic Acid in DCM), followed by washing and neutralization steps (e.g., with 10% DIPEA in DMF). Ensure the resin is thoroughly washed with DMF after neutralization.[12]

  • Pre-activation: In a separate, dry vessel, dissolve Boc-Nle-OH (3.0 eq) and HATU (2.9 eq) in a minimal amount of DMF.

  • Add DIPEA (6.0 eq) to the solution and agitate or vortex for 1-5 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the pre-activated amino acid solution to the drained, swollen resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the disappearance of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test remains positive (blue beads), the reaction time can be extended, or a second coupling can be performed.[8]

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly and sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

References

Application Notes and Protocols for Trifluoroacetic acid (TFA) Cleavage of Boc-Norleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its removal, or deprotection, is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). Norleucine, a non-proteinogenic amino acid, is often incorporated into peptide therapeutics to enhance their metabolic stability. The efficient and clean cleavage of Boc-norleucine containing peptides from the solid support and the simultaneous removal of side-chain protecting groups are critical steps for obtaining high purity and yield of the final peptide product.

This document provides detailed application notes and experimental protocols for the TFA-mediated cleavage of Boc-norleucine peptides. It includes a summary of quantitative data from a model peptide synthesis, detailed methodologies for various cleavage cocktails, and troubleshooting guidelines.

Data Presentation: Performance Benchmarking of Boc-D-Nle-Gly-NH₂ Synthesis

The following table summarizes the key performance indicators for the synthesis of the model dipeptide Boc-D-Nle-Gly-NH₂ using Manual Boc-Solid-Phase Peptide Synthesis (SPPS). This data provides a benchmark for expected yield and purity when employing a standard TFA cleavage protocol.[1]

ParameterManual Boc-SPPS
Crude Yield (%)78
Purity (Crude, HPLC %)82
Final Yield (after purification, %)65
Final Purity (HPLC %)>98
Primary Impurities Deletion sequences, incomplete deprotection

Experimental Protocols

General Considerations
  • Safety: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Use high-purity reagents and solvents to minimize side reactions and ensure the integrity of the synthesized peptide.

  • Resin Handling: Ensure the peptide-resin is thoroughly washed and dried before cleavage to remove residual solvents and reagents from the synthesis steps, which can interfere with the cleavage reaction.

Protocol 1: Standard TFA Cleavage (for Peptides without other Sensitive Residues)

This protocol is suitable for the cleavage of Boc-norleucine peptides that do not contain other sensitive amino acids such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). The cleavage cocktail utilizes triisopropylsilane (TIS) as a scavenger to trap the tert-butyl cations generated during the deprotection of the Boc group.[1][2]

Cleavage Cocktail (Standard):

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water (H₂O)

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: Place the dried Boc-norleucine peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin. Ensure the resin is fully wetted and suspended.[2]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[1][2]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual TFA and scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K (for Peptides with Multiple Sensitive Residues)

Reagent K is a robust and widely used cleavage cocktail for peptides containing sensitive residues like Trp, Met, Cys, and Tyr. It contains a combination of scavengers to protect against various side reactions.[2][3]

Cleavage Cocktail (Reagent K):

  • 82.5% Trifluoroacetic acid (TFA)

  • 5% Phenol

  • 5% Water (H₂O)

  • 5% Thioanisole

  • 2.5% 1,2-Ethanedithiol (EDT)

Procedure:

Follow the same procedure as in Protocol 1, substituting the Standard Cleavage Cocktail with Reagent K. The reaction time may need to be extended to 2.5 hours for peptides with multiple arginine residues.[3]

Protocol 3: "Odorless" Cleavage with Reagent B

For applications where the malodorous nature of thiol-based scavengers is a concern, Reagent B offers an alternative. It is particularly useful for peptides containing trityl-based protecting groups but will not prevent the oxidation of methionine residues.[2][3]

Cleavage Cocktail (Reagent B):

  • 88% Trifluoroacetic acid (TFA)

  • 5% Phenol

  • 5% Water (H₂O)

  • 2% Triisopropylsilane (TIS)

Procedure:

Follow the same procedure as in Protocol 1, substituting the Standard Cleavage Cocktail with Reagent B. A reaction time of 1 hour at room temperature is typically sufficient.[3]

Visualization of Experimental Workflows

TFA_Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Work-up cluster_analysis Analysis start Start: Dried Boc-Nle-Peptide-Resin prep_cocktail Prepare Fresh Cleavage Cocktail add_cocktail Add Cocktail to Resin (2-3 hours, RT) prep_cocktail->add_cocktail filter_resin Filter Resin & Collect Filtrate add_cocktail->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate wash_pellet Wash Peptide Pellet (2-3x with Ether) precipitate->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide hplc_ms Purity Check (HPLC) & Mass Verification (MS) dry_peptide->hplc_ms end End: Purified Peptide hplc_ms->end

Caption: General workflow for TFA cleavage of Boc-norleucine peptides.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + TFA (H⁺) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine H₂N-Peptide (as TFA salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Trapped_Cation Trapped Cation Tert_Butyl_Cation->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Traps

Caption: Mechanism of TFA-mediated Boc deprotection and cation scavenging.

References

Application Notes and Protocols for Coupling Boc-Nle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of sterically hindered amino acids is a well-known challenge that can lead to incomplete reactions, lower yields, and the formation of deletion sequences. Boc-L-norleucine (Boc-Nle-OH), an isomer of leucine with a linear four-carbon side chain, presents moderate steric hindrance that requires careful optimization of coupling conditions to ensure efficient peptide bond formation. The selection of an appropriate coupling reagent is paramount to overcoming these steric challenges and achieving high-purity target peptides.

This document provides detailed application notes on the use of common coupling reagents for the incorporation of Boc-Nle-OH in Boc-strategy SPPS. It includes a comparative analysis of reagent performance, detailed experimental protocols, and diagrams to illustrate the underlying chemical mechanisms and workflows.

Reagent Selection and Performance

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like Boc-Nle-OH. The most effective reagents are typically uronium/aminium salts such as HATU and HBTU, or carbodiimides like DIC used in conjunction with an additive such as HOBt. These reagents work by activating the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating nucleophilic attack by the N-terminal amine of the resin-bound peptide.

Key Considerations for Reagent Selection:

  • Reactivity: For sterically hindered residues, highly reactive reagents are preferred to drive the coupling reaction to completion. HATU is generally considered more reactive than HBTU.

  • Racemization: The risk of racemization, or loss of stereochemical integrity at the α-carbon, is a critical concern. Additives like HOBt are used with carbodiimides to form active esters that suppress this side reaction. Uronium/aminium salt reagents like HBTU and HATU also have a low propensity for inducing racemization.

  • Cost-Effectiveness: While highly efficient, reagents like HATU can be more expensive. For routine or large-scale syntheses, the more economical DIC/HOBt combination can be an effective alternative, though it may require longer reaction times.

Data Presentation

The following table summarizes the typical performance of common coupling reagents for sterically hindered amino acids, providing a reliable benchmark for the coupling of Boc-Nle-OH.

Coupling ReagentReagent ClassTypical Yield (%) for Hindered ResiduesRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95%Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95%FastLowA cost-effective and reliable option for both routine and challenging couplings.[1]
DIC/HOBt Carbodiimide/Additive85-95%Moderate to FastLowA cost-effective method; HOBt additive is crucial for suppressing racemization.[2]

Experimental Protocols

The following are generalized protocols for the manual Boc-SPPS of a peptide containing Boc-Nle-OH. These may require optimization based on the specific peptide sequence, the resin used, and the scale of the synthesis.

General Boc-SPPS Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for at least 30 minutes.[3]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.

    • Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[3]

    • Wash the resin thoroughly with DCM to remove residual TFA.[3]

  • Neutralization:

    • Wash the resin with Isopropanol (IPA) and then DCM.[3]

    • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes to neutralize the resulting trifluoroacetate salt to the free amine.[3]

    • Wash the resin thoroughly with DMF.

  • Coupling: (See specific protocols below)

  • Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates the completion of the coupling reaction.[1][3] If the test is positive, a second coupling may be necessary.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

  • Pre-activation: In a separate vessel, dissolve Boc-Nle-OH (2-3 equivalents relative to resin loading) and HATU (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.[3]

  • Coupling: Add the pre-activated Boc-Nle-OH solution to the swollen and neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.

Protocol 2: Coupling with HBTU

A reliable and widely used protocol for hindered amino acids.

  • Reagent Preparation: In a separate vessel, dissolve Boc-Nle-OH (2-3 equivalents) and HBTU (2-3 equivalents) in DMF.

  • Activation and Coupling: Add the amino acid/HBTU solution to the resin. Immediately add DIEA (4-6 equivalents) to the reaction vessel to initiate activation and coupling.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

Protocol 3: Coupling with DIC/HOBt

A cost-effective method suitable for many standard couplings.

  • Reagent Preparation: In a separate vessel, dissolve Boc-Nle-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin suspension. Add DIC (3 equivalents) to the mixture.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

Final Cleavage

After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin. A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), which is used to treat the resin for 2-3 hours.[1]

Mandatory Visualization

G cluster_prep Preparation cluster_cycle SPPS Cycle cluster_final Finalization Resin Resin Swelling (DCM, 30 min) Deprotection Boc Deprotection (25-50% TFA/DCM, 20-30 min) Resin->Deprotection Boc_AA Dissolve Boc-Nle-OH & Coupling Reagents in DMF Coupling Coupling Reaction (1-4 hours) Boc_AA->Coupling Neutralization Neutralization (5-10% DIEA/DMF, 5-10 min) Deprotection->Neutralization Neutralization->Coupling Wash_Cycle Wash (DMF, DCM) Coupling->Wash_Cycle Kaiser Kaiser Test Wash_Cycle->Kaiser Cleavage Cleavage from Resin (e.g., 95% TFA cocktail) Purification Purification (RP-HPLC) Cleavage->Purification Kaiser->Deprotection Next Cycle Kaiser->Cleavage Synthesis Complete

Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Peptide Bond Formation Boc_Nle Boc-Nle-OH Active_Intermediate Activated Intermediate (e.g., Active Ester) Boc_Nle->Active_Intermediate Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU, DIC) Coupling_Reagent->Active_Intermediate Base Base (DIEA) Base->Active_Intermediate New_Peptide_Bond New Peptide Bond Formed Active_Intermediate->New_Peptide_Bond Peptide_Resin Peptide-Resin with free N-terminus Peptide_Resin->New_Peptide_Bond

References

Application Note: Incorporation of Boc-Nle-OH into Hydrophobic Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of N-tert-butoxycarbonyl-L-norleucine (Boc-Nle-OH) into hydrophobic peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-canonical amino acid and an isostere of methionine and isomer of leucine, is a valuable tool for modifying peptides to enhance their therapeutic potential.[1][2] Its inclusion can significantly increase hydrophobicity, improve metabolic stability against enzymatic degradation, and serve as a non-oxidizable mimic of methionine, thereby preventing loss of function due to oxidation.[3][4][5] Detailed protocols for manual Boc-SPPS, peptide cleavage, purification by RP-HPLC, and characterization are provided, along with data illustrating the physicochemical effects of Nle substitution.

Introduction

Hydrophobic interactions are critical for many biological processes, including peptide-receptor binding and membrane translocation. However, peptides with high hydrophobicity are often prone to aggregation and can exhibit poor metabolic stability. The incorporation of non-canonical amino acids is a key strategy in peptide drug design to overcome these limitations.

Boc-Nle-OH is a protected form of norleucine, an acyclic isomer of leucine with a linear four-carbon side chain (n-butyl).[3] This structural feature makes Nle more hydrophobic than many natural amino acids and allows it to serve several functions in peptide modification:

  • Enhanced Hydrophobicity: The linear side chain of Nle can increase hydrophobic interactions with target receptors or lipid membranes.[6][7]

  • Improved Metabolic Stability: The absence of branching at the β-carbon can confer steric hindrance, potentially slowing cleavage by peptidases.[3]

  • Methionine Replacement: Nle is isosteric with methionine but lacks the oxidation-prone sulfur atom.[4][5] Replacing Met with Nle can prevent oxidative degradation and enhance the shelf-life and in-vivo stability of a peptide therapeutic.[4][5]

  • Structure-Activity Relationship (SAR) Studies: Substituting natural hydrophobic residues like Leucine, Isoleucine, or Valine with Nle helps to probe the importance of side-chain architecture for peptide conformation and activity.[8]

This application note provides a comprehensive guide to the synthesis and analysis of Nle-containing peptides using the well-established Boc-SPPS methodology.[9][10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the manual stepwise synthesis of a peptide incorporating Boc-Nle-OH on a Merrifield resin for a final peptide acid.[9][11]

Materials and Reagents:

  • Merrifield Resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including Boc-Nle-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Kaiser Test Kit (Ninhydrin)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation and Swelling:

    • Place the desired amount of Merrifield resin (e.g., 0.5 g, ~0.5 mmol scale) into an SPPS reaction vessel.

    • Wash the resin with DCM (3 x 10 mL).

    • Swell the resin in DCM (10 mL) for 60 minutes with gentle agitation.[9] After swelling, drain the solvent.

  • First Amino Acid Coupling (Esterification):

    • This step is for the C-terminal amino acid. If starting with a pre-loaded resin, skip to step 3.

    • Dissolve Boc-AA-OH (4 eq.) in a minimal amount of DMF.

    • Convert the Boc-AA-OH to its cesium salt by reacting with cesium carbonate (Cs₂CO₃).

    • Add the Boc-AA-Cs salt to the swollen resin in DMF. Heat at 50°C overnight.

    • Wash the resin with DMF, DMF/water (1:1), DMF, and DCM (3x each) and dry.

  • SPPS Cycle for Peptide Elongation: (Repeat for each amino acid)

    a. Nα-Boc Deprotection:

    • Add 50% TFA in DCM (v/v) to the resin.[9][11]

    • Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.[9]

    • Agitate for an additional 20-25 minutes for complete deprotection.[9][11]

    • Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[9][11]

    b. Neutralization:

    • Add 5% DIEA in DCM (v/v) to the peptide-resin and agitate for 2 minutes.[12]

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (5x) to remove excess base.

    c. Amino Acid Coupling (Incorporating Boc-Nle-OH or others):

    • In a separate vial, pre-activate the next amino acid by dissolving Boc-AA-OH (e.g., Boc-Nle-OH, 2-4 eq.), HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF.

    • Add DIEA (4-6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[9]

    • Monitoring: Perform a Kaiser (ninhydrin) test to check for completion. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

    d. Washing:

    • After complete coupling, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection cycle.

  • Final Deprotection:

    • After the final coupling cycle, perform a final Nα-Boc deprotection as described in step 3a.

Protocol 2: Peptide Cleavage and Deprotection

This protocol uses high-concentration hydrofluoric acid (HF) to cleave the peptide from the Merrifield resin and remove side-chain protecting groups.

!!! SAFETY WARNING !!! HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

Materials and Reagents:

  • Dried peptide-resin

  • Anhydrous Hydrofluoric Acid (HF)

  • Scavengers (e.g., Anisole, p-cresol)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger mixture (e.g., 1 mL p-cresol/anisole per gram of resin) to protect sensitive residues during cleavage.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide/resin mixture with cold diethyl ether (3x) to remove scavengers and cleaved protecting groups.

  • Precipitate the crude peptide by adding a larger volume of cold diethyl ether and collect it by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 50% ACN/water) for purification.

Protocol 3: Peptide Purification and Characterization

Purification by RP-HPLC:

  • System: A preparative or semi-preparative HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Procedure:

    • Dissolve the crude peptide in Mobile Phase A (or a minimal amount of DMF if solubility is low).

    • Inject the sample onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Analyze fractions for purity by analytical RP-HPLC and pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the final purified peptide.

Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the Nle-containing peptide.

Data Presentation

The incorporation of norleucine in place of a natural amino acid like leucine or methionine typically results in a measurable increase in hydrophobicity. This can be observed as an increased retention time during RP-HPLC analysis.

Table 1: Comparative Physicochemical Properties of a Model Peptide and its Nle-Substituted Analogue.

Peptide SequenceAmino Acid at Position XCalculated MW (Da)RP-HPLC Retention Time (min)Metabolic Half-Life (in vitro Plasma Assay)
Ac-YKX GAVGL-amideLeucine (Leu)877.0518.530 min
Ac-YKX GAVGL-amideNorleucine (Nle)877.0520.245 min
Ac-YMX GAVGL-amideMethionine (Met)895.0917.925 min
Ac-YMX GAVGL-amideNorleucine (Nle)877.0520.243 min

Data is representative and illustrates expected trends. Actual values are sequence-dependent.

Visualizations

Chemical Structures

G cluster_BocNleOH Boc-Nle-OH Structure cluster_Nle Norleucine (Nle) Side Chain BocNleOH Nle -CH2-CH2-CH2-CH3

Caption: Chemical structure of Boc-Nle-OH and its linear side chain.

Experimental Workflows

SPPS_Workflow start Start with Peptide-Resin (Nα-Boc protected) deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (5% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Activate & Couple Boc-Nle-OH) wash2->coupling kaiser Kaiser Test? coupling->kaiser wash3 Wash (DMF, DCM) repeat Repeat Cycle for Next Amino Acid wash3->repeat final Final Cleavage & Purification wash3->final kaiser->coupling Positive kaiser->wash3 Negative repeat->deprotection

Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Peptide Hydrophobic Peptide (Nle-Modified) Peptide->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Nle-modified peptide activating a G-Protein Coupled Receptor.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation in Peptides Containing Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides containing norleucine (Nle).

Norleucine is often used as a non-oxidizable isostere for methionine (Met). However, its increased hydrophobicity can enhance the propensity for peptide aggregation, a phenomenon that can compromise solubility, biological activity, and analytical characterization. This guide offers strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is a process where peptide monomers self-associate to form larger, often insoluble, assemblies ranging from small oligomers to large fibrillar structures.[1] This is a significant issue in research and drug development because aggregation can lead to a loss of the peptide's therapeutic activity, cause inaccurate results in laboratory assays, and potentially trigger immunogenic responses.[2][3] Aggregation is primarily driven by intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which can lead to the formation of stable structures like beta-sheets.[4]

Q2: How does substituting methionine with norleucine affect aggregation?

A2: Norleucine is structurally similar to methionine but replaces the sulfur atom with a methylene group, making it more hydrophobic.[5][6] This increased hydrophobicity can enhance the driving force for aggregation, as the peptide chains attempt to minimize their contact with the aqueous environment by clustering together.[7] While this substitution prevents oxidation, a common issue with methionine, it may inadvertently promote the formation of aggregates. In some contexts, replacing methionine with norleucine has been shown to reduce or alter aggregation properties compared to the parent peptide, indicating the effect is sequence-dependent.[8]

Q3: What are the initial signs that my norleucine-containing peptide is aggregating?

A3: Initial signs of aggregation include poor solubility, where the lyophilized peptide powder does not readily dissolve, or the formation of a visible precipitate, gel, or cloudy appearance in solution.[7][9] During purification by reverse-phase HPLC (RP-HPLC), aggregation can manifest as broad peaks, peak tailing, or even complete loss of the peptide on the column.[7]

Q4: What is the first step I should take to dissolve an aggregation-prone peptide?

A4: The first step is to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire batch.[10] For many peptides, sterile distilled water is the recommended starting solvent.[9][11] If the peptide is hydrophobic, as many norleucine-containing peptides are, it may be necessary to first dissolve it in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer drop-wise while vortexing.[9][11]

Troubleshooting Guide

This guide addresses common problems encountered with norleucine-containing peptides.

ProblemPossible Cause(s)Suggested Solution(s)
Peptide powder will not dissolve in aqueous buffer. High hydrophobicity due to norleucine and other residues.[9] The buffer pH is close to the peptide's isoelectric point (pI), minimizing charge repulsion.[12]1. Use an Organic Co-solvent: Dissolve the peptide in a minimal volume of DMSO or DMF, then slowly dilute with your aqueous buffer.[9][10] 2. Adjust pH: Modify the buffer pH to be at least 1-2 units away from the peptide's pI to increase net charge and electrostatic repulsion.[12][13] 3. Sonication: Use a bath sonicator to help break up aggregates. Use short bursts to avoid heating the sample.[4][9]
Peptide dissolves initially but precipitates over time. The solution is metastable, and aggregation is occurring as a thermodynamically favorable process.[7] Small "seed" aggregates are nucleating further aggregation.1. Work at Low Temperatures: Perform dilutions and experiments on ice to slow down the kinetics of aggregation. 2. Use Additives: Include "gatekeeper" residues like arginine or solubilizing excipients in the buffer, which can interfere with aggregation.[13] 3. Disaggregation Prior to Use: For highly persistent aggregates, treat the peptide with a mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break up seeds, then evaporate the solvent and reconstitute.[7]
Poor recovery or peak shape during RP-HPLC purification. On-column aggregation due to hydrophobic interactions with the stationary phase (e.g., C18).1. Modify Mobile Phase: Add organic modifiers like isopropanol or acetic acid to the mobile phase to disrupt aggregates.[4] 2. Adjust pH: Alter the pH of the mobile phase to increase peptide solubility. 3. Use Chaotropic Agents: In challenging cases, adding agents like guanidine hydrochloride to the sample solvent can help, but ensure compatibility with your column and system.[4]
Low yield during solid-phase peptide synthesis (SPPS). On-resin aggregation, where growing peptide chains fold and interact, preventing efficient coupling of the next amino acid.[14]1. Use Aggregation-Disrupting Solvents: Switch from standard DMF to NMP or use solvent mixtures (e.g., "magic mixture" of DCM/DMF/NMP).[4][15] 2. Incorporate Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to introduce kinks in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[15][16] 3. Microwave Synthesis: Perform synthesis at elevated temperatures using a microwave synthesizer to disrupt intermolecular hydrogen bonds.[4]
Illustrative Data on Aggregation Propensity

The following table provides a conceptual overview of how different factors can influence the aggregation of a model hydrophobic peptide. The aggregation propensity values are for illustrative purposes to demonstrate trends.

Condition / ModificationModel Peptide SequenceAggregation Propensity (Arbitrary Units)Rationale
Baseline Ac-Lys-Gly-Nle -Ala-Nle -Leu-Val-NH285High content of hydrophobic residues (Nle, Ala, Leu, Val) drives aggregation.
pH Adjustment Ac-Lys-Gly-Nle -Ala-Nle -Leu-Val-NH2 (at pH 2)30At low pH, the N-terminal amine and Lys side chain are protonated, increasing net positive charge and electrostatic repulsion.[12]
Amino Acid Sub. Ac-Lys-Gly-Arg -Ala-Nle -Leu-Val-NH245Replacing a hydrophobic Nle with a charged, hydrophilic Arginine ("gatekeeper") can disrupt hydrophobic patches and reduce aggregation.
Co-Solvent Ac-Lys-Gly-Nle -Ala-Nle -Leu-Val-NH2 (in 10% DMSO)55DMSO can improve solvation of hydrophobic regions, but may not completely prevent aggregation at high peptide concentrations.[12]

Diagrams and Workflows

General Peptide Aggregation Pathway

AggregationPathway Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (rate-limiting) Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Fibrils (β-sheet rich) Protofibril->Fibril Maturation

Caption: A simplified model of the nucleation-dependent pathway for peptide fibril formation.

Troubleshooting Workflow for Peptide Aggregation

TroubleshootingWorkflow start Aggregation Observed (Precipitate / Cloudiness) step1 Check Peptide Properties pI Hydrophobicity (GRAVY) start->step1 step2 Initial Solubilization 1. Test small aliquot first 2. Try minimal DMSO, then add buffer 3. Use bath sonication step1->step2 step3 Optimize Buffer Conditions Adjust pH away from pI Add solubilizing excipients (e.g., Arginine) Work at 4°C step2->step3 step4 Advanced Disaggregation Use chaotropic agents (Urea, Gu-HCl) HFIP/TFA treatment for stubborn aggregates step3->step4 Failure end_soluble Peptide Soluble step3->end_soluble Success step4->end_soluble Success end_insoluble Aggregation Persists (Consider Resynthesis / Sequence Mod.) step4->end_insoluble Failure

Caption: A step-by-step decision tree for troubleshooting peptide aggregation issues.

Key Experimental Protocols

Protocol 1: Systematic Solubilization of a Hydrophobic Peptide

This protocol provides a systematic approach to finding a suitable solvent system for a norleucine-containing peptide that is difficult to dissolve.

Materials:

  • Lyophilized peptide

  • Sterile, ultrapure water

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Aqueous buffers (e.g., PBS pH 7.4, 10% acetic acid, 10% ammonium bicarbonate)

  • Vortex mixer and bath sonicator

Procedure:

  • Aliquot: Weigh a small amount (e.g., 0.1-0.5 mg) of the lyophilized peptide into a sterile microcentrifuge tube. This prevents compromising the main stock.[10]

  • Initial Test with Water: Add a small volume of sterile water to achieve a target concentration of ~1 mg/mL. Vortex thoroughly. If it doesn't dissolve, proceed to the next step.[11]

  • pH Adjustment (if pI is known):

    • If the peptide is basic (net positive charge), add 10% acetic acid dropwise while vortexing.[10]

    • If the peptide is acidic (net negative charge), add 10% ammonium bicarbonate or dilute ammonium hydroxide dropwise.[10]

  • Organic Solvent: If the peptide remains insoluble, use a fresh aliquot. Add a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) to the dry powder.[9]

  • Dissolution in Organic Solvent: Gently vortex until the peptide is fully dissolved in DMSO. The solution should be clear.

  • Aqueous Dilution: Slowly add your desired aqueous buffer to the DMSO solution in a drop-wise manner while gently vortexing.[9] Continuously monitor for any signs of precipitation. If the solution becomes cloudy, you have exceeded the peptide's solubility in that final buffer composition.

  • Sonication: If slight precipitation occurs during dilution, place the tube in a bath sonicator for 5-10 minutes.[9] Inspect the solution. If it clears, the peptide is soluble under these conditions.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics

This is a widely used fluorescence-based assay to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[17][18]

Materials:

  • Peptide stock solution (prepared fresh as per Protocol 1)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer (Excitation: ~440 nm, Emission: ~480 nm)

Procedure:

  • Prepare Working Solutions:

    • Dilute the peptide stock solution to the final desired concentration(s) in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • Assay Setup: In each well of the 96-well plate, combine the peptide solution and the ThT working solution. A typical final volume is 100-200 µL. Include controls:

    • Negative Control: Buffer with ThT only.

    • Peptide Control: Peptide in buffer without ThT (to check for intrinsic fluorescence).

  • Incubation and Measurement:

    • Place the plate in the fluorometer.

    • Set the instrument to incubate the plate at a desired temperature (e.g., 37°C).

    • Program the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (can be hours to days). Intermittent shaking between reads can be included to promote aggregation.

  • Data Analysis: Subtract the background fluorescence of the ThT-only control from all readings. Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.[2]

References

Technical Support Center: Boc-Nle-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-Nle-OH in your solid-phase peptide synthesis workflows. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, ensuring the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered when using Boc-Nle-OH in SPPS?

A1: While Norleucine (Nle) possesses a non-reactive, linear alkyl side chain, side reactions can still occur during Boc-SPPS. These are generally not specific to the Nle residue itself but are common to the methodology. The most frequent issues include:

  • Incomplete Coupling: The addition of Boc-Nle-OH or any subsequent amino acid may not go to completion, leading to deletion sequences.[1] This can be caused by steric hindrance, peptide aggregation, or suboptimal reaction conditions.[1]

  • Incomplete Deprotection: Failure to completely remove the Boc group from the N-terminus of the growing peptide chain will prevent the next amino acid from coupling, resulting in truncated peptides.[1]

  • Diketopiperazine Formation: This is a common side reaction, especially after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2][3]

  • Alkylation of Sensitive Residues: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the tert-butyl cation generated from the Boc group can alkylate nucleophilic side chains of other amino acids in the sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][5]

Q2: How can I improve the coupling efficiency of Boc-Nle-OH?

A2: To improve coupling efficiency and minimize the risk of deletion sequences, consider the following strategies:

  • Choice of Coupling Reagent: For standard couplings, dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) can be effective.[6] However, for potentially difficult couplings or to ensure high efficiency, more potent uronium/aminium-based reagents like HBTU or HATU, or phosphonium-based reagents like PyBOP are recommended.

  • Double Coupling: If a coupling reaction is found to be sluggish or incomplete (as indicated by a positive Kaiser test), a second coupling with fresh reagents can be performed.[7]

  • Increased Reaction Time and Temperature: Extending the coupling time or gently increasing the temperature (e.g., to 40-50°C) can help overcome steric hindrance and drive the reaction to completion.[7] However, be cautious as increased temperature can also promote side reactions like racemization.

Q3: What should I do if I suspect incomplete Boc deprotection?

A3: Incomplete deprotection is a common cause of truncated peptides. Here are some troubleshooting steps:

  • Extend Deprotection Time: Increase the treatment time with the TFA deprotection solution (e.g., 50% TFA in Dichloromethane) to 30-60 minutes.[5]

  • Repeat Deprotection Step: After the initial deprotection, wash the resin and repeat the TFA treatment to ensure complete removal of the Boc group.[7]

  • Ensure Proper Resin Swelling: The resin must be adequately swollen for the reagents to access all reaction sites. Ensure sufficient swelling time in an appropriate solvent like DCM or DMF before deprotection.[6]

  • Monitor with a Kaiser Test: A qualitative ninhydrin (Kaiser) test can be used to detect the presence of free primary amines after deprotection. A positive result indicates successful deprotection.[5]

Q4: How can I prevent alkylation of sensitive residues during cleavage?

A4: The use of a "scavenger" cocktail during the final TFA cleavage is essential to quench the reactive tert-butyl cations. The choice of scavengers depends on the amino acids present in your peptide sequence.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Failed Syntheses

A failed peptide synthesis can be frustrating. This guide provides a systematic approach to identifying the issue and finding a solution.

Step 1: Analyze the Crude Product The first step is to analyze your crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: This will give you a profile of the products, showing the presence of the desired peptide and any major impurities.

  • MS: This will help identify the mass of the main product and the impurities. Comparing the expected mass with the observed mass can tell you if you have deletion sequences (lower mass) or modifications (higher mass).

Step 2: Interpret the Results and Identify the Problem Based on the HPLC and MS data, you can diagnose the likely problem:

  • Major peak at the expected mass but low yield: This could indicate poor coupling or deprotection at multiple steps, or peptide aggregation.

  • Major peak with a lower mass: This often points to a deletion sequence, indicating a failure in a specific coupling or deprotection step.

  • Multiple peaks: This could be a combination of deletion sequences, side-chain modifications, or racemization.

Step 3: Implement Corrective Actions Based on the diagnosis, you can implement the following solutions for your next synthesis attempt:

  • For low yield/aggregation:

    • Switch to a more potent coupling reagent.

    • Consider using a different solvent like N-Methyl-2-pyrrolidone (NMP) which can disrupt aggregation.

    • Incorporate "difficult sequence" protocols, such as elevated temperatures or the use of chaotropic salts.

  • For deletion sequences:

    • Identify the problematic coupling step and apply a double coupling for that specific residue.

    • Optimize deprotection conditions by extending the time or repeating the step.

Guide 2: Selecting the Right Cleavage Cocktail

The final cleavage step is critical for obtaining a high-purity peptide. The composition of your cleavage cocktail should be tailored to your peptide sequence.

Sensitive Residue(s) in Sequence Recommended Scavengers in TFA Purpose of Scavengers
Tryptophan (Trp)Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)TIS reduces and scavenges carbocations. EDT prevents re-attachment of protecting groups and scavenges cations.
Methionine (Met)Thioanisole, TIS, WaterThioanisole and TIS prevent oxidation and alkylation of the thioether side chain.
Cysteine (Cys)TIS, Water, EDTTIS and EDT act as reducing agents and cation scavengers to prevent disulfide bond formation and alkylation.
Tyrosine (Tyr)Phenol, Thioanisole, TIS, WaterPhenol and thioanisole act as cation scavengers to prevent alkylation of the phenolic ring.
Arginine (Arg)TIS, WaterTIS helps to scavenge cations generated from the Arg side-chain protecting group.
General Purpose (No sensitive residues) 95% TFA, 2.5% TIS, 2.5% WaterA standard cocktail for peptides without highly sensitive residues.[8]

This table provides general recommendations. The optimal cocktail may require further optimization based on the specific peptide sequence.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle for Boc-Nle-OH

This protocol describes a single coupling cycle for adding Boc-Nle-OH to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1 hour, followed by washing with Dimethylformamide (DMF).[6]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes.[9]

    • Drain the solution and add a fresh portion of 50% TFA in DCM for an additional 20-30 minutes.[5][9]

    • Wash the resin thoroughly with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA.[9]

  • Neutralization:

    • Wash the resin with DCM and then treat with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[10]

    • Wash the resin with DMF to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Nle-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[11]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.[10]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (no color change) indicates that no free primary amines are present.[6]

    • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[6]

Protocol 2: Final Cleavage of the Peptide from the Resin

This protocol outlines the final step of cleaving the synthesized peptide from the solid support and removing side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the amino acid composition of your peptide (see Guide 2). For a general-purpose cleavage, a mixture of 95% TFA, 2.5% TIS, and 2.5% Water is often used.[8]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying and Storage: Dry the crude peptide pellet under a vacuum and store it at -20°C or below. The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

Boc_SPPS_Workflow start Start with Resin swell Swell Resin (DCM/DMF) start->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect wash_neutralize Wash and Neutralize (DCM/DMF, DIEA) deprotect->wash_neutralize couple Couple Boc-Nle-OH (HBTU/DIEA in DMF) wash_neutralize->couple wash Wash (DMF/DCM) couple->wash kaiser Kaiser Test wash->kaiser cleave Final Cleavage (TFA Cocktail) wash->cleave Synthesis Complete kaiser->couple Positive (Recouple) cycle Repeat for Next Amino Acid kaiser->cycle Negative cycle->deprotect purify Purify Peptide (HPLC) cleave->purify end_product Final Peptide purify->end_product

Caption: Boc-SPPS workflow for incorporating Boc-Nle-OH.

Troubleshooting_SPPS start Synthesis Fails (Low Yield/Purity) analyze Analyze Crude Product (HPLC/MS) start->analyze mass_ok Correct Mass, Low Yield analyze->mass_ok Check Mass mass_low Lower Mass (Deletion) analyze->mass_low mass_high Higher Mass (Modification) analyze->mass_high solution_yield Optimize Coupling: - Stronger Reagent - Double Couple - Change Solvent (NMP) mass_ok->solution_yield solution_deletion Identify Failed Step: - Double Couple AA - Extend Deprotection mass_low->solution_deletion solution_modification Optimize Cleavage: - Add/Optimize Scavengers mass_high->solution_modification

Caption: Troubleshooting decision tree for failed peptide synthesis.

References

Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the coupling of sterically hindered Boc-amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with sterically hindered Boc-amino acids?

Low coupling yields with sterically hindered Boc-amino acids are primarily due to:

  • Steric Hindrance: The bulky nature of the Boc protecting group, combined with large or branched side chains (e.g., Valine, Isoleucine) or α,α-disubstitution (e.g., Aib), physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[1][2][3][4][5] This slows down reaction kinetics and can lead to incomplete coupling.[2][4]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[3]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, making reactive sites inaccessible to reagents.[3][4]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be potent enough for sterically demanding couplings.[6]

Q2: Which coupling reagents are most effective for sterically hindered Boc-amino acids?

For sterically hindered amino acids, more powerful activating agents are generally recommended.[7] Onium salt-based reagents are often more effective than carbodiimides alone.[7]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective as they form highly reactive esters that can overcome the steric barrier.[5][6][8] HATU is often noted for its high efficiency in these challenging couplings.[8][9]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for promoting rapid bond formation with bulky residues.[1][8]

  • Carbodiimides with Additives: While less potent on their own, the efficiency of carbodiimides like DIC can be significantly enhanced by the inclusion of nucleophilic additives such as HOBt, and more effectively, HOAt or OxymaPure.[1][10] These additives form more reactive esters and help suppress side reactions like racemization.[1]

Q3: How can I monitor the completion of a coupling reaction?

The most common method for monitoring coupling completion in real-time during solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[2][4][11]

  • Positive Result (Blue/Purple Color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling.[2]

  • Negative Result (Yellow/Colorless): Suggests the coupling reaction is complete.[2]

For a more definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.[4]

Q4: What should I do if I detect an incomplete coupling?

If a positive ninhydrin test indicates an incomplete coupling, you have several options:

  • Double Coupling (Recoupling): This is the most straightforward initial step.[4] Wash the resin and repeat the coupling step with a fresh solution of the activated Boc-amino acid and coupling reagents.[1][11]

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide protocol, switching to a more powerful uronium or phosphonium salt reagent for the recoupling can be effective.[1]

  • Capping: If recoupling fails to complete the reaction, the unreacted amines should be permanently blocked to prevent the formation of deletion sequences in subsequent steps.[1] This is typically done by treating the resin with acetic anhydride.[2]

Q5: How can I minimize the risk of racemization during the coupling of sterically hindered Boc-amino acids?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis.[7] To minimize this side reaction:

  • Choose the Right Coupling Reagent and Additive: Use coupling reagents known to suppress racemization. Onium salt reagents that form HOBt or HOAt esters in situ are recommended.[7][12] HOAt and OxymaPure are generally more effective than HOBt at suppressing racemization.[3][12]

  • Use an Appropriate Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] Avoid stronger or less hindered bases like triethylamine (TEA).[7][12] Use the minimum necessary amount of base.[13]

  • Control Reaction Temperature: Perform the coupling at room temperature or lower, as elevated temperatures can increase the rate of racemization.[2][7]

  • Minimize Pre-activation Time: Long pre-activation times can increase the risk of racemization.[1][13] It is often best to add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation).[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of sterically hindered Boc-amino acids.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Formation (Positive Kaiser Test) Insufficient Reagent Activity: The coupling reagent is not potent enough to overcome the steric hindrance.Switch to a more powerful coupling reagent. Uronium/aminium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP) are significantly more effective than standard carbodiimides like DIC for hindered couplings.[1][6]
Incomplete Reaction: The reaction has not gone to completion due to slow kinetics.Increase reaction time and/or perform a double coupling. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1][11] If still incomplete, wash the resin and repeat the coupling with fresh reagents.[1]
Suboptimal Reagent Concentration: Insufficient excess of reagents to drive the reaction forward.Increase the equivalents of reagents. Use a higher excess (e.g., 3-5 equivalents) of the Boc-amino acid and coupling reagents relative to the resin loading.[1][11]
Poor Solvation/Peptide Aggregation: The peptide-resin is not adequately solvated, preventing access to the reactive N-terminus.Optimize the solvent. N-methylpyrrolidone (NMP) has superior solvating properties to Dimethylformamide (DMF).[6] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[6]
Degraded Reagents: The amino acid, coupling reagents, or solvents may have degraded.Use fresh, high-quality reagents and solvents. Ensure reagents have been stored correctly to prevent degradation.[11] Use anhydrous, peptide-synthesis grade solvents.[1]
Presence of Deletion Sequences in Final Product Incomplete Coupling: The sterically hindered Boc-amino acid failed to couple completely, and the unreacted amines were not capped.Implement a capping step after the coupling. If a positive Kaiser test is observed after coupling (and recoupling), treat the resin with a capping agent like acetic anhydride to block any unreacted amines before proceeding to the next deprotection step.[2]
High Levels of Diastereomeric Impurities (Racemization) Inappropriate Base: The base used is too strong or used in excess, promoting abstraction of the α-proton.Use a weaker, non-nucleophilic base. Switch from DIPEA to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3]
Prolonged Pre-activation: The activated amino acid is allowed to sit in solution for too long before addition to the resin.Minimize pre-activation time. Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation).[1]
Absence of Racemization-Suppressing Additive: Carbodiimide-mediated couplings without an additive are prone to racemization.Always include an additive with carbodiimides. Use HOAt or OxymaPure with DIC to suppress racemization.[1][3]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the success of coupling sterically hindered amino acids. The following table summarizes the relative effectiveness of common coupling reagents.

Coupling Reagent Reagent Type Relative Effectiveness for Hindered Couplings Key Considerations
HATU Uronium/Aminium SaltVery HighHighly efficient for hindered couplings.[8][9] Should be used with a non-nucleophilic base like DIPEA.[9]
HBTU/HCTU Uronium/Aminium SaltHighWidely used and effective for difficult couplings.[4]
COMU Uronium/Aminium SaltVery HighEfficiency is comparable to HATU.[8][10] Based on OxymaPure, making it a safer alternative to HOBt/HOAt-based reagents.[8][10]
PyBOP Phosphonium SaltHighEfficiently promotes bond formation with bulky residues.[1]
DIC + HOAt/OxymaPure Carbodiimide + AdditiveModerate to HighThe addition of HOAt or OxymaPure significantly improves efficiency and suppresses racemization.[1]
DIC/DCC alone CarbodiimideLowGenerally not recommended for highly hindered couplings due to low yields.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings.[1]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[1]

  • Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Boc-amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[1]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1] If the test is positive, a recoupling (double coupling) should be performed by repeating steps 2 and 3 with fresh reagents.[1]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).[11]

Protocol 2: Coupling using DIC/OxymaPure

This protocol is a robust alternative using a carbodiimide activator.[1]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.[1]

  • Amino Acid/Additive Solution: In a separate vessel, dissolve the sterically hindered Boc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.[1]

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[1]

  • Monitoring: Perform a Kaiser test to check for completion.[1] If the test is positive, a recoupling is recommended.[1]

  • Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).[11]

Protocol 3: Standard Ninhydrin (Kaiser) Test

This test is used to detect the presence of free primary amines on the resin.[2]

  • Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.[2]

  • Washing: Wash the beads with ethanol.[2]

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • 5% ninhydrin in ethanol

    • 80% phenol in ethanol

    • Pyridine containing 2% 0.001 M aqueous KCN[2]

  • Heating: Heat the test tube at 100°C for 3-5 minutes.[2]

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Blue/purple color.[2]

    • Negative Result (Complete Coupling): Yellow/colorless color.[2]

Protocol 4: Capping of Unreacted Amines

This procedure is recommended if double coupling does not lead to a negative ninhydrin test.[2]

  • Washing: After the final coupling attempt, wash the peptide-resin with DMF (3x).[2]

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).[2]

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes.[2]

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next N-terminal deprotection.[2]

Visualizations

TroubleshootingWorkflow Start Start Coupling of Sterically Hindered Boc-Amino Acid Monitor Monitor with Kaiser Test Start->Monitor PositiveTest Positive Test (Incomplete Coupling) Monitor->PositiveTest Blue/Purple NegativeTest Negative Test (Complete Coupling) Monitor->NegativeTest Yellow Strategy1 Strategy 1: Double Coupling PositiveTest->Strategy1 Proceed Proceed to Next Deprotection Step NegativeTest->Proceed Strategy1->Monitor Re-test Strategy2 Strategy 2: Switch to Potent Coupling Reagent Strategy1->Strategy2 If still positive Strategy2->Monitor Re-test Strategy3 Strategy 3: Capping of Unreacted Amines Strategy2->Strategy3 If still positive Strategy3->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step BocAA Boc-AA-OH ActivatedEster Activated Intermediate (e.g., OAt-ester) BocAA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActivatedEster PeptideBond Boc-AA-NH-Peptide-Resin ActivatedEster->PeptideBond PeptideResin H2N-Peptide-Resin PeptideResin->PeptideBond Nucleophilic Attack

Caption: General mechanism for peptide coupling reactions.

References

Troubleshooting incomplete Boc deprotection of norleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the Boc deprotection of norleucine. This guide provides answers to frequently asked questions and detailed troubleshooting workflows to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of norleucine?

Incomplete Boc deprotection of norleucine can stem from several factors, often related to reaction conditions and reagent quality. The primary causes include:

  • Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough to fully drive the reaction to completion.[1] The concentration of the acid is a critical factor.

  • Inadequate Reaction Time: While many Boc deprotections are complete within 30 minutes to two hours, some substrates may require longer exposure to the acidic reagent.[1][2]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis): For reactions performed on a solid support, inadequate swelling of the resin in the deprotection solvent can hinder the access of the acid to the Boc-protected norleucine, leading to an incomplete reaction.[1]

  • Steric Hindrance: Although less of a concern for the linear side chain of norleucine compared to bulkier amino acids, steric hindrance in the surrounding peptide sequence can slow down the deprotection reaction.[1][3]

  • Peptide Aggregation: In solid-phase synthesis, the aggregation of growing peptide chains can obstruct reagent diffusion and access to the N-terminus.[1]

  • Reagent Quality: The purity of reagents is crucial. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]

Q2: How can I monitor the progress of the Boc deprotection reaction?

Effective monitoring is key to ensuring complete deprotection without unnecessary exposure to harsh acidic conditions.[4] Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A straightforward method to visualize the disappearance of the starting material (Boc-norleucine) and the appearance of the product (norleucine).[2] The deprotected product will have a different Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any byproducts.[1][2]

  • Kaiser Test (for Solid-Phase Synthesis): This qualitative colorimetric test detects the presence of free primary amines.[1] A positive result (blue color) indicates successful deprotection, while a negative result (yellow/no color change) suggests the Boc group is still attached.[1][5]

Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?

The highly acidic conditions required for Boc deprotection can lead to undesirable side reactions. The primary concern is the generation of a reactive tert-butyl cation (t-Bu+), which can alkylate nucleophilic residues in a peptide chain.[3][4][5]

To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive intermediates.[4]

Side Reaction Affected Residues Recommended Scavengers
AlkylationTryptophan, Methionine, Cysteine, TyrosineTriisopropylsilane (TIS), Thioanisole, 1,2-Ethanedithiol (EDT)[5][6]
OxidationMethionine, CysteineThioanisole, 1,2-Ethanedithiol (EDT)[5]

Q4: Which acidic reagents are most commonly used for Boc deprotection of norleucine, and what are the typical reaction conditions?

The two most prevalent methods for Boc deprotection utilize Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in an organic solvent.[2][7]

Reagent Typical Concentration Solvent Temperature Reaction Time Notes
Trifluoroacetic Acid (TFA)25-50%[8]Dichloromethane (DCM)[2]0°C to Room Temperature[2]30 min - 2 hours[2]A strong acid that provides rapid and efficient deprotection.[2]
4M Hydrogen Chloride (HCl)4M1,4-DioxaneRoom Temperature1 - 4 hours[2]A milder alternative to TFA, beneficial for substrates with acid-sensitive functional groups.[2]

Troubleshooting Guides

Guide 1: Incomplete Deprotection

This guide provides a systematic approach to diagnosing and resolving incomplete Boc deprotection of norleucine.

Problem: Analytical data (TLC, LC-MS) indicates the presence of a significant amount of starting Boc-norleucine after the reaction.

Troubleshooting Workflow:

G start Incomplete Deprotection Detected step1 Verify Reagent Quality (Fresh TFA/HCl solution) start->step1 step2 Increase Reaction Time (e.g., extend by 30-60 min) step1->step2 Reagents OK end_success Deprotection Successful step1->end_success Issue Resolved step3 Increase Acid Concentration (e.g., from 25% to 50% TFA) step2->step3 Still Incomplete step2->end_success Issue Resolved step4 Optimize Reaction Temperature (e.g., warm from 0°C to RT) step3->step4 Still Incomplete step3->end_success Issue Resolved step5 Consider Alternative Reagent (e.g., switch from TFA to 4M HCl/Dioxane) step4->step5 Still Incomplete step4->end_success Issue Resolved step5->end_success Issue Resolved end_fail Re-evaluate Strategy step5->end_fail Still Incomplete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a standard and highly efficient method for Boc deprotection.[2]

Materials:

  • Boc-D-norleucine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve Boc-D-norleucine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add TFA (10 equivalents) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.[2]

  • Stir the reaction for 30 minutes to 2 hours.[2]

  • Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[2]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-norleucine.[2]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method provides a milder alternative to TFA.[2]

Materials:

  • Boc-D-norleucine

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Suspend or dissolve Boc-D-norleucine (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.[2]

  • Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture.[2]

  • Stir the mixture at room temperature for 1 to 4 hours. The deprotected D-norleucine hydrochloride salt will often precipitate.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, collect the precipitated solid by filtration.[2]

Mechanism and Side Reaction Prevention

The diagram below illustrates the mechanism of Boc deprotection and the role of scavengers in preventing side reactions.

G cluster_deprotection Boc Deprotection Mechanism cluster_scavenging Side Reaction Prevention Boc-Nle Boc-Norleucine Protonation Protonation by H+ Boc-Nle->Protonation TFA or HCl Carbocation tert-Butyl Cation (t-Bu+) + CO2 Protonation->Carbocation Deprotected_Nle Deprotected Norleucine (H2N-Nle) Protonation->Deprotected_Nle Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapping Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Carbocation->Nucleophilic_Residue Alkylation (Side Reaction) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Alkylated_Residue Alkylated Residue (Side Product) Nucleophilic_Residue->Alkylated_Residue

Caption: Mechanism of Boc deprotection and scavenger action.

References

Technical Support Center: Managing Poor Solubility of Boc-Nle-OH During Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Boc-L-norleucine (Boc-Nle-OH) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-Nle-OH difficult to dissolve in standard peptide synthesis solvents?

A1: The solubility of a protected amino acid is determined by its side chain and the protecting group.[1] Boc-Nle-OH has a linear, four-carbon alkyl side chain (a butyl group), which is nonpolar and hydrophobic. This, combined with the bulky, also hydrophobic, tert-butoxycarbonyl (Boc) protecting group, contributes to its reduced solubility in some common polar aprotic solvents like N,N-Dimethylformamide (DMF).[2]

Q2: What are the recommended solvents for dissolving Boc-Nle-OH?

A2: Boc-Nle-OH is generally soluble in a range of organic solvents.[3][4] For peptide coupling, the most common solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), as they are effective at solvating the growing peptide chain.[5][6] Dichloromethane (DCM) is also frequently used in Boc-based chemistry.[5][6] If solubility remains an issue, Dimethyl sulfoxide (DMSO) is a more powerful solvent that can be used, often as a co-solvent.[1][3]

Q3: My Boc-Nle-OH precipitates out of solution during the pre-activation or coupling step. What should I do?

A3: Precipitation during activation or coupling can be caused by several factors, including reaching the solubility limit as reagents are added, or temperature changes.[1] To resolve this, you can try adding a small amount of a stronger co-solvent like DMSO to the mixture.[1] Gentle warming and sonication can also help redissolve the precipitate, but care must be taken to avoid degradation of the reagents.[1]

Q4: Can I heat the mixture to improve the solubility of Boc-Nle-OH?

A4: Yes, gentle warming (e.g., to 30-40°C) can be an effective method to increase the solubility of Boc-protected amino acids.[1][2] However, this must be done cautiously. Excessive heat can lead to the degradation of the amino acid or the coupling reagents, and may increase the risk of side reactions like racemization.[1] It is recommended to test this on a small scale first.

Q5: Are there alternative coupling reagents that are more suitable for poorly soluble amino acids?

A5: Yes, the choice of coupling reagent is critical. For challenging couplings, including those with solubility issues or steric hindrance, high-efficiency uronium/aminium salt reagents like HATU, HCTU, or COMU are often recommended.[7] These reagents typically lead to rapid reaction times which can minimize the time the poorly soluble amino acid needs to stay in solution.[7]

Q6: How can I confirm if the coupling reaction was successful despite the initial solubility problems?

A6: The most common method to check for reaction completion in solid-phase peptide synthesis (SPPS) is a qualitative ninhydrin (Kaiser) test.[8] This test detects the presence of unreacted primary amines on the resin. A blue or purple color indicates an incomplete coupling, while a yellow or colorless result signifies a complete reaction.[8] If the test is positive, a second coupling (recoupling) is recommended.[8][9]

Troubleshooting Guide

This section provides a structured approach to resolving solubility and coupling issues with Boc-Nle-OH.

Data Presentation: Solvent and Coupling Condition Comparison

Table 1: Qualitative Solubility of Boc-Nle-OH in Common SPPS Solvents

Solvent Abbreviation Solubility Key Considerations
N,N-Dimethylformamide DMF Moderate Standard solvent; solubility can be concentration-dependent. Purity is critical as impurities can hinder dissolution.[2][6]
N-Methyl-2-pyrrolidone NMP Good Often a superior solvent for solvating peptide chains and can improve coupling yields.[5][6]
Dichloromethane DCM Moderate Good for swelling polystyrene resins and dissolving Boc-amino acids.[5][6] May be less effective for solvating longer peptide chains.[6]
Dimethyl sulfoxide DMSO High Very powerful solvent, excellent for dissolving difficult compounds. Often used as a co-solvent (e.g., 5-10% in DMF).[1][2]

| DCM/DMF/NMP (1:1:1) | "Magic Mixture" | High | A co-solvent system that can be highly effective for difficult sequences and solubility issues.[1] |

Table 2: Comparison of Coupling Reagents for Difficult Couplings

Coupling Reagent Reagent Type Typical Yield (%) Key Advantages & Considerations
HATU / DIPEA Uronium Salt 95 - 99 Highly efficient with rapid reaction times. Often the first choice for difficult or sterically hindered couplings.[7]
HCTU / DIPEA Uronium Salt 93 - 98 A very effective and often more cost-effective alternative to HATU with similar high reactivity.[7]
COMU / DIPEA Uronium Salt 94 - 99 Performance is comparable to HATU. Based on OxymaPure, it is a safer alternative to HOBt/HOAt-based reagents.[7][10]

| DIC / OxymaPure | Carbodiimide | 92 - 97 | OxymaPure significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[7] |

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for achieving high efficiency, especially when solubility is a concern.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.[7]

  • Activation Mixture Preparation: In a separate vessel, suspend Boc-Nle-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[7] If solubility is poor, use a minimal amount of DMSO to dissolve the Boc-Nle-OH before adding the other reagents and DMF.

  • Pre-activation: Agitate the mixture for 1-5 minutes.[10][11]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.[7][10]

  • Monitoring and Washing: Perform a ninhydrin (Kaiser) test to confirm reaction completion.[8] Once complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[10]

Protocol 2: Coupling using a Co-Solvent System

This protocol is a useful alternative when Boc-Nle-OH does not fully dissolve in a single solvent.

  • Dissolve Amino Acid: In a reaction vessel, attempt to dissolve Boc-Nle-OH (3 eq.) in your primary solvent (e.g., DMF).

  • Add Co-Solvent: If the amino acid does not dissolve, add a small amount of a stronger solvent like DMSO dropwise until a clear solution is obtained.[1] Aim to use the minimum amount necessary.

  • Add Coupling Reagents: To the dissolved amino acid, add the coupling reagent (e.g., HATU, 2.9 eq.) and base (e.g., DIPEA, 6 eq.).

  • Proceed with Coupling: Add the activated mixture to the resin and proceed as described in Protocol 1.

Protocol 3: Capping Unreacted Amines

If a ninhydrin test remains positive after a second coupling attempt, the unreacted chains should be terminated (capped) to prevent the formation of deletion sequences.

  • Wash: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).[8]

  • Prepare Capping Solution: Prepare a capping solution, for example, 20% acetic anhydride in DMF.[8]

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[8]

Visualizations

G Troubleshooting Workflow for Boc-Nle-OH Solubility start Start: Boc-Nle-OH Coupling dissolve Attempt to dissolve Boc-Nle-OH in DMF/NMP start->dissolve check_sol Is it fully dissolved? dissolve->check_sol add_cosolvent Add minimal DMSO as a co-solvent check_sol->add_cosolvent No proceed Proceed with pre-activation & coupling check_sol->proceed Yes warm_sonicate Apply gentle warming (30-40°C) & sonication add_cosolvent->warm_sonicate warm_sonicate->proceed kaiser_test Perform Kaiser Test after coupling proceed->kaiser_test check_kaiser Test Negative? kaiser_test->check_kaiser recouple Perform a second coupling (recouple) check_kaiser->recouple No next_cycle Proceed to next cycle check_kaiser->next_cycle Yes recouple->kaiser_test cap Cap unreacted amines with Acetic Anhydride recouple->cap If still positive cap->next_cycle

Caption: A stepwise workflow for troubleshooting Boc-Nle-OH dissolution.

G General Peptide Coupling Pathway cluster_reactants Reactants cluster_peptide Peptide on Solid Support Boc_AA Boc-Nle-OH (Carboxylic Acid) Active_Ester Activated Intermediate (Acyluronium Ester) Boc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Activates Peptide_Resin H₂N-Peptide-Resin (Free Amine) Coupled_Product Coupled Product (Boc-Nle-Peptide-Resin) Peptide_Resin->Coupled_Product Active_Ester->Coupled_Product Nucleophilic Attack

Caption: Simplified pathway of Boc-amino acid activation and coupling.

References

Optimization of TFA cleavage cocktail for norleucine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Cleavage

This guide provides troubleshooting advice and frequently asked questions for optimizing Trifluoroacetic Acid (TFA) cleavage of synthetic peptides, with a focus on sequences containing norleucine and other sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q1: My norleucine-containing peptide has a low yield after cleavage and precipitation. What are the common causes and how can I troubleshoot this?

Low peptide yield is a frequent issue that can stem from two primary stages: incomplete cleavage from the resin or poor precipitation from the ether solution.

Common Causes & Solutions:

  • Incomplete Cleavage : The bond linking the peptide to the resin may not have been fully broken.[1] This can happen if the cleavage time is too short or the cocktail is not strong enough for the specific linker and protecting groups used.

    • Solution 1: Extend Cleavage Time : Increase the reaction time to 3-4 hours at room temperature. You can perform a small-scale time-course study by taking aliquots at different intervals to find the optimal duration.[2]

    • Solution 2: Re-cleave the Resin : After the initial cleavage, you can recover the resin, wash it, and subject it to a second round of cleavage with a fresh cocktail to recover any remaining peptide.[1]

  • Poor Precipitation : The cleaved peptide may be soluble in the cold ether used for precipitation, which is common for very short or hydrophobic sequences.[1][3]

    • Solution 1: Reduce TFA Volume : Before adding to ether, concentrate the TFA filtrate to a volume of 1-2 mL using a gentle stream of nitrogen.[1][4] This reduces the peptide's solubility in the subsequent ether mixture.

    • Solution 2: Ensure Ether is Ice-Cold : The precipitation efficiency is highly dependent on temperature. Use diethyl ether that has been thoroughly chilled to -20°C.[1]

    • Solution 3: Increase Ether Volume : Use a larger excess of cold ether (at least a 10-fold volume excess relative to the TFA solution).[2]

Below is a workflow to guide your troubleshooting process.

G start Low Peptide Yield incomplete_cleavage Problem: Incomplete Cleavage start->incomplete_cleavage precipitation_issue Problem: Poor Precipitation start->precipitation_issue solution_time Solution: Extend Cleavage Time (3-4 hrs) incomplete_cleavage->solution_time Try this... solution_recleave Solution: Re-cleave Resin with Fresh Cocktail incomplete_cleavage->solution_recleave Try this... solution_concentrate Solution: Concentrate TFA Volume Pre-precipitation precipitation_issue->solution_concentrate Try this... solution_ether Solution: Increase Volume of Ice-Cold Ether precipitation_issue->solution_ether Try this...

Troubleshooting workflow for low peptide yield.
Q2: What are "scavengers" and why are they critical for cleaving peptides with sensitive residues alongside norleucine?

During cleavage, the strong acid (TFA) removes not only the peptide from the resin but also the side-chain protecting groups (e.g., Boc, Trt).[1][5] This process generates highly reactive carbocations (like the tert-butyl cation) that can permanently and undesirably modify sensitive amino acid residues.[1][5]

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations before they can cause side reactions like alkylation or oxidation.[1][2] While norleucine itself is relatively stable, its presence in a peptide containing residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr) necessitates an optimized scavenger cocktail to ensure the integrity of the final product.

The diagram below illustrates the protective role of scavengers.

G TFA_Cleavage TFA Cleavage (Acidolysis) Cations Reactive Cations (e.g., t-butyl+) TFA_Cleavage->Cations Trp Tryptophan Cations->Trp Attack Met Methionine Cations->Met Attack Cys Cysteine Cations->Cys Attack Scavengers Scavengers (TIS, EDT, Water, etc.) Cations->Scavengers Intercepted by Alkylation Alkylation (Side Reaction) Trp->Alkylation Oxidation Oxidation (Side Reaction) Met->Oxidation Cys->Alkylation Trapped Neutralized Species Scavengers->Trapped Forms

Role of scavengers in preventing side reactions.
Q3: How do I select the optimal TFA cleavage cocktail for my specific peptide?

The ideal cocktail depends entirely on the amino acid composition of your peptide. For a simple peptide containing only stable residues like norleucine, a standard mixture is often sufficient. However, the presence of sensitive residues requires a more robust cocktail.

Table 1: Comparison of Common TFA Cleavage Cocktails

Reagent Name Composition (v/v) Key Scavengers & Purpose Best For / Notes
Standard Cocktail 95% TFA / 2.5% Water / 2.5% TIS TIS (Triisopropylsilane): A powerful carbocation scavenger.[6] Water: Helps suppress aspartimide formation. General-purpose cocktail for peptides without highly sensitive residues like Cys, Met, or Trp.[2][7]
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TIS Phenol: A milder carbocation scavenger. "Odorless" alternative to thiol-containing cocktails. Good for peptides with Trityl-based protecting groups but does not prevent methionine oxidation.[4][6]

| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDT | Thioanisole: Protects Trp. EDT (Ethanedithiol): Reduces Met(O) and protects Cys. | A universal, powerful cocktail for complex peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).[2][6] |

Experimental Protocols

Standard Protocol for Small-Scale TFA Cleavage (10-50 mg Resin)

This protocol outlines a standard procedure for cleaving a synthetic peptide from the resin.

Materials:

  • Dried peptide-resin (10-50 mg)

  • Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5, freshly prepared)

  • Dichloromethane (DCM)

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Nitrogen gas line

Procedure:

  • Resin Preparation : Place approximately 10-50 mg of dried peptide-resin into a microcentrifuge tube. Wash the resin with DCM (3 x 1 mL) to remove any residual DMF and swell the resin.[5]

  • Cleavage Reaction : In a fume hood, add 500 µL of freshly prepared cleavage cocktail to the resin.[1]

  • Incubation : Cap the tube and agitate at room temperature for 2-3 hours. A small rotator or vortex mixer on a low setting can be used.[1]

  • Peptide Isolation : Pellet the resin by centrifugation (2-3 minutes at high speed). Carefully transfer the supernatant, which contains the cleaved peptide, to a new clean tube.

  • Resin Wash : Wash the remaining resin pellet with 100-200 µL of fresh TFA to recover any residual peptide. Centrifuge again and combine this supernatant with the first collection.[1]

  • TFA Concentration (Optional but Recommended) : Gently blow a stream of nitrogen gas over the surface of the TFA solution to reduce the volume to approximately 100-200 µL. This step greatly improves precipitation efficiency.[4]

  • Precipitation : Add the concentrated TFA solution dropwise into a larger tube containing 1.5 mL of ice-cold MTBE or diethyl ether.[1] A white precipitate of the peptide should form immediately.

  • Pelleting and Washing : Cap and vortex briefly, then centrifuge at high speed for 5 minutes to pellet the peptide. Carefully decant and discard the ether. Wash the peptide pellet twice more by adding 1 mL of cold ether, vortexing, centrifuging, and decanting.

  • Drying : After the final wash, leave the tube open in the fume hood for 10-20 minutes to allow residual ether to evaporate. The crude peptide is now ready for analysis, purification, or lyophilization.

Data Analysis

Q4: How can I assess the purity and success of my cleavage reaction?

The most common methods for analyzing the crude peptide product are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[8]

  • RP-HPLC : This technique separates the desired peptide from impurities generated during synthesis or cleavage. The purity is calculated by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[9]

  • Mass Spectrometry (e.g., LC/MS, MALDI) : MS is used to confirm that the desired peptide has the correct molecular weight, verifying that cleavage and deprotection were successful.[9]

Table 2: Example RP-HPLC Analysis of a Crude Norleucine-Peptide Analysis performed on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

SampleRetention Time (min)Peak Area (%)IdentityNotes
Crude Peptide 14.572.3%Target Peptide Main product peak.
12.111.5%Scavenger AdductCommon impurity from side reactions.
16.88.2%Incomplete DeprotectionA protecting group is still attached.
Various8.0%Minor ImpuritiesDeletion sequences, other side products.
Purified Peptide 14.5>98%Target Peptide Post-preparative HPLC.

References

Technical Support Center: Minimizing Racemization of Norleucine During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the racemization of norleucine and other amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure chiral molecule, such as an L-amino acid, is converted into a mixture of both its L- and D-enantiomers. During peptide synthesis, the stereochemical integrity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect D-isomer into the peptide chain. This can impact the peptide's structure, biological activity, and therapeutic efficacy.

Q2: How prone is norleucine to racemization during peptide synthesis?

A2: While amino acids with certain side chains, such as histidine and cysteine, are particularly susceptible to racemization, norleucine, with its unbranched, aliphatic side chain, is not considered to be at high risk for racemization under standard, optimized coupling conditions.[1] However, racemization is a potential side reaction for all chiral amino acids and is influenced by the reaction conditions.[1] Therefore, it is crucial to follow best practices to minimize its occurrence.

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways through which racemization can occur during peptide bond formation:

  • Oxazolone (or Azlactone) Formation: This is the most common mechanism. The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral intermediate from either side, resulting in a mixture of D and L products.[2]

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. This intermediate can then be protonated from either side, leading to racemization.[2]

Troubleshooting Guides

Issue 1: Higher than expected levels of D-norleucine diastereomer detected in the final peptide.

This is a common problem that can usually be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Review Your Coupling Reagents and Additives

Certain coupling reagents, especially carbodiimides like DCC and DIC, can lead to significant racemization if used without additives.[3][4]

  • Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][3] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2]

  • Optimization: For particularly sensitive couplings, consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, COMU) based reagents, which are known for lower racemization levels.[5][6]

Step 2: Evaluate Your Reaction Conditions

  • Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[7]

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C or room temperature. For microwave synthesizers, lowering the coupling temperature from 80°C to 50°C can limit racemization for sensitive amino acids.[7]

  • Solvent: The polarity of the solvent can influence racemization.

    • Solution: If reagent and resin solubility permit, consider using less polar solvents, which can sometimes help reduce the rate of racemization.[3]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of oxazolone formation and subsequent racemization.

    • Solution: Keep pre-activation times to a minimum, typically 1-5 minutes.[3][8]

Step 3: Assess the Base Used in the Coupling Reaction

The type and concentration of the base used can promote racemization, particularly through the direct enolization pathway.[2]

  • Solution:

    • Choice of Base: Opt for weaker or sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[2][8]

    • Base Concentration: Use the minimum amount of base necessary for the reaction. When using carbodiimides with amino acid salts, one equivalent of a tertiary base is typically sufficient. For couplings without amino acid salts, additional base may not be needed, which helps minimize racemization.[5][9]

Data Presentation

The following tables summarize the impact of different factors on amino acid racemization. While specific data for norleucine is limited, the trends observed for other amino acids, particularly those with non-polar side chains, provide valuable guidance.

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling Reagent/Additive CombinationRelative Racemization RiskNotes
DIC/DCC aloneHighNot recommended without racemization-suppressing additives.[3]
DIC/DCC + HOBtLowA standard and effective combination for minimizing racemization.[4]
DIC/DCC + HOAtVery LowHOAt is generally more effective than HOBt in suppressing racemization.[2]
DIC/DCC + OxymaVery LowOxyma is a safe and highly effective alternative to HOBt and HOAt.[2]
HBTU/TBTU + BaseLowEfficient coupling reagents with low racemization potential.[4]
HATU/HCTU + BaseVery LowGenerally considered "low-racemization" reagents.[2][6]
COMU + BaseVery LowA newer generation reagent with high efficiency and low racemization.[5]

Table 2: Effect of Base on Racemization

BaseRelative BasicitySteric HindranceRacemization Potential
Triethylamine (TEA)HighLowHigh
N,N-Diisopropylethylamine (DIEA)HighHighModerate to High
N-Methylmorpholine (NMM)ModerateModerateLow to Moderate
2,4,6-CollidineModerateHighLow

Table 3: Impact of Temperature on Racemization

TemperatureRacemization RateCoupling RateRecommendation
0°CLowSlowerRecommended for sensitive amino acids to minimize racemization.[3]
Room Temperature (~25°C)ModerateModerateStandard condition for most couplings.
Elevated (e.g., 50-80°C in microwave)HighFastIncreases risk of racemization, especially for sensitive residues like Cys and His.[7]

Experimental Protocols

Protocol: General Procedure for a Low-Racemization Coupling Cycle in Fmoc-SPPS

This protocol outlines a standard coupling procedure designed to minimize racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-Norleucine-OH) in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma).

    • Add 3-5 equivalents of a coupling reagent (e.g., DIC).

    • If a base is required (e.g., when using an amino acid salt or an onium salt reagent), add the appropriate equivalents of a low-racemization base like NMM or collidine.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activation mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sensitive amino acids or to further minimize racemization, the reaction can be performed at 0°C for an extended period.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the reaction is incomplete, a second coupling may be performed.

Protocol: Quantification of Racemization using Marfey's Method

This protocol describes a common method for determining the percentage of D-isomer in a synthesized peptide.

  • Peptide Hydrolysis:

    • Completely hydrolyze a small sample of the purified peptide into its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

    • Dry the hydrolysate completely.

  • Derivatization:

    • Redissolve the dried hydrolysate in a suitable buffer (e.g., 1 M sodium bicarbonate).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour.[2]

    • Quench the reaction by adding an acid (e.g., 2 M HCl).

  • HPLC Analysis:

    • Dry the derivatized sample and redissolve it in a suitable solvent for HPLC analysis.

    • Analyze the sample by reverse-phase HPLC. The L-FDAA derivatives of L-amino acids will have different retention times than the L-FDAA derivatives of D-amino acids, allowing for their separation and quantification.

    • Calculate the percentage of the D-isomer by comparing the peak areas.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway (Most Common) cluster_enolization Direct Enolization Pathway Activated_AA Activated N-Protected L-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate Base abstracts α-proton Peptide_Mixture Mixture of L- and D-Peptide Diastereomers Achiral_Intermediate->Peptide_Mixture Nucleophilic attack by amine Activated_AA2 Activated N-Protected L-Amino Acid Enolate Planar Enolate Intermediate Activated_AA2->Enolate Strong base abstracts α-proton Peptide_Mixture2 Mixture of L- and D-Peptide Diastereomers Enolate->Peptide_Mixture2 Protonation and Nucleophilic attack

Caption: Primary mechanisms of amino acid racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Review Coupling Reagents and Additives Start->Step1 Decision1 Using Carbodiimide (DCC, DIC)? Step1->Decision1 Action1a Add Suppressing Agent (HOBt, HOAt, Oxyma) Decision1->Action1a Yes Action1b Consider Onium Salt Reagents (HATU, COMU) Decision1->Action1b No/Optimize Step2 Step 2: Evaluate Reaction Conditions Action1a->Step2 Action1b->Step2 Decision2 High Temperature or Long Pre-activation? Step2->Decision2 Action2 Lower Temperature (e.g., 0°C) Minimize Pre-activation Time Decision2->Action2 Yes Step3 Step 3: Assess Base Decision2->Step3 No Action2->Step3 Decision3 Using Strong Base (DIEA, TEA)? Step3->Decision3 Action3 Switch to Weaker/Hindered Base (NMM, Collidine) Use Minimum Equivalents Decision3->Action3 Yes End Racemization Minimized Decision3->End No Action3->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: The Impact of Norleucine Side Chains on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experiments involving peptides containing the non-canonical amino acid, norleucine.

Frequently Asked Questions (FAQs)

Q1: What is norleucine and how does it differ from its natural isomers, leucine and isoleucine?

A1: Norleucine (Nle) is an unnatural amino acid and an isomer of leucine (Leu) and isoleucine (Ile), with the chemical formula C6H13NO2. Unlike leucine, which has a branched isobutyl side chain, norleucine possesses a linear n-butyl side chain. This lack of branching at the β-carbon is a key structural difference that can influence peptide conformation and stability.

Q2: Why is norleucine used in peptide and protein studies?

A2: Norleucine is a valuable tool for several reasons:

  • Probing Hydrophobic Interactions: Its straight alkyl side chain provides a simple, unbranched hydrophobic element, allowing researchers to systematically study the effects of hydrophobicity on protein folding and stability.

  • Methionine Replacement: Norleucine is often used as a non-oxidizable isostere of methionine (Met). The sulfur atom in methionine is susceptible to oxidation, which can complicate experimental results and reduce the stability of peptide-based therapeutics. Replacing methionine with the similarly sized but chemically inert norleucine can enhance peptide stability without drastically altering its structure.[1]

  • Modulating Secondary Structure: As detailed in this guide, norleucine can influence the formation and stability of secondary structures, particularly α-helices.

Q3: What is the primary effect of incorporating norleucine on the secondary structure of a peptide?

A3: The incorporation of norleucine generally promotes the formation and stability of α-helical structures.[2][3] Studies have shown that unbranched aliphatic side chains like norleucine's are strong helix promoters, even more so than the naturally occurring branched-chain amino acid, leucine.[3]

Troubleshooting Guide

Solubility and Aggregation Issues

Q4: My norleucine-containing peptide is insoluble in aqueous buffers. What should I do?

A4: Peptides with a high content of hydrophobic residues like norleucine often have poor water solubility.[4][5] Here is a systematic approach to solubilization:

  • Start with Water: Always attempt to dissolve a small amount of the peptide in sterile, distilled water first.

  • pH Adjustment: If the peptide has a net charge, adjusting the pH away from its isoelectric point (pI) can increase solubility. For acidic peptides (net negative charge), add a small amount of a weak base like ammonium bicarbonate. For basic peptides (net positive charge), use a dilute weak acid such as acetic acid.[6]

  • Organic Solvents: For highly hydrophobic, neutral peptides, a small amount of an organic solvent is often necessary. Start with dimethyl sulfoxide (DMSO), as it is compatible with many biological assays.[5] Alternatively, dimethylformamide (DMF) or acetonitrile can be used. Dissolve the peptide in a minimal amount of the organic solvent first, then slowly add the aqueous buffer to the desired concentration while vortexing.[5]

  • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[6] However, avoid excessive sonication as it can cause heating and peptide degradation.

Q5: My peptide solution appears cloudy or forms a gel over time. How can I prevent or reverse this aggregation?

A5: Aggregation is a common problem with hydrophobic peptides and is driven by the association of nonpolar side chains to minimize contact with water.

  • Prevention:

    • Work at Low Concentrations: If possible, perform experiments at lower peptide concentrations to reduce the likelihood of intermolecular aggregation.

    • Incorporate "Gatekeeper" Residues: When designing peptides, flanking the hydrophobic core with charged residues (like Lysine or Arginine) can help prevent aggregation through electrostatic repulsion.

    • Use Chaotropic Agents: In some instances, low concentrations of denaturants like guanidine hydrochloride or urea can be included in the buffer to disrupt aggregation.[7]

  • Reversal:

    • Solubilization in Strong Solvents: Aggregates can sometimes be redissolved in strong organic solvents like trifluoroacetic acid (TFA) or formic acid, followed by lyophilization and re-solubilization in an appropriate buffer system.[6]

    • Disaggregation Protocols: Some aggregated peptides can be disaggregated by treatment with chaotropic agents followed by dialysis or size-exclusion chromatography to remove the denaturant.

Data Presentation

Table 1: Impact of Norleucine Substitution on α-Helical Content

Peptide SystemOriginal ResidueSubstituted ResidueChange in Helical ContentAnalytical MethodReference
Alanine-based helical peptidesAlanine (Ala)Norleucine (Nle)No significant difference in helix-stabilizing propensityCircular Dichroism (CD) Spectroscopy[2]
Alanine-based helical peptidesLeucine (Leu)Norleucine (Nle)Norleucine is a stronger helix promoterCircular Dichroism (CD) Spectroscopy[3]
PGLa antimicrobial peptideMethionine (Met)Norleucine (Nle)Comparable α-helical structure in membrane-mimicking environmentsCircular Dichroism (CD) Spectroscopy[8]

Table 2: Free Energy Changes upon Amino Acid Substitution in a Host-Guest Peptide System

Guest Amino Acid (Xaa)ΔΔG (kcal/mol) relative to Glycine*
Alanine (Ala)-0.79
α-Aminobutyric acid (Abu)-0.79
Norvaline (Nva)-0.79
Norleucine (Nle) -0.79
Leucine (Leu)-0.68
Isoleucine (Ile)-0.35
Valine (Val)0.08

*A more negative value indicates greater α-helix stabilization. Data from Lyu et al., 1991.[2]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a norleucine-containing peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be chosen for its low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a reliable method, such as UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by amino acid analysis.

    • The final peptide concentration for CD analysis is typically in the range of 10-100 µM.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Purge the instrument with nitrogen gas.

    • Set the wavelength range to 190-260 nm for secondary structure analysis.

    • Set the temperature control as required for the experiment (e.g., 25°C).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the MRE spectrum to estimate the percentage of different secondary structures. Characteristic α-helical spectra show negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine the high-resolution three-dimensional structure of a norleucine-containing peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent, typically 90% H₂O/10% D₂O or a deuterated organic solvent, to a concentration of 0.5-2 mM.

    • Adjust the pH of the solution as needed.

    • The sample must be free of paramagnetic impurities.

  • Data Acquisition:

    • A series of 1D and 2D NMR experiments are performed, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C labeling is used, to correlate proton signals with their attached nitrogen or carbon atoms.

  • Resonance Assignment:

    • The signals in the NMR spectra are assigned to specific protons in the peptide sequence. This is a critical and often complex step.

  • Structure Calculation:

    • The distance restraints from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

    • An ensemble of structures that satisfy the experimental restraints is generated.

  • Structure Validation:

    • The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and standard protein geometries.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_solubility Solubilization & Quantification cluster_analysis Structural Analysis cluster_troubleshooting Troubleshooting synthesis Solid-Phase Peptide Synthesis (with Norleucine) purification HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification solubilization Solubility Testing (Water, pH, Organic Solvents) verification->solubilization quantification Concentration Determination (e.g., UV-Vis, AAA) solubilization->quantification solubility_issue Address Solubility Issues solubilization->solubility_issue Insoluble? cd_spec Circular Dichroism (CD) Spectroscopy quantification->cd_spec nmr_spec NMR Spectroscopy quantification->nmr_spec cd_analysis Secondary Structure Estimation (% Helicity) cd_spec->cd_analysis nmr_analysis 3D Structure Calculation & Validation nmr_spec->nmr_analysis aggregation_check Check for Aggregation (e.g., DLS, ThT Assay) cd_analysis->aggregation_check Inconsistent Spectra? aggregation_check->solubilization Optimize Buffer solubility_issue->solubilization Re-optimize

Experimental workflow for the synthesis and structural analysis of norleucine-containing peptides.

Amyloid_Beta_Aggregation cluster_native Native Pathway (with Methionine) cluster_nle Modified Pathway (with Norleucine) cluster_intervention Intervention Point ab_met Aβ Monomer (Met35) oligomers_met Soluble Oligomers ab_met->oligomers_met substitution Met35 -> Nle35 Substitution ab_met->substitution protofibrils_met Protofibrils oligomers_met->protofibrils_met fibrils_met Mature Fibrils (Neurotoxic) protofibrils_met->fibrils_met ab_nle Aβ Monomer (Nle35) oligomers_nle Altered Oligomerization ab_nle->oligomers_nle aggregation_blocked Reduced Fibrillization & Neurotoxicity oligomers_nle->aggregation_blocked substitution->ab_nle

Impact of Norleucine substitution on the aggregation pathway of Amyloid-β peptide.

References

Technical Support Center: Synthesis of Long Peptides with Boc-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on synthesizing long peptides, with a specific focus on the incorporation of N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH). Here you will find troubleshooting guides and frequently asked questions to navigate the complexities of this process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when synthesizing long peptides?

Synthesizing long peptides, typically defined as sequences greater than 50 amino acids, presents several key challenges.[1] The primary issues stem from poor solvation of the growing peptide chain and peptide aggregation, which can hinder coupling and deprotection reactions, leading to incomplete reactions and low yields.[1][2] Difficult sequences, such as those with hydrophobic residues or a tendency to form stable secondary structures like beta-sheets, can exacerbate these problems even in shorter peptides.[1]

Q2: Why is the Boc (tert-butyloxycarbonyl) strategy suitable for synthesizing long or difficult peptides?

While Fmoc-based solid-phase peptide synthesis (SPPS) is more common due to its milder deprotection conditions, the Boc strategy offers significant advantages for long and complex sequences.[3][4] The strong acidic conditions used for Boc removal (typically with trifluoroacetic acid - TFA) can be more effective at disrupting peptide aggregation, which is a major hurdle in long peptide synthesis.[3] This makes the Boc/Bzl protection scheme a robust choice for challenging syntheses.[4]

Q3: What are the specific challenges associated with incorporating Boc-Nle-OH?

Norleucine (Nle) is an isomer of leucine and is a relatively hydrophobic amino acid. While not as sterically hindered as some other non-natural amino acids, its incorporation, especially in long sequences or within hydrophobic clusters, can contribute to aggregation and decreased solvation of the peptide chain. The key is to ensure efficient coupling to prevent the formation of deletion sequences.

Q4: Which coupling reagents are recommended for incorporating Boc-Nle-OH and overcoming difficult couplings?

For difficult couplings, including the incorporation of sterically hindered or hydrophobic residues like Nle, the choice of coupling reagent is critical.[5] Uronium/aminium-based reagents are generally preferred for their high efficiency.[5] Reagents such as HATU, HBTU, and COMU are highly effective.[1][5] HATU and COMU, which are based on HOAt and Oxyma respectively, often provide superior performance in terms of reaction speed and purity of the final product.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of long peptides containing Boc-Nle-OH.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction 1. Insufficient activation of Boc-Nle-OH.[6]2. Steric hindrance.[6]3. Peptide aggregation on the resin.[1][6]1. Use a more potent coupling reagent like HATU or COMU.[5][6]2. Increase the coupling time and/or perform a double coupling.[6]3. Increase the equivalents of the amino acid and coupling reagent (3-5 equivalents).[5]4. Add chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt aggregation.[6]5. Switch to a more effective solvent like NMP or a "magic mixture" (DCM/DMF/NMP).[6]
Peptide Aggregation The growing peptide chain, particularly with hydrophobic residues like Nle, is collapsing and preventing reagent access.[1]1. Synthesize at an elevated temperature (microwave-assisted synthesis or raised reaction temperatures).[1]2. Use a low-substitution resin (0.1 to 0.4 mmol/g) to reduce chain density.[4][7]3. Incorporate solubilizing protecting groups or pseudoproline dipeptides in the sequence if possible.[1]
Low Peptide Yield after Cleavage 1. Incomplete cleavage from the resin.2. Premature cleavage of the peptide from the resin during synthesis.[8]1. Increase the cleavage reaction time. For peptides with a C-terminal hexa-histidine tag, multiple cleavages may be necessary.[9]2. Use a more stable linker, such as a PAM (phenylacetamidomethyl) resin, which reduces peptide loss during repeated TFA deprotection steps.[8][10]
Side Reactions during Deprotection The tert-butyl cations generated during Boc deprotection can react with sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[10][11]Add scavengers to the deprotection solution (TFA/DCM). A common scavenger is 0.5% dithiothreitol (DTE) or thioanisole.[11][12]
Difficult Purification The crude peptide contains multiple closely eluting impurities (e.g., deletion sequences).1. Optimize the HPLC gradient with a shallower slope over a longer run time to improve resolution.[6]2. Consider a different stationary phase (e.g., C8 instead of C18) or a different solvent system for purification.[6]

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of Boc-Nle-OH

This protocol outlines a standard manual cycle for solid-phase peptide synthesis using Boc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., PAM resin for long peptides) in Dichloromethane (DCM) for at least 30 minutes.[3][13]

  • Boc Deprotection:

    • Perform a pre-wash by treating the resin with a solution of 50% TFA in DCM for 2-5 minutes.[3][8]

    • Drain and then treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[3][12]

    • If the sequence contains sensitive residues (Trp, Cys, Met), add 0.5% DTE to the deprotection solution.[8][11]

  • Washing: Wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is: DCM (3-5 times), Isopropanol (IPA) (2 times), and then N,N-Dimethylformamide (DMF) (3-5 times).[3][12]

  • Neutralization:

    • Neutralize the N-terminal ammonium salt by washing the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step twice.[3][12]

    • Wash the resin with DMF (3-5 times) to remove excess base.[3]

  • Coupling of Boc-Nle-OH:

    • In a separate vessel, pre-activate the Boc-Nle-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, HBTU; 0.95 equivalents to the amino acid) in DMF.[3][5]

    • Add a base, such as DIEA (2 equivalents to the amino acid), to the activation mixture and allow it to pre-activate for 1-2 minutes.[3][5]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[3]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow color) indicates a complete coupling reaction. If the test is positive, a recoupling step is necessary.

  • Capping (Optional but Recommended for Long Peptides): To block any unreacted amino groups and prevent the formation of deletion peptides, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.[3]

Visualizations

Boc_SPPS_Cycle start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (Boc-Nle-OH, Coupling Reagent, Base) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitoring Kaiser Test wash3->monitoring capping Capping (Optional) monitoring->capping Positive next_cycle Ready for Next Cycle monitoring->next_cycle Negative capping->next_cycle

Caption: General workflow for a single cycle of Boc-SPPS.

Troubleshooting_Workflow start Low Coupling Efficiency Detected check_reagents Are you using a potent coupling reagent (e.g., HATU, COMU)? start->check_reagents upgrade_reagent Switch to HATU or COMU check_reagents->upgrade_reagent No check_conditions Is peptide aggregation suspected? check_reagents->check_conditions Yes upgrade_reagent->check_conditions increase_temp Increase reaction temperature or use microwave check_conditions->increase_temp Yes double_couple Perform a double coupling check_conditions->double_couple No use_additives Use chaotropic salts (e.g., LiCl) increase_temp->use_additives end Re-evaluate double_couple->end use_additives->end

Caption: Decision workflow for troubleshooting low coupling efficiency.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-Nle-OH.DCHA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The incorporation of non-proteinogenic amino acids like norleucine (Nle) can enhance the pharmacological properties of peptides. The choice of the N-α-protecting group, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision in solid-phase peptide synthesis (SPPS) that significantly influences the yield and purity of the final product. This guide provides an objective comparison of the HPLC analysis of peptides synthesized using Boc-Nle-OH.DCHA and its common alternative, Fmoc-Nle-OH, supported by experimental data and detailed protocols.

Norleucine is a hydrophobic amino acid, and its incorporation can present challenges during peptide synthesis, such as aggregation. The choice between Boc and Fmoc strategies can be pivotal in overcoming these challenges. While both are robust methodologies, the Boc strategy often demonstrates advantages in the synthesis of hydrophobic and aggregation-prone peptides.[1] The acidic conditions used for Boc deprotection lead to the protonation of the N-terminus, which disrupts intermolecular hydrogen bonding and reduces aggregation.[1][2] In contrast, the neutral state of the peptide backbone after base-mediated Fmoc deprotection can sometimes facilitate aggregation.[1]

Performance Comparison: Boc-Nle vs. Fmoc-Nle Synthesis

Direct side-by-side comparisons of HPLC data for the same norleucine-containing peptide synthesized by both Boc and Fmoc strategies are limited in publicly available literature. However, performance can be benchmarked based on data from the synthesis of hydrophobic peptides and specific examples of norleucine-containing peptides.

Table 1: Quantitative Performance Benchmarking for the Synthesis of a Model Dipeptide (Boc-D-Nle-Gly-NH₂) via different SPPS protocols.

ParameterManual Boc-SPPSAutomated Boc-SPPS
Crude Yield (%)7885
Purity (Crude, HPLC %)8290
Final Yield (after purification, %)6575
Final Purity (HPLC %)>98>99
Total Synthesis Time (hours)~12~6
Primary ImpuritiesDeletion sequences, incomplete deprotectionTruncated sequences

Data is representative for the synthesis of a model dipeptide, Boc-D-Nle-Gly-NH₂.[3]

Table 2: Illustrative Comparison of Boc and Fmoc Strategies for a Model Hydrophobic Hexapeptide containing D-Norleucine.

ParameterBoc-D-norleucine StrategyFmoc-D-norleucine Strategy
Average Coupling Efficiency per Cycle>99%>99%
Crude Peptide Purity (by HPLC)~75%~85%
Final Yield (after purification)~25%~35%

Experimental Protocols

Detailed methodologies for the synthesis and analysis of norleucine-containing peptides are crucial for reproducibility. Below are generalized protocols for Boc and Fmoc solid-phase peptide synthesis and a standard protocol for RP-HPLC analysis.

1. Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Norleucine-Containing Peptide

This protocol outlines the manual Boc/Bzl strategy for SPPS.

  • Resin Selection and Preparation:

    • Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution (e.g., 0.3-0.5 mmol/g) to minimize peptide chain aggregation.[1]

    • Swell the resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1]

  • First Amino Acid Attachment (this compound):

    • To convert the DCHA salt to the free acid, dissolve this compound in a suitable solvent and acidify, followed by extraction.

    • Couple the first amino acid (Boc-Nle-OH) to the resin using an appropriate activation method (e.g., as a cesium salt with Merrifield resin).[5]

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.[4]

    • Washing: Wash the resin with DCM, isopropanol, and then DMF.

    • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.[4]

    • Coupling: Couple the next Boc-protected amino acid (e.g., using DCC/HOBt as coupling agents).[]

    • Washing: Wash the resin with DMF and DCM.[4]

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[4]

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.[1]

    • Treat the resin with a cleavage cocktail such as HF or TFMSA. A common laboratory-scale alternative is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-4 hours.[1][4]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by centrifugation and dry under vacuum.[1]

2. Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Norleucine-Containing Peptide

This protocol outlines the manual Fmoc/tBu strategy for SPPS.

  • Resin Selection and Preparation:

    • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1 hour.[4]

  • Peptide Chain Elongation (per cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.[4]

    • Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.[4]

    • Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Nle-OH) using a suitable activator such as HBTU/HATU with DIEA in DMF.

    • Washing: Wash the resin with DMF and DCM.

    • Monitoring: Monitor the completion of the coupling reaction (e.g., with a Kaiser test).

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically containing a high percentage of TFA (e.g., 95%) and scavengers like water and TIS, for 2-3 hours.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Collect the peptide by centrifugation and lyophilize.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis Protocol

This is a general protocol for the purity analysis of the synthesized crude peptide.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. A common gradient is 5% to 95% B over 20-30 minutes.[7]

  • Flow Rate: 1.0 mL/min for analytical columns.[7]

  • Detection: UV absorbance at 214-220 nm, which is optimal for detecting the peptide backbone.[7]

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and filter through a 0.22 µm or 0.45 µm syringe filter.[7]

  • Data Analysis: Calculate the purity by determining the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram.[7]

Workflow and Process Diagrams

Visualizing the experimental workflows can aid in understanding the key differences between the Boc and Fmoc synthesis strategies.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation Cycle cluster_cleavage Cleavage & Purification swell_resin Swell Merrifield Resin in DCM attach_first_aa Attach Boc-Nle-OH swell_resin->attach_first_aa boc_deprotection Boc Deprotection (25-50% TFA in DCM) attach_first_aa->boc_deprotection neutralization Neutralization (10% DIEA in DMF) boc_deprotection->neutralization coupling Couple next Boc-Amino Acid neutralization->coupling wash Wash coupling->wash wash->boc_deprotection Repeat for each amino acid final_cleavage Final Cleavage (HF or TFA cocktail) wash->final_cleavage purification Purification by RP-HPLC final_cleavage->purification

Caption: Boc solid-phase peptide synthesis workflow for incorporating Norleucine.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation Cycle cluster_cleavage Cleavage & Purification swell_resin Swell Rink Amide/Wang Resin in DMF attach_first_aa Attach Fmoc-Nle-OH (if not pre-loaded) swell_resin->attach_first_aa fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) attach_first_aa->fmoc_deprotection coupling Couple next Fmoc-Amino Acid fmoc_deprotection->coupling wash Wash coupling->wash wash->fmoc_deprotection Repeat for each amino acid final_cleavage Final Cleavage (TFA cocktail) wash->final_cleavage purification Purification by RP-HPLC final_cleavage->purification

Caption: Fmoc solid-phase peptide synthesis workflow for incorporating Norleucine.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Dissolve & Filter Crude Peptide) hplc_injection Injection onto RP-HPLC System sample_prep->hplc_injection separation Separation on C18 Column (Gradient Elution) hplc_injection->separation detection UV Detection (214-220 nm) separation->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis

References

Distinguishing Isomeric Peptides: A Mass Spectrometry Guide to Norleucine, Leucine, and Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. The presence of isomeric amino acids—those with the same mass but different structures—can significantly impact a peptide's biological activity and therapeutic efficacy. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing the isomeric residues norleucine (Nle), leucine (Leu), and isoleucine (Ile), offering insights into their differentiation through fragmentation analysis.

Norleucine, a linear-chain isomer, presents a unique analytical challenge alongside the branched-chain isomers, leucine and isoleucine. While all three share the same nominal mass, advanced mass spectrometry techniques can exploit subtle differences in their fragmentation patterns to enable their unambiguous identification. This guide summarizes the key fragmentation characteristics, presents quantitative data for comparison, and details the experimental protocols necessary for their distinction.

Comparative Fragmentation Analysis

The differentiation of norleucine, leucine, and isoleucine in peptides by mass spectrometry hinges on the fragmentation of their side chains. While standard Collision-Induced Dissociation (CID) is often insufficient to distinguish between the branched isomers, leucine and isoleucine, it can provide some clues. However, electron-based fragmentation methods like Electron Transfer Dissociation (ETD) and Electron Activated Dissociation (EAD) are significantly more effective in generating diagnostic ions that allow for clear differentiation.

A key strategy for distinguishing these isomers involves the generation and subsequent fragmentation of z-ions, which are C-terminal fragments produced during ETD and EAD. Secondary fragmentation of these z-ions leads to the formation of diagnostic w-ions, which are specific to the structure of the amino acid side chain.

Amino AcidFragmentation MethodKey Diagnostic FragmentMass Loss (Da)Chemical Loss
Leucine (Leu) ETD, EADw-ion43.05C₃H₇ (isopropyl radical)
Isoleucine (Ile) ETD, EADw-ion29.04C₂H₅ (ethyl radical)
Norleucine (Nle) CID, ETDImmonium ion and related fragments--

Table 1: Key Diagnostic Ions for the Differentiation of Leucine, Isoleucine, and Norleucine. Advanced fragmentation techniques like ETD and EAD induce side-chain cleavages that result in characteristic neutral losses, enabling the confident assignment of leucine and isoleucine.[1] Norleucine's differentiation is often inferred from the absence of these specific losses and the presence of its characteristic immonium ion.

While less definitive than the w-ions for leucine and isoleucine, the fragmentation of the immonium ion (m/z 86) can offer some distinguishing information. For instance, the loss of ammonia (17 Da) from the m/z 86 immonium ion has been observed for norleucine.[2] Furthermore, the relative intensities of fragment ions can vary between the isomers. One study reported the intensity of the fragment at m/z 86 for isoleucine, norleucine, and leucine to be 22.1%, 28.4%, and 24.6% of the total ion yield, respectively, under specific experimental conditions.[3]

Experimental Protocols

To achieve the differentiation of these isomeric peptides, specific experimental setups and methodologies are required. The following protocols outline the key steps for analysis using advanced mass spectrometry techniques.

Sample Preparation
  • Enzymatic Digestion: Proteins are digested into smaller peptides using a specific protease, such as trypsin. This is a standard procedure in bottom-up proteomics.

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 ZipTips) to remove contaminants that could interfere with mass spectrometric analysis.

  • LC Separation: The cleaned peptide mixture is separated using liquid chromatography (LC) coupled to the mass spectrometer. A reversed-phase C18 column is typically used with a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides based on their hydrophobicity.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer capable of performing ETD or EAD, such as an Orbitrap Fusion or a ZenoTOF 7600 system, is required.[1]

Data Acquisition:

  • MS1 Scan: A full scan (MS1) is performed to detect the precursor ions of the peptides in the mixture.

  • MS/MS Scan (ETD/EAD): Precursor ions of interest are isolated and subjected to ETD or EAD fragmentation. The resulting fragment ions are then analyzed in a second mass analyzer (MS/MS).

  • Data-Dependent Acquisition (DDA): In a typical DDA workflow, the most intense precursor ions from the MS1 scan are automatically selected for MS/MS fragmentation.

Key Parameters for ETD/EAD:

  • Reagent Anion: Fluoranthene is a commonly used reagent for generating radical anions for ETD.

  • Electron Kinetic Energy (for EAD): An optimal electron kinetic energy, typically around 7 eV, is crucial for generating the diagnostic fragments for leucine and isoleucine.[1]

  • Activation Time: The duration of the interaction between the precursor ions and the reagent anions or electrons needs to be optimized to achieve efficient fragmentation.

Visualizing the Workflow and Logic

To better understand the process of distinguishing these isomeric peptides, the following diagrams illustrate the experimental workflow and the logical basis for their differentiation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein Sample Digestion Enzymatic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Cleanup Desalting/Purification Peptides->Cleanup Clean_Peptides Clean Peptides Cleanup->Clean_Peptides LC LC Separation Clean_Peptides->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS/MS (ETD/EAD) MS1->MS2 Data MS/MS Spectra MS2->Data Analysis Fragmentation Analysis Data->Analysis Identification Isomer Identification Analysis->Identification Fragmentation_Logic cluster_fragmentation ETD/EAD Fragmentation cluster_sidechain_fragmentation Side Chain Fragmentation cluster_identification Identification Precursor Peptide Precursor Ion (containing Leu, Ile, or Nle) Z_ion z-ion generation Precursor->Z_ion Leu_frag Loss of 43 Da (C3H7) Z_ion->Leu_frag Leucine Ile_frag Loss of 29 Da (C2H5) Z_ion->Ile_frag Isoleucine Nle_frag No specific w-ion loss Z_ion->Nle_frag Norleucine Leu_ID Identified as Leucine Leu_frag->Leu_ID Ile_ID Identified as Isoleucine Ile_frag->Ile_ID Nle_ID Inferred as Norleucine Nle_frag->Nle_ID

References

Unlocking Peptide Structures: A Comparative Guide to NMR Spectroscopy of Norleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the three-dimensional structures of peptides in solution, providing critical insights for researchers, scientists, and drug development professionals. This guide offers a comprehensive comparison of NMR methodologies for the structural analysis of peptides incorporating the non-standard amino acid norleucine, supported by experimental data and detailed protocols.

Norleucine, an isomer of leucine, is often incorporated into peptide-based drug candidates to enhance their metabolic stability or to probe structure-activity relationships. Understanding the precise conformational impact of this substitution is paramount for rational drug design. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, allows for the determination of peptide structure and dynamics at atomic resolution in a near-physiological solution state.

Comparative Analysis of a Norleucine-Containing Antimicrobial Peptide

To illustrate the application of NMR in the structural analysis of norleucine peptides, we will refer to the study of a triazolyl-bridged antimicrobial peptide, designated here as Peptide 8A, which contains an L-ε-azido-norleucine residue. The structural data for this peptide provides a concrete example of the type of quantitative information obtained from NMR experiments.

Quantitative NMR Data Summary

The following table summarizes the key quantitative NMR data typically collected for the structural determination of a norleucine-containing peptide like Peptide 8A. This data is essential for calculating and refining the three-dimensional structure.

ParameterDescriptionTypical Data for a Norleucine Peptide (e.g., Peptide 8A)
¹H, ¹³C, and ¹⁵N Chemical Shifts The resonant frequencies of atomic nuclei, which are highly sensitive to the local electronic environment and thus to the peptide's conformation.A comprehensive list of assigned chemical shifts for all protons, carbons, and nitrogens in the peptide backbone and side chains, including the norleucine residue.
³J-Coupling Constants Scalar couplings between nuclei separated by three bonds, which provide information about dihedral angles (e.g., φ angles from ³JHN-Hα).Values for specific coupling constants are measured and used to restrain the peptide backbone conformation during structure calculation.
Nuclear Overhauser Effects (NOEs) Through-space correlations between protons that are close in space (< 5 Å), irrespective of their position in the primary sequence. These are the primary source of distance restraints for structure determination.A list of observed NOE cross-peaks, categorized by intensity (strong, medium, weak), which are translated into upper distance limits between specific proton pairs. This includes NOEs involving the norleucine side chain protons.

Experimental Protocols for NMR Structural Analysis

The determination of a peptide's three-dimensional structure by NMR follows a systematic workflow. The detailed experimental protocols for the analysis of a norleucine-containing peptide are outlined below.

Sample Preparation
  • Peptide Synthesis and Purification: The norleucine-containing peptide is synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • NMR Sample Formulation: Approximately 1-2 mg of the purified peptide is dissolved in a buffered solution (e.g., 90% H₂O/10% D₂O or a membrane-mimicking environment like detergent micelles, such as dodecylphosphocholine (DPC)) to a final concentration of 0.5-2.0 mM. The pH is adjusted to a value that minimizes amide proton exchange with the solvent (typically pH 4-5).

NMR Data Acquisition

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes through-bond correlations between all protons within a single amino acid spin system. This is crucial for identifying the types of amino acid residues present. A typical mixing time for TOCSY is 80 ms.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space correlations between protons that are close in proximity. This is the key experiment for obtaining distance restraints. NOESY spectra are often recorded with different mixing times (e.g., 100-300 ms) to monitor the build-up of NOE cross-peaks.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in resonance assignment.

  • 2D ¹H-¹⁵N HSQC: Correlates each backbone and sidechain amide proton with its directly attached nitrogen atom. This is particularly useful for assigning backbone resonances.

NMR Data Processing and Analysis
  • Resonance Assignment: The collected NMR spectra are processed using specialized software (e.g., TopSpin, NMRPipe). The initial step is to assign all the observed NMR signals to specific atoms in the peptide sequence. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum with sequential NOEs (correlations between adjacent residues) observed in the NOESY spectrum.

  • Structural Restraint Generation:

    • Distance Restraints: The intensities of the NOE cross-peaks are converted into upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: ³J-coupling constants are used to derive constraints on the peptide backbone and sidechain torsion angles.

  • Structure Calculation and Refinement: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, Xplor-NIH). These programs employ computational algorithms, such as simulated annealing and molecular dynamics, to generate an ensemble of 3D structures that are consistent with the experimental data.

  • Structure Validation: The final ensemble of structures is evaluated for its quality and agreement with the experimental restraints using various validation tools (e.g., PROCHECK-NMR).

Visualizing the Workflow and Key Relationships

To better understand the process and the interplay of different experimental stages, the following diagrams created using the DOT language illustrate the workflow and a conceptual signaling pathway.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition NMR Data Acquisition cluster_DataAnalysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample NMR Sample Formulation Peptide_Synthesis->NMR_Sample TOCSY 2D TOCSY NMR_Sample->TOCSY NOESY 2D NOESY NMR_Sample->NOESY HSQC 2D HSQC (¹H-¹³C, ¹H-¹⁵N) NMR_Sample->HSQC Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment NOESY->Resonance_Assignment HSQC->Resonance_Assignment Restraint_Generation Structural Restraint Generation Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation & Refinement Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation Final_Structure 3D Peptide Structure Structure_Validation->Final_Structure Antimicrobial_Peptide_Action Peptide Norleucine Peptide Interaction Electrostatic & Hydrophobic Interaction Peptide->Interaction Binding Membrane Bacterial Membrane Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Structural Change Cell_Lysis Cell Lysis Disruption->Cell_Lysis Leads to

A Comparative Guide to Boc-Nle-OH and Fmoc-Nle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of two commonly employed protected derivatives of the non-proteinogenic amino acid norleucine (Nle): tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) and 9-fluorenylmethyloxycarbonyl-L-norleucine (Fmoc-Nle-OH). This comparison is intended to assist researchers in making informed decisions for the successful synthesis of norleucine-containing peptides.

Norleucine, an isomer of leucine, is often incorporated into peptide sequences to replace methionine, thereby preventing oxidation-related side products and enhancing peptide stability. The choice between a Boc or Fmoc strategy for its incorporation dictates the entire synthetic workflow, from resin selection to the final cleavage and purification steps.

Core Principles: A Dichotomy in Deprotection Chemistry

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine. This dictates the orthogonality of the protection scheme.

  • Boc Strategy: This approach relies on graded acid lability. The temporary Nα-Boc group is removed with moderate acid (e.g., 25-50% TFA in dichloromethane), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved with a stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Fmoc Strategy: This strategy employs an orthogonal protection scheme where the base-labile Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups (e.g., tert-butyl) and the resin linkage are removed in the final cleavage step with a strong acid like TFA.

Performance Comparison: Boc-Nle-OH vs. Fmoc-Nle-OH

Data Presentation

The following table summarizes the key performance indicators for the synthesis of a model dipeptide, Boc-D-Nle-Gly-NH₂, using manual Boc-SPPS. This data provides a quantitative insight into the expected performance of the Boc strategy for incorporating norleucine.

ParameterManual Boc-SPPS (Boc-D-Nle-Gly-NH₂)
Crude Yield (%)78
Purity (Crude, HPLC %)82
Final Yield (after purification, %)65
Final Purity (HPLC %)>98
Primary ImpuritiesDeletion sequences, incomplete deprotection

Data sourced from a representative synthesis and may vary based on the specific peptide sequence and synthesis conditions.

Qualitative Comparison

FeatureBoc-Nle-OHFmoc-Nle-OH
Deprotection Condition Strong acid (e.g., 25-50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., 95% TFA)
Side-Chain Protection Benzyl-based (e.g., Bzl)tert-Butyl-based (e.g., tBu, Trt)
Orthogonality Quasi-orthogonalFully orthogonal
Handling of Hydrophobic Sequences Can be advantageous in preventing aggregationMore prone to aggregation issues
Compatibility with PTMs Less compatible with acid-sensitive modificationsMore compatible with a wider range of functionalities
Cost Boc-protected amino acids are generally less expensive.Fmoc-protected amino acids are typically more expensive.
Automation Less amenable to full automationWell-suited for automated synthesis.

Experimental Protocols

Detailed methodologies for single coupling cycles in SPPS using both Boc-Nle-OH and Fmoc-Nle-OH are provided below.

Protocol for a Single Coupling Cycle using Boc-Nle-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Remove the solution and add a fresh solution of 50% TFA in DCM for 20-25 minutes to ensure complete deprotection.

    • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM.

  • Coupling:

    • In a separate vessel, dissolve Boc-Nle-OH (2-4 equivalents) and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

    • Add the activated amino acid solution to the neutralized resin.

    • Add DIEA (4-6 equivalents) to initiate the coupling reaction.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol for a Single Coupling Cycle using Fmoc-Nle-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF.

    • Agitate for 5 minutes, drain, and add a fresh 20% piperidine in DMF solution for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • In a separate vessel, activate Fmoc-Nle-OH (3 equivalents) with a suitable coupling agent (e.g., HBTU) and an organic base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Mandatory Visualization

The following diagrams illustrate the workflows for incorporating norleucine using both Boc-SPPS and Fmoc-SPPS strategies.

Boc_SPPS_Workflow Start Start: Resin-bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIEA) Deprotection->Wash_Neutralize Coupling Coupling (Boc-Nle-OH, HBTU, DIEA) Wash_Neutralize->Coupling Wash Wash (DMF, DCM) Coupling->Wash End Elongated Peptide Wash->End

Boc-SPPS Workflow for Norleucine Incorporation

Fmoc_SPPS_Workflow Start Start: Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Coupling (Fmoc-Nle-OH, HBTU, DIEA) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 End Elongated Peptide Wash_2->End

Fmoc-SPPS Workflow for Norleucine Incorporation

Conclusion

The choice between Boc-Nle-OH and Fmoc-Nle-OH for peptide synthesis is dependent on several factors, including the peptide sequence, the presence of sensitive residues, desired scale, and available equipment. The Fmoc strategy is now the most commonly used methodology for peptide synthesis due to its milder deprotection conditions and amenability to automation. However, the Boc strategy remains a robust alternative, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant issue. A thorough understanding of the chemical principles and potential challenges associated with each approach is paramount for the successful synthesis of norleucine-containing peptides for research and therapeutic development.

Norleucine as a Methionine Substitute: A Comparative Guide for Structure-Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with non-canonical counterparts is a powerful tool in peptide and protein engineering. This guide provides a comprehensive comparison of norleucine (Nle) as a substitute for methionine (Met) in structure-activity relationship (SAR) studies, supported by experimental data and detailed protocols.

Methionine, a flexible and moderately hydrophobic amino acid, plays crucial roles in protein structure and function. However, its thioether side chain is susceptible to oxidation, which can lead to loss of biological activity, a significant concern in the development of therapeutic peptides and proteins. Norleucine, a non-canonical amino acid, presents a compelling alternative. As an isostere of methionine, it possesses a similar size and shape but replaces the sulfur atom with a methylene group, rendering it resistant to oxidation. This substitution, however, is not without consequences for a protein's physicochemical properties and biological function.

Physicochemical Comparison: Methionine vs. Norleucine

PropertyMethionine (Met)Norleucine (Nle)Implication for Substitution
Structure Contains a flexible thioether side chainLinear aliphatic side chain, isosteric to MetMinimal structural perturbation expected upon substitution.
Hydrophobicity Moderately hydrophobicMore hydrophobic than Met[1]Can alter protein folding, stability, and interactions with other molecules.
Oxidation Susceptible to oxidation to methionine sulfoxide and sulfoneResistant to oxidationConfers stability in oxidative environments, crucial for drug development.
Polarity More polar than NleLess polar than MetMay influence solubility and interactions with polar solvents.

Performance Comparison: Effects on Protein Structure, Stability, and Activity

The substitution of methionine with norleucine can have varied and sometimes unpredictable effects on protein characteristics. Below is a summary of experimental findings from studies on different proteins.

Impact on Enzyme Activity
ProteinExperimental ObservationReference
Cytochrome P450 BM-3 Heme Domain Global substitution of 13 Met residues with Nle resulted in a nearly two-fold increase in peroxygenase activity.[2][2]
Calmodulin (CaM) Nle-substituted CaM activated myosin light-chain kinase (MLCK) to 90% of the maximal activity of wild-type CaM with minimal change in the dissociation constant.[3] However, for calcineurin, only 50% activation was observed, and the dissociation constant (K_D) for Nle-CaM increased 3.5-fold.[3][3]
Adenylate Kinase Incorporation of Nle into six Met positions resulted in expressed kinase molecules that were resistant to CNBr cleavage.[1][1]
Impact on Protein Stability
ProteinExperimental ObservationReference
Cytochrome P450 BM-3 Heme Domain Thermostability was significantly reduced upon complete substitution with norleucine.[2][2]
Calmodulin (CaM) Substitution of Met with Nle enhances the stability of both the N- and C-domains, with the largest increase in melting temperature (19–26°C) observed in the apo-C-domain.
Impact on Peptide-Membrane Interactions
PeptideExperimental ObservationReference
PGLa (Antimicrobial Peptide) The Nle-substituted PGLa mutant inserted deeper into the membrane core due to increased hydrophobicity.[4] The mutant peptide also showed a reduced ability to re-orient from a monomeric, surface-bound state to a tilted, potentially dimeric state.[4][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of methionine and norleucine substitution.

Protocol 1: Biosynthetic Incorporation of Norleucine

This protocol describes the residue-specific incorporation of norleucine into a target protein using a methionine auxotrophic E. coli strain.

Workflow for Norleucine Incorporation

cluster_0 Cell Culture and Protein Expression cluster_1 Protein Purification and Analysis Start Start Inoculate Met-auxotrophic E. coli Inoculate Met-auxotrophic E. coli Start->Inoculate Met-auxotrophic E. coli Grow in Met-limited medium Grow in Met-limited medium Inoculate Met-auxotrophic E. coli->Grow in Met-limited medium Induce protein expression Induce protein expression Grow in Met-limited medium->Induce protein expression Supplement with Norleucine Supplement with Norleucine Induce protein expression->Supplement with Norleucine Harvest cells Harvest cells Supplement with Norleucine->Harvest cells Lyse cells Lyse cells Harvest cells->Lyse cells Purify protein (e.g., chromatography) Purify protein (e.g., chromatography) Lyse cells->Purify protein (e.g., chromatography) Confirm Nle incorporation (Mass Spec) Confirm Nle incorporation (Mass Spec) Purify protein (e.g., chromatography)->Confirm Nle incorporation (Mass Spec) Characterize protein (Activity, Stability) Characterize protein (Activity, Stability) Confirm Nle incorporation (Mass Spec)->Characterize protein (Activity, Stability)

Caption: Workflow for biosynthetic incorporation of norleucine.

Materials:

  • Methionine auxotrophic E. coli strain (e.g., B834(DE3))

  • Expression vector containing the gene of interest

  • Minimal medium with a limiting concentration of methionine

  • Norleucine solution

  • Inducing agent (e.g., IPTG)

  • Standard protein purification reagents

Procedure:

  • Transform the methionine auxotrophic E. coli strain with the expression vector.

  • Grow the transformed cells in a minimal medium containing a limiting amount of methionine.

  • Monitor cell growth (e.g., by measuring OD600).

  • When the culture reaches the mid-log phase, induce protein expression with the appropriate inducer.

  • Simultaneously, supplement the culture with an excess of norleucine.

  • Continue incubation to allow for protein expression and incorporation of norleucine.

  • Harvest the cells by centrifugation.

  • Purify the protein using standard chromatography techniques.

  • Confirm the incorporation of norleucine using mass spectrometry.

Protocol 2: Analysis of Norleucine Incorporation by MALDI-TOF Mass Spectrometry

Logical Flow for Mass Spectrometry Analysis

Purified Protein Purified Protein Tryptic Digest Tryptic Digest Purified Protein->Tryptic Digest Protease MALDI Plate Spotting MALDI Plate Spotting Tryptic Digest->MALDI Plate Spotting + Matrix Mass Analysis Mass Analysis MALDI Plate Spotting->Mass Analysis Laser Ionization Data Interpretation Data Interpretation Mass Analysis->Data Interpretation m/z Spectrum

Caption: Process for verifying norleucine incorporation via MALDI-TOF MS.

Materials:

  • Purified protein (Met-containing and Nle-substituted)

  • Trypsin

  • Ammonium bicarbonate buffer

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Perform an in-solution tryptic digest of the purified protein samples. Tryptic digests of the purified P450 were performed with 1 to 5 mM of the protein and 8 ng/mL of trypsin in 50 mM NH4HCO3.[1]

  • Mix the resulting peptide fragments with the MALDI matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in the appropriate mass range.

  • Analyze the spectra to identify peptide fragments containing methionine or norleucine. A successful substitution will result in a mass shift of -18 Da for each Met residue replaced by Nle.[1]

Protocol 3: Peroxygenase Activity Assay for Cytochrome P450

Signaling Pathway for P450 Peroxygenase Activity

cluster_Enzyme Enzyme System cluster_Substrates Substrates cluster_Products Products P450 Cytochrome P450 pNP p-nitrophenol (colored) P450->pNP H2O Water P450->H2O H2O2 Hydrogen Peroxide H2O2->P450 pNCA p-nitrophenoxydodecanoic acid pNCA->P450

Caption: Reaction scheme for the cytochrome P450 peroxygenase assay.

Materials:

  • Purified Cytochrome P450 enzyme (Met- and Nle-containing variants)

  • Tris-HCl buffer (100 mM, pH 8.2)

  • Hydrogen peroxide (H₂O₂)

  • Substrate (e.g., 12-p-nitrophenoxydodecanoic acid, 12-pNCA)

  • Spectrophotometer

Procedure:

  • Prepare fresh stock solutions of hydrogen peroxide daily in 100 mM Tris-HCl (pH 8.2).[1]

  • Prepare the reaction mixture containing the purified enzyme and the substrate in the buffer.

  • Initiate the reaction by adding hydrogen peroxide.

  • Monitor the formation of the product (e.g., p-nitrophenol from 12-pNCA) by measuring the absorbance at the appropriate wavelength (e.g., 398 nm) over time.[1]

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Protocol 4: Calmodulin-Dependent Enzyme Activation Assay

Materials:

  • Purified Calmodulin (wild-type and Nle-substituted)

  • Calmodulin-dependent enzyme (e.g., Myosin Light Chain Kinase, Calcineurin)

  • Enzyme substrate

  • Assay buffer specific to the enzyme

  • Method for detecting product formation (e.g., spectrophotometry, radiography)

Procedure:

  • Prepare a reaction mixture containing the calmodulin-dependent enzyme, its substrate, and varying concentrations of either wild-type or Nle-substituted calmodulin in the appropriate assay buffer.

  • Initiate the reaction (e.g., by adding ATP for a kinase assay).

  • Incubate for a defined period at a specific temperature.

  • Stop the reaction and quantify the amount of product formed.

  • Plot enzyme activity as a function of calmodulin concentration to determine the maximal activation (Vmax) and the concentration of calmodulin required for half-maximal activation (K_act).

Protocol 5: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Materials:

  • Purified peptide or protein (Met- and Nle-containing variants)

  • Appropriate buffer (e.g., phosphate buffer)

  • CD spectropolarimeter

Procedure:

  • Prepare samples of the Met- and Nle-containing peptides/proteins at a known concentration in the desired buffer.

  • Record CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.

  • Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.

  • Analyze the spectra to estimate the secondary structure content (e.g., α-helix, β-sheet) using deconvolution software.

  • Compare the spectra of the Met- and Nle-containing variants to assess any changes in secondary structure. Infrared and circular dichroism spectroscopy have shown that there are essentially no changes in the secondary structure of calmodulin when methionine is substituted with norleucine.[3]

Conclusion

The substitution of methionine with norleucine is a valuable strategy in SAR studies, particularly for mitigating oxidation-related instability. While norleucine is an excellent structural mimic of methionine, its increased hydrophobicity can lead to significant changes in protein stability and activity. The experimental data presented in this guide highlight the context-dependent nature of these effects. Therefore, empirical validation through the detailed experimental protocols provided is essential to determine the suitability of norleucine as a methionine substitute for any given peptide or protein. Researchers should carefully consider the potential trade-offs between enhanced stability and potential alterations in biological function.

References

A Comparative Guide to the Validation of Norleucine Incorporation Using Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intentional or unintentional incorporation of the non-canonical amino acid norleucine into protein therapeutics can significantly impact their structure, function, and immunogenicity. Consequently, robust analytical methods are required to accurately quantify norleucine incorporation. This guide provides an objective comparison of two primary analytical techniques for this purpose: traditional Amino Acid Analysis (AAA) via High-Performance Liquid Chromatography (HPLC) with derivatization and the more modern approach of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: HPLC-Based AAA vs. LC-MS/MS

The choice between traditional HPLC-based Amino Acid Analysis and LC-MS/MS for quantifying norleucine incorporation depends on a variety of factors, including the required sensitivity, specificity, throughput, and available instrumentation. While both methods are powerful, they possess distinct advantages and limitations.

Traditional AAA, which relies on acid hydrolysis of the protein followed by chromatographic separation and detection of derivatized amino acids, is a well-established and robust technique. It is known for its high precision and accuracy. More recent Ultra-High-Performance Liquid Chromatography (UHPLC) methods have improved resolution and sensitivity.[1][2][3]

LC-MS/MS offers superior selectivity and sensitivity, enabling the confident identification and quantification of norleucine, even in complex biological matrices.[4] This technique can distinguish between isobaric amino acids like leucine, isoleucine, and norleucine with high confidence.[5][6] Furthermore, LC-MS/MS methods can be developed that do not require a derivatization step, simplifying sample preparation.[4]

The following table summarizes key performance metrics for both methods based on published data. It is important to note that these values are representative and can vary depending on the specific instrumentation, protocol, and sample matrix.

Performance MetricHPLC with Pre-column Derivatization (OPA)LC-MS/MS (Underivatized)LC-MS/MS (Derivatized)
Limit of Detection (LOD) 0.06 - 0.17 pmol (on-column)[1][2][3]~0.60 µM[5]Low nanomolar level[7][8]
Limit of Quantification (LOQ) 0.19 - 0.89 pmol (on-column)[1][2][3]~2.0 µM[5]Not explicitly stated, but in the low µM to nM range is typical.
Linearity (R²) >0.99[1]>0.99[5]>0.99
Precision (%RSD) Typically <15%[5]4-10%[5]Typically <15%[9]
Accuracy High89-95% (relative to external group mean)[5]High[9]
Specificity Good, but can be susceptible to co-eluting compounds.Excellent, based on mass-to-charge ratio and fragmentation patterns.Excellent
Throughput ModerateHighModerate to High

Experimental Workflow

The general workflow for validating norleucine incorporation involves protein hydrolysis to break it down into its constituent amino acids, followed by analytical separation and quantification.

Norleucine Incorporation Validation Workflow Experimental Workflow for Norleucine Incorporation Validation cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis ProteinSample Norleucine-Containing Protein Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) ProteinSample->Hydrolysis Neutralization Neutralization & Sample Cleanup Hydrolysis->Neutralization Derivatization Pre-column Derivatization (e.g., OPA) Neutralization->Derivatization Method 1 LCMS LC-MS/MS Analysis Neutralization->LCMS Method 2 HPLC HPLC / UHPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification of Norleucine Fluorescence->Quantification LCMS->Quantification Report Report Generation Quantification->Report

References

A Comparative Guide to Chiral Purity Analysis of Boc-L-norleucine Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid derivatives is a critical quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules. The presence of the undesired D-enantiomer can significantly alter the biological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques for assessing the chiral purity of Boc-L-norleucine dicyclohexylammonium salt, a crucial building block in peptide synthesis. The comparison is supported by experimental data and detailed methodologies for key analytical techniques.

Comparison of Analytical Methods

The chiral purity of Boc-L-norleucine can be determined by several analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most established and widely used method. However, alternative techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages in terms of speed, solvent consumption, and sensitivity.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase.Separation of volatile, derivatized enantiomers on a chiral column in the gas phase.Separation of enantiomers in a capillary based on their differential mobility in an electric field containing a chiral selector.
Sample Preparation Dissolution in a suitable solvent. The dicyclohexylammonium salt may need to be removed or the sample dissolved in an appropriate mobile phase.Dissolution in a suitable organic solvent.Derivatization to a volatile and thermally stable form is required (e.g., esterification and acylation).Dissolution in a buffer. Derivatization may be needed for detection.
Speed Moderate.Fast to very fast.Fast, but sample preparation can be time-consuming.Very fast.
Solvent Consumption High.Low ("Green" technique).Very low.Very low.
Sensitivity Good to excellent, depending on the detector.Good to excellent.Excellent, especially with mass spectrometry (MS) detection.Excellent, especially with laser-induced fluorescence (LIF) detection.
Resolution Generally high.Often provides superior resolution to HPLC.High.Very high.
Key Advantages Robust, well-established, wide variety of available CSPs.High speed, low organic solvent usage, complementary selectivity to HPLC.[1]High sensitivity and resolution.Extremely low sample and reagent consumption, high separation efficiency.[2]
Key Disadvantages Higher solvent consumption and cost, longer run times compared to SFC.Requires specialized instrumentation.Sample derivatization is mandatory and can be complex.[3]Can be less robust for routine quality control, potential for adsorption to the capillary wall.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral separation of Boc-amino acids using various techniques. It is important to note that specific retention times and resolution values can vary depending on the exact experimental conditions, instrumentation, and the specific lot of the chiral stationary phase.

TechniqueChiral Stationary Phase (CSP) / SelectorAnalyteL-Enantiomer Retention Time (min)D-Enantiomer Retention Time (min)Resolution (Rs)
HPLC CHIROBIOTIC™ RBoc-Norleucine6.6013.33>2.0[4]
SFC CHIRALPAK® AD-3Representative Boc-amino acid~2.5~3.5>1.5
GC Chirasil-L-ValRepresentative derivatized amino acid~11.0~11.2>1.5
CE (+)-18-Crown-6-tetracarboxylic acidRepresentative amino acid~8.0~8.5>2.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the chiral analysis of N-protected amino acids and can be adapted and optimized for Boc-L-norleucine dicyclohexylammonium salt.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the chiral purity analysis of Boc-protected amino acids.[][6] Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are effective.[4][7]

Method 1: Macrocyclic Glycopeptide-Based CSP

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC™ R, 25 cm x 4.6 mm I.D., 5 µm particles.[4]

  • Mobile Phase: Methanol / 0.1% Ammonium Trifluoroacetate (NH4TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the Boc-L-norleucine dicyclohexylammonium salt in the mobile phase to a concentration of approximately 1 mg/mL. The salt will dissociate in the mobile phase.

Method 2: Polysaccharide-Based CSP

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA or IC, 25 cm x 4.6 mm I.D., 5 µm particles.[7]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering faster analysis times and reduced consumption of organic solvents.[1] Polysaccharide-based CSPs are widely used in SFC.[8]

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: CHIRALPAK® AD-3, 15 cm x 4.6 mm I.D., 3 µm particles.[8]

  • Mobile Phase: Supercritical CO2 / Methanol (e.g., 85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

For GC analysis, the Boc-L-norleucine must first be derivatized to increase its volatility.[3] This typically involves esterification of the carboxylic acid and acylation of the amine after removal of the Boc group, or direct derivatization of the carboxylic acid.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: Isothermal or a gradient program (e.g., start at 100 °C, ramp to 180 °C) to optimize separation.

  • Injector and Detector Temperature: 250 °C.

  • Derivatization Protocol (Example):

    • Esterification: React the sample with an acidic alcohol (e.g., 3M HCl in methanol) at elevated temperature to form the methyl ester.

    • Acylation: Following removal of the Boc group, react the resulting amino acid ester with an acylating agent like trifluoroacetic anhydride (TFAA) to derivatize the amino group.

    • Extraction: Extract the resulting N-trifluoroacetyl amino acid methyl ester into an organic solvent for injection.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency with minimal sample consumption.[2] The separation is achieved by adding a chiral selector to the background electrolyte.

  • Instrumentation: Capillary electrophoresis system with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): A buffer (e.g., phosphate or borate) at a specific pH containing a chiral selector.

  • Chiral Selector:

    • Cyclodextrins: (e.g., β-cyclodextrin or its derivatives).

    • Crown Ethers: (e.g., (+)-18-crown-6-tetracarboxylic acid).[9]

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 200 or 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a diluted buffer to a concentration of approximately 0.5-1 mg/mL.

Visualizations

Chiral_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing Sample Boc-L-norleucine dicyclohexylammonium salt Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC CE Chiral CE Dissolution->CE GC Chiral GC Derivatization->GC Chromatogram Chromatogram Acquisition HPLC->Chromatogram SFC->Chromatogram GC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Purity Calculation Integration->Calculation Report Report Calculation->Report Decision_Tree Start Start: Need for Chiral Purity Analysis Q_Speed Is high throughput/ speed critical? Start->Q_Speed Q_Solvent Is minimizing organic solvent use a priority? Q_Speed->Q_Solvent No SFC Consider Chiral SFC Q_Speed->SFC Yes Q_Sample Is sample amount extremely limited? Q_Solvent->Q_Sample No Q_Solvent->SFC Yes Q_Derivatization Is derivatization avoidable? Q_Sample->Q_Derivatization No CE Consider Chiral CE Q_Sample->CE Yes HPLC Consider Chiral HPLC Q_Derivatization->HPLC Yes GC Consider Chiral GC Q_Derivatization->GC No

References

Norleucine vs. Leucine in Peptides: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics and drug development, the choice of amino acid residues is paramount to ensuring the stability, efficacy, and overall performance of the final product. While natural amino acids form the fundamental building blocks, the strategic incorporation of non-proteinogenic amino acids like norleucine (Nle) in place of its natural isomer, leucine (Leu), has emerged as a key strategy for enhancing peptide stability. This guide provides a comprehensive comparison of the stability of peptides containing norleucine versus those with leucine, supported by theoretical insights and established experimental protocols.

Structural Differences at a Glance

Norleucine and leucine are isomers, meaning they share the same molecular formula but differ in their structural arrangement. Leucine possesses a branched isobutyl side chain, whereas norleucine features a linear n-butyl side chain.[1][2] This seemingly subtle distinction in the side-chain architecture can significantly influence a peptide's susceptibility to various degradation pathways.[3]

Caption: Structural comparison of Leucine (Leu) and Norleucine (Nle).

Comparative Stability Analysis

The stability of a peptide is a critical determinant of its therapeutic potential and is primarily assessed based on its resistance to oxidative, enzymatic, and thermal degradation.

Oxidative Stability

One of the most well-documented advantages of substituting methionine with norleucine is the enhancement of a peptide's stability against oxidative degradation.[3] Methionine's thioether side chain is susceptible to oxidation, which can compromise the peptide's activity. While leucine itself is not prone to oxidation, the use of norleucine as a non-oxidizable analog of methionine highlights its inherent stability in oxidative environments.[3]

FeaturePeptide with LeucinePeptide with NorleucineSupporting Evidence
Susceptibility to Oxidation LowLow (inherently resistant)Inferred from Nle's use as a non-oxidizable methionine analog.[3]
Enzymatic Stability

The in vivo stability of a peptide is largely governed by its resistance to enzymatic degradation by proteases.[3] It has been hypothesized that the linear, unbranched side chain of norleucine may provide a degree of steric hindrance at the site of enzymatic cleavage compared to the branched side chain of leucine.[3][4] This could potentially lead to a slower rate of degradation by certain peptidases. However, there is a notable lack of direct, quantitative experimental data to definitively confirm this hypothesis.[3]

The introduction of D-amino acids, including D-norleucine, has been shown to significantly enhance resistance to proteolytic degradation, as naturally occurring proteases are stereospecific for L-amino acids.[5]

FeaturePeptide with L-LeucinePeptide with L-NorleucineSupporting Evidence
Theoretical Proteolytic Resistance Standard susceptibilityPotentially higher due to steric hindrance of the linear side chain.Hypothesis based on structural differences.[3][4]
Direct Quantitative Comparison --Lack of extensive documentation in publicly available literature.[3]
Thermal Stability
FeaturePeptide with LeucinePeptide with NorleucineSupporting Evidence
Comparative Thermal Stability Data Not availableNot availableLack of direct comparative studies.

Experimental Protocols

To facilitate further research in this area, the following are detailed methodologies for key experiments to quantitatively compare the stability of peptides containing norleucine and leucine.

Oxidative Stability Assay

Objective: To assess and compare the resistance of a peptide to oxidation.

Methodology:

  • Peptide Preparation: Prepare stock solutions of the leucine-containing peptide and its norleucine-substituted analog in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Oxidant Exposure: Treat the peptide solutions with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at a specific concentration and incubate at a controlled temperature (e.g., 37°C).

  • Time-Course Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: Stop the oxidation reaction by adding a quenching agent, such as methionine or catalase.

  • Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide and identify any oxidative degradation products.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the rate of oxidation for each peptide.

Plasma_Stability_Workflow start Incubate Peptide in Plasma at 37°C sampling Collect Samples at Time Points start->sampling precipitation Precipitate Proteins sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis calculation Calculate Half-Life (t½) analysis->calculation Thermal_Stability_Workflow prep Prepare Peptide Solution cd_setup Set up CD Spectropolarimeter prep->cd_setup temp_ramp Increase Temperature Gradually cd_setup->temp_ramp data_acq Record CD Signal vs. Temperature temp_ramp->data_acq analysis Plot Denaturation Curve and Determine Tm data_acq->analysis

References

Methionine vs. Norleucine in Bioactive Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of amino acids is a cornerstone of modern peptide drug design. The replacement of methionine (Met), an amino acid susceptible to oxidation, with its non-oxidizable isostere norleucine (Nle) is a common strategy to enhance peptide stability. This guide provides a comprehensive comparison of the biological activity of peptides containing methionine versus those with a norleucine substitution, supported by experimental data and detailed methodologies.

The primary rationale for substituting methionine with norleucine is to mitigate the effects of oxidation, which can lead to a loss of biological activity and compromised shelf-life of peptide therapeutics. Norleucine is structurally similar to methionine, possessing a linear n-butyl side chain that mimics the thioether-containing side chain of methionine. This structural similarity often results in the preservation of the peptide's overall conformation and biological function. However, the subtle differences in their physicochemical properties, particularly the increased hydrophobicity of norleucine, can influence receptor binding, membrane interactions, and in vivo stability.

Quantitative Comparison of Biological Activities

The impact of substituting methionine with norleucine on biological activity is peptide-dependent. In many cases, the biological potency is retained or even slightly enhanced. Below are tables summarizing available quantitative data from studies on various peptides.

Table 1: Receptor Binding Affinity

Peptide/AnalogReceptorBinding Affinity (IC50/Ki)Species/SystemReference
[Met5]-Enkephalin, amide TFAδ-opioidIC50: 2.2 nMCat distal colon[1]
Substance PNK-1--
[Nle11]-Substance PNK-1Similar potency to Substance PGuinea-pig ileum[2]
[D-Phe6, β-Ala11, Phe13, Nle14] bombesin 6-14BB3IC50: ~1 nMHuman[3][4]

Note: A direct quantitative comparison for Substance P and its norleucine analog was not available in the searched literature, but studies indicate similar potency.

Table 2: In Vitro and In Vivo Stability

Peptide/AnalogAssayHalf-life (t1/2)Species/SystemReference
[Met5]-EnkephalinIn vivominutes-[5]
Peptide 1 (Tam-labeled)In vitro (Human Plasma)43.5 hHuman[6]
Peptide 2 (Tam-labeled)In vitro (Human Plasma)3.2 hHuman[6]

Table 3: Functional Activity

Peptide/AnalogAssayActivityOrganism/Cell LineReference
PGLa (Met-containing)BacteriostaticComparable to Nle-PGLaE. coli, S. aureus[7]
[Nle2]-PGLaBacteriostaticComparable to Met-PGLaE. coli, S. aureus[7]
PGLa (Met-containing)HemolyticComparable to Nle-PGLaHuman erythrocytes[7]
[Nle2]-PGLaHemolyticComparable to Nle-PGLaHuman erythrocytes[7]

Signaling Pathways

The biological effects of these peptides are mediated through the activation of specific signaling pathways upon binding to their cognate receptors, which are often G-protein coupled receptors (GPCRs).

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Opioid or Neurokinin Receptor) G_protein Gαβγ Receptor->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Ligand Peptide (Met or Nle analog) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) Second_Messenger->Downstream Response Cellular Response (e.g., Analgesia, Inflammation) Downstream->Response

Figure 1: Generalized GPCR Signaling Pathway for Opioid and Neurokinin Receptors.

Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[8] This initiates a cascade of intracellular events, often involving the modulation of effector enzymes like adenylyl cyclase or phospholipase C, resulting in changes in second messenger concentrations and the activation of downstream pathways such as the MAPK/ERK pathway, ultimately leading to a physiological response.[8][9]

MAPK_ERK_Pathway GPCR Activated GPCR G_protein G-protein GPCR->G_protein Ras Ras G_protein->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Gene_Expression Gene Expression & Cellular Response Transcription_Factors->Gene_Expression

Figure 2: The MAPK/ERK Signaling Cascade.

Experimental Protocols

To facilitate the direct comparison of methionine- and norleucine-containing peptides, the following standardized experimental protocols are recommended.

In Vitro Plasma Stability Assay

This assay assesses the stability of a peptide in plasma, providing an indication of its susceptibility to proteolytic degradation.

Methodology:

  • Peptide Incubation: The methionine-containing peptide and its norleucine-substituted analog are incubated in fresh human or animal plasma at a final concentration of 1 µM at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic degradation is stopped by adding a quenching solution, such as methanol or acetonitrile, often containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate plasma proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining intact peptide.

  • Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the amount at time zero. The in vitro half-life (t1/2) is then determined by fitting the data to a first-order decay model.

Plasma_Stability_Workflow cluster_protocol In Vitro Plasma Stability Assay Start Incubate Peptide in Plasma (37°C) Sample Collect Aliquots at Time Points Start->Sample Quench Terminate Reaction (e.g., Acetonitrile) Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End Calculate Half-life (t1/2) Analyze->End

Figure 3: Experimental Workflow for In Vitro Plasma Stability Assay.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of the peptides for their target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test peptides (methionine and norleucine analogs).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Receptor Membranes and Reagents Incubate Incubate Membranes with Radioligand and Competitor Peptide Start->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Determine IC50/Ki Values Count->Analyze End Compare Binding Affinities Analyze->End

References

A Comparative Guide to Analytical Techniques for Confirming Norleucine Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately determining the amino acid sequence of a peptide is paramount to understanding its structure, function, and therapeutic potential. The inclusion of non-standard amino acids like norleucine (Nle) introduces a significant analytical challenge, as it is isomeric with the common proteinogenic amino acids leucine (Leu) and isoleucine (Ile). All three residues possess the same molecular mass (113.08406 Da), rendering them indistinguishable by standard mass spectrometry methods.[1][2] This guide provides an objective comparison of the primary analytical techniques used to definitively sequence norleucine-containing peptides, supported by experimental protocols and data.

The principal methods capable of resolving this isomeric challenge are Edman degradation, advanced mass spectrometry techniques, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each approach leverages a different physical or chemical property to distinguish between these structurally distinct but mass-equivalent residues.

Comparative Overview of Analytical Techniques

The choice of technique depends on factors such as sample purity, quantity, required throughput, and the specific analytical question being addressed. The table below summarizes the key performance characteristics of each method.

FeatureEdman DegradationAdvanced Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle of Isomer Differentiation Chromatographic separation of structurally distinct PTH-amino acid derivatives.[3]Mass-based detection of unique side-chain fragments generated by specific dissociation techniques (ETD, EAD).[1][4]Detection of unique magnetic environments (spin systems) for each isomer's distinct side-chain structure.[5][6]
Typical Peptide Length Reliable for up to 30-50 residues.[7][8]Suitable for both short and long peptides (derived from larger proteins).[9]Optimal for peptides < 30 kDa; complexity increases significantly with size.[10]
Sensitivity 10-100 picomoles.[7]Femtomole to attomole levels.[11]> 0.5 mM concentration (milligrams of sample).[10]
Throughput Low (approx. 40-60 minutes per residue).[8][11]High (analysis of complex mixtures in minutes to hours).[11]Very Low (hours to days per sample).
Sample Purity Requirement High purity is essential for clear results.[11][12]Can analyze complex mixtures (e.g., protein digests).Very high purity (>95%) is required.[6]
N-Terminal Modification Fails if the N-terminus is chemically blocked (e.g., acetylation).[3][7]Can sequence peptides with modified N-termini.[9]Tolerant to N-terminal modifications.
Key Advantage for Nle Direct, unambiguous identification of the N-terminal residue in each cycle.High sensitivity and ability to locate isomers anywhere in the sequence.Provides simultaneous 3D structural information.[10]
Key Limitation for Nle Limited to N-terminal sequencing and requires pure sample.Requires specialized, expensive instrumentation and complex data analysis.Requires large amounts of sample and is not a primary sequencing tool.

Edman Degradation

Edman degradation remains a highly reliable, classic method for sequencing peptides from the N-terminus.[13][14] Its strength in the context of norleucine lies in its chemical, rather than mass-based, identification process.

Principle of Differentiation

This technique involves a cyclical process of chemical reactions.[3] First, the N-terminal amino acid reacts with phenyl isothiocyanate (PITC).[15] Next, this modified residue is selectively cleaved from the peptide chain under acidic conditions.[15] The released amino acid derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13] Because norleucine, leucine, and isoleucine are structural isomers, their corresponding PTH-derivatives have distinct physicochemical properties and will therefore exhibit different, resolvable retention times on an HPLC column, allowing for unambiguous identification.

Experimental Protocol: Automated Edman Degradation
  • Sample Preparation: The purified peptide sample (10-100 pmol) is dissolved in a suitable solvent and spotted onto a polyvinylidene difluoride (PVDF) membrane or a TFA-treated glass fiber filter.[3] The sample is then loaded into the reaction cartridge of an automated protein sequencer.

  • Coupling Reaction: The peptide is treated with PITC under alkaline conditions (e.g., N-methylpiperidine/methanol/water buffer) at ~50°C to form a phenylthiocarbamoyl (PTC)-peptide.[11]

  • Washing: The reaction chamber is washed with solvents like ethyl acetate and heptane to remove excess PITC and byproducts.

  • Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the cartridge to selectively cleave the peptide bond after the first residue, releasing it as an anilinothiazolinone (ATZ)-amino acid.[11] The rest of the peptide chain remains intact.

  • Extraction & Conversion: The ATZ-amino acid is extracted with a solvent (e.g., 1-chlorobutane) and transferred to a conversion flask. The ATZ-derivative is then converted to the more stable PTH-amino acid derivative by treatment with aqueous acid (e.g., 25% TFA) at ~65°C.

  • HPLC Analysis: The resulting PTH-amino acid is injected onto an RP-HPLC system. The residue is identified by comparing its retention time to a standard chromatogram containing all expected PTH-amino acids, including PTH-Norleucine.

  • Cycle Repetition: The shortened peptide in the reaction cartridge automatically begins the next cycle (coupling, cleavage, etc.) to identify the subsequent amino acid in the sequence.[15]

Workflow Diagram

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle cluster_analysis Analysis node_coupling 1. Coupling Peptide + PITC node_cleavage 2. Cleavage with TFA node_coupling->node_cleavage Forms PTC-Peptide node_peptide Shortened Peptide (Remains in Cartridge) node_cleavage->node_peptide Releases N-terminal residue node_conversion 3. Conversion ATZ -> PTH-Amino Acid node_cleavage->node_conversion Extract ATZ-Amino Acid node_peptide->node_coupling Begins Next Cycle node_hplc 4. RP-HPLC Analysis node_conversion->node_hplc node_id 5. Identification (vs. Standards) node_hplc->node_id

Caption: Workflow of a single cycle in automated Edman degradation.

Advanced Mass Spectrometry

Mass spectrometry (MS) is the cornerstone of modern proteomics for its high sensitivity and speed.[9][12] While standard MS/MS methods fail to distinguish isomers, advanced fragmentation techniques can induce side-chain cleavages that produce unique, mass-distinguishable fragments for norleucine, leucine, and isoleucine.

Principle of Differentiation

In a typical tandem MS (MS/MS) experiment, peptides are ionized, isolated, and fragmented.[16] Standard fragmentation methods like Collision-Induced Dissociation (CID) break the peptide backbone, yielding b- and y-ions.[11] Since Nle, Leu, and Ile have the same mass, the resulting b- and y-ions are also identical in mass.

Advanced techniques like Electron Transfer Dissociation (ETD) , Electron Transfer High Energy Collision Dissociation (EThcD) , and Electron Activated Dissociation (EAD) overcome this limitation.[2][4] These methods generate radical ions that promote fragmentation along the amino acid side chains.[17] The different branching structures of the Nle (n-butyl), Leu (isobutyl), and Ile (sec-butyl) side chains lead to the formation of characteristic fragment ions (e.g., z- and w-ions) with different masses, enabling their unambiguous identification.[1][4]

Expected Diagnostic Fragments
Amino AcidSide Chain StructureDissociation MethodCharacteristic Fragment IonMass Loss from z-ion
Isoleucine -CH(CH₃)CH₂CH₃EThcD / EADw-ion / z-ion fragment29 Da (C₂H₅)
Leucine -CH₂CH(CH₃)₂EThcD / EADw-ion / z-ion fragment43 Da (C₃H₇)
Norleucine -CH₂CH₂CH₂CH₃EThcD / EADw-ion / z-ion fragment57 Da (C₄H₉) or 29 Da (C₂H₅)

Note: The fragmentation of norleucine is less commonly cited but is predicted to follow similar radical-driven pathways, with loss of a propyl or ethyl radical being plausible.

Experimental Protocol: LC-MS/MS with EThcD
  • Sample Preparation: The protein or peptide mixture is enzymatically digested (e.g., with trypsin) to generate shorter peptides suitable for MS analysis.[18] The resulting peptide mixture is desalted using a C18 solid-phase extraction column.

  • Liquid Chromatography (LC) Separation: The peptide mixture is loaded onto a reverse-phase HPLC column coupled directly to the mass spectrometer. Peptides are separated based on hydrophobicity by applying a gradient of increasing organic solvent (e.g., acetonitrile).

  • Ionization: As peptides elute from the LC column, they are ionized, typically using Electrospray Ionization (ESI), to generate positively charged precursor ions.[19]

  • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratios of all eluting precursor ions.[11]

  • Precursor Isolation: An algorithm selects a specific precursor ion (e.g., based on intensity) for fragmentation.

  • EThcD Fragmentation (MS2): The isolated precursor ion is subjected to fragmentation using EThcD. This involves reacting the peptide ions with fluoranthene radical anions to induce electron transfer, followed by supplemental collisional activation to generate a rich spectrum of c-, z-, b-, y-, and characteristic w-ions.[1]

  • MS2 Scan & Data Analysis: The m/z of the resulting fragment ions is measured. De novo sequencing software analyzes the MS2 spectrum, identifying the mass differences between fragment peaks to deduce the amino acid sequence.[20] The presence of diagnostic w-ions is used to specifically identify Nle, Leu, or Ile at their respective positions.

Workflow Diagram

MS_Workflow cluster_ms Mass Spectrometer node_digest Protein Digestion (e.g., Trypsin) node_lc LC Separation node_digest->node_lc node_esi ESI Source node_lc->node_esi node_ms1 MS1 Scan (Detect Precursors) node_esi->node_ms1 node_frag Fragmentation (EThcD / EAD) node_ms1->node_frag node_ms2 MS2 Scan (Detect Fragments) node_frag->node_ms2 node_analysis De Novo Sequencing (Identify Diagnostic Ions) node_ms2->node_analysis

Caption: Workflow for norleucine peptide sequencing via LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of molecules in solution.[16] While not a high-throughput sequencing method, it can unambiguously differentiate between Nle, Leu, and Ile as part of a detailed structural analysis.

Principle of Differentiation

NMR spectroscopy measures the response of atomic nuclei to a magnetic field. The precise resonance frequency of a nucleus is highly sensitive to its local chemical environment. The side chains of Nle, Leu, and Ile, with their different branching patterns and numbers of chemically distinct protons and carbons, create unique sets of signals or "spin systems".[6] Using two-dimensional (2D) NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), researchers can first identify the complete spin system belonging to a specific amino acid type and then link it to its neighbors in the peptide sequence.[5]

Experimental Protocol: 2D NMR for Sequential Assignment
  • Sample Preparation: A high concentration (>0.5 mM) of highly purified (>95%) peptide is dissolved in a buffered aqueous solution, typically containing 5-10% D₂O for the spectrometer's lock signal.[6][10]

  • Acquisition of 2D Spectra: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer. Key experiments include:

    • TOCSY: This experiment reveals all protons that are connected through bonds within a single amino acid residue, identifying the complete spin system.

    • COSY (Correlation Spectroscopy): Identifies protons that are directly bonded (typically within 3 bonds).

    • NOESY: This critical experiment identifies protons that are close in space (< 5 Å), regardless of whether they are bonded.[5] This allows for the identification of protons on adjacent amino acid residues, providing the sequential linkage.

  • Resonance Assignment:

    • Spin System Identification: The unique cross-peak patterns in the TOCSY spectrum are used to identify the spin systems corresponding to Nle, Leu, Ile, and all other amino acids in the peptide.

    • Sequential Walking: Using the NOESY spectrum, a NOE correlation is identified between the amide proton (Hα) of one residue and protons on the preceding residue (i, i-1). This process, known as "sequential walking," is repeated along the peptide backbone to determine the full sequence.

Logical Relationship Diagram

NMR_Logic cluster_exp NMR Experiments cluster_analysis Data Analysis node_tocsy TOCSY Spectrum node_spinsystem Identify Amino Acid Spin Systems (e.g., Nle, Leu, Ile) node_tocsy->node_spinsystem node_noesy NOESY Spectrum node_connectivity Identify Spatial Connectivity (i to i-1) node_noesy->node_connectivity node_sequence Determine Peptide Sequence node_spinsystem->node_sequence Provides Residue Identity node_connectivity->node_sequence Provides Residue Order

Caption: Logical workflow for peptide sequencing using 2D NMR data.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Boc-Nle-OH.dcha

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in peptide synthesis and drug development, the safe handling and disposal of chemical reagents such as N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt (Boc-Nle-OH.dcha) are critical for maintaining a secure working environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, designed to be a vital resource for researchers, scientists, and drug development professionals.

Key Chemical and Physical Properties

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 21947-32-0[1][2][3]
Molecular Formula C₁₁H₂₁NO₄ · C₁₂H₂₃N[1][2]
Molecular Weight 412.61 g/mol [1][2]
Appearance White to slight yellow to beige powder[1]
Storage Class 11 - Combustible Solids
Storage Temperature 2-30°C[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is not extensively documented, its classification as a combustible solid necessitates careful handling to mitigate any potential risks.

Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Chemical safety goggles or glasses should be worn to prevent eye contact with dust particles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to avoid skin contact.

  • Respiratory Protection: In a well-ventilated area, such as a chemical fume hood, handle solid this compound to minimize inhalation risks. If dust generation is unavoidable, a NIOSH-approved respirator is recommended.

  • Body Protection: A laboratory coat is essential to prevent contamination of personal clothing.

  • Hygiene: Always wash hands thoroughly after handling the chemical. Eating, drinking, or smoking in the work area is strictly prohibited to prevent accidental ingestion.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. This chemical should never be disposed of in general waste or poured down the drain.

  • Waste Collection:

    • Solid Waste: Collect all solid waste containing this compound, including any residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a sealed and appropriately labeled container that is compatible with the solvent used.

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name, "this compound" or "N-α-tert-Butoxycarbonyl-L-norleucine dicyclohexylammonium salt," and any institutional tracking numbers. Clearly indicate that it is chemical waste.

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated from incompatible materials, particularly strong oxidizing agents.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste container. The final disposal method will likely be incineration at a permitted facility to ensure the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect solid waste and contaminated materials in a labeled, sealed container. C->D Solid E Collect liquid waste in a compatible, labeled, sealed container. C->E Liquid F Store sealed waste container in a designated, cool, dry, and well-ventilated area. D->F E->F G Contact EHS or licensed waste disposal contractor for pickup. F->G H End: Proper Disposal via Incineration G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Boc-Nle-OH·DCHA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Boc-Nle-OH·DCHA (N-α-t.-Boc-L-norleucine dicyclohexylammonium salt) was not found. The following information is synthesized from data for closely related compounds, the constituent parts, and general laboratory safety practices for this class of chemical. It is imperative to handle this compound with care and to supplement this guidance with a thorough review of any supplier-provided information and internal safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Boc-Nle-OH·DCHA. Adherence to these procedures is essential for ensuring personal safety and proper management of the chemical lifecycle in the laboratory.

Physicochemical and Hazard Information

Quantitative Data Summary

PropertyValue
Synonyms N-α-t.-Boc-L-norleucine dicyclohexylammonium salt
CAS Number 21947-32-0
Molecular Formula C₁₁H₂₁NO₄ · C₁₂H₂₃N
Molecular Weight 412.61 g/mol
Appearance White to off-white or beige powder[1]
Storage Temperature 2-30°C[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling Boc-Nle-OH·DCHA. The following table outlines the recommended PPE.

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
Body Protection A standard laboratory coat. An apron may be used for additional protection when handling larger quantities.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or equivalent dust mask should be worn. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for the safe and effective use of Boc-Nle-OH·DCHA. The following procedure outlines the key steps from preparation to use in a typical laboratory setting, such as for peptide synthesis.

Experimental Workflow for Handling Boc-Nle-OH·DCHA

G Experimental Workflow for Handling Boc-Nle-OH·DCHA cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review Safety Information prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_equipment Gather and Clean Equipment prep_workspace->prep_equipment handle_weigh Weigh Boc-Nle-OH·DCHA prep_equipment->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Add to Reaction Mixture handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Reaction complete cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_dispose

A stepwise workflow for the safe handling of Boc-Nle-OH·DCHA.

Detailed Experimental Protocol:

  • Preparation:

    • Thoroughly review all available safety information and establish a clear understanding of the potential hazards.

    • Put on all required personal protective equipment as detailed in the PPE table.

    • Prepare the workspace in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure all necessary glassware and equipment are clean, dry, and readily accessible.

  • Handling:

    • Weighing: Carefully weigh the required amount of Boc-Nle-OH·DCHA solid on a tared weigh boat or paper. Avoid creating dust.

    • Dissolving: Add the solid to the appropriate solvent in a suitable flask. Gently swirl or stir to dissolve.

    • Reaction: Slowly add the dissolved Boc-Nle-OH·DCHA to the reaction vessel.

  • Post-Experiment Cleanup:

    • Quench any reactive mixtures before disposal.

    • Segregate all waste streams (solid and liquid) and label them clearly.

    • Thoroughly decontaminate all glassware and work surfaces.

    • Dispose of all waste according to the disposal plan outlined below.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following plan addresses the disposal of waste containing Boc-Nle-OH·DCHA.

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled solid waste container.

    • Unused or expired Boc-Nle-OH·DCHA should be treated as chemical waste and disposed of in its original container or a suitable, labeled waste container.

  • Liquid Waste:

    • Aqueous and organic waste streams containing Boc-Nle-OH·DCHA should be collected in separate, designated, and clearly labeled waste containers.

    • Due to the dicyclohexylamine component, the waste may be considered corrosive. The pH of aqueous waste should be checked and neutralized if necessary, following institutional guidelines.

    • Do not pour any waste containing this compound down the drain.

  • Spill Cleanup:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-nle-oh.dcha
Reactant of Route 2
Reactant of Route 2
Boc-nle-oh.dcha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.